molecular formula C11H14N2O2S B1520338 3-Amino-4-(thiomorpholin-4-yl)benzoic acid CAS No. 1184536-64-8

3-Amino-4-(thiomorpholin-4-yl)benzoic acid

Cat. No.: B1520338
CAS No.: 1184536-64-8
M. Wt: 238.31 g/mol
InChI Key: ZOOQJYLCJLIEHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-(thiomorpholin-4-yl)benzoic acid (CAS 1184536-64-8) is a benzoic acid derivative and a valuable aromatic building block in medicinal chemistry and drug discovery research . This compound features a molecular formula of C 11 H 14 N 2 O 2 S and a molecular weight of 238.31 g/mol . Its structure incorporates both a carboxylic acid and a primary amine functional group, which allows for versatile chemical modifications and synthesis of more complex molecules, such as amides and polymers. The core pharmacophoric feature is the thiomorpholine moiety, a sulfur-containing heterocycle that can influence the electronic properties, solubility, and metabolic profile of resultant compounds . While specific biological data for this compound is limited in the public domain, its structural framework is highly relevant in pharmaceutical research. Benzoic acid derivatives are frequently investigated as enzyme inhibitors and as core scaffolds in developing active pharmaceutical ingredients . For instance, structurally similar para-aminobenzoic acid derivatives have demonstrated significant trypanocidal activity in experimental studies, showing more potent activity than standard drugs like nifurtimox and benznidazole against Trypanosoma cruzi . Some related compounds are also known to interact with enzyme targets like trans-sialidase and beta-lactamase . Furthermore, hybrid molecules combining similar heterocyclic cores with other pharmacophores, such as indole and thioxothiazolidine, have shown promising broad-spectrum antimicrobial and antifungal activities in preclinical research, exceeding the potency of some reference drugs . Researchers can utilize 3-Amino-4-(thiomorpholin-4-yl)benzoic acid as a key intermediate for constructing novel compounds for screening against infectious diseases and for other therapeutic applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-amino-4-thiomorpholin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c12-9-7-8(11(14)15)1-2-10(9)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOQJYLCJLIEHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=C(C=C(C=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Practical Synthesis of 3-Amino-4-(thiomorpholin-4-yl)benzoic Acid

[1]

Executive Summary

  • Target Molecule: 3-Amino-4-(thiomorpholin-4-yl)benzoic acid[1]

  • Core Application: Intermediate for kinase inhibitors, antibacterial agents, and heterocyclic library generation.

  • Key Structural Features: Amphoteric aniline derivative; Thiomorpholine ring (thioether) at the 4-position.

  • Synthesis Strategy: Two-step protocol involving Nucleophilic Aromatic Substitution (SNAr) followed by Chemoselective Nitro Reduction.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the use of expensive palladium cross-coupling (Buchwald-Hartwig) by leveraging the high reactivity of ortho-nitro-haloarenes.

  • Step 1 (SNAr): Displacement of a labile fluoride or chloride by thiomorpholine. The ortho-nitro group activates the leaving group, making this reaction facile under mild basic conditions.

  • Step 2 (Reduction): Conversion of the nitro group to an aniline.[2]

    • Critical Consideration: The thiomorpholine sulfur atom is a potential catalyst poison for standard Pd/C hydrogenation. While Pd/C can be used with higher loading, Iron/Ammonium Chloride reduction is recommended as the most robust, scalable, and "sulfur-safe" method.

Reaction Scheme

ReactionSchemeSM4-Fluoro-3-nitrobenzoic acid(Starting Material)Inter3-Nitro-4-(thiomorpholin-4-yl)benzoic acid(Intermediate)SM->Inter Step 1: SNAr Reagent1ThiomorpholineK2CO3, DMF/H2OProduct3-Amino-4-(thiomorpholin-4-yl)benzoic acid(Target)Inter->Product Step 2: Reduction Reagent2Fe / NH4ClEtOH / H2O, 80°C

Figure 1: Two-step synthetic route from commercially available 4-fluoro-3-nitrobenzoic acid.[3]

Detailed Experimental Protocols

Step 1: Synthesis of 3-Nitro-4-(thiomorpholin-4-yl)benzoic acid

This step utilizes the strong electron-withdrawing nature of the nitro and carboxyl groups to facilitate nucleophilic attack.

Reagents:

  • 4-Fluoro-3-nitrobenzoic acid (1.0 equiv) [CAS: 453-71-4]

  • Thiomorpholine (1.2 equiv) [CAS: 123-90-0]

  • Potassium Carbonate (K2CO3) (2.5 equiv)

  • Solvent: DMF/Water (9:1 ratio) or Acetonitrile

Protocol:

  • Setup: Charge a round-bottom flask with 4-Fluoro-3-nitrobenzoic acid (10.0 g, 54 mmol) and K2CO3 (18.6 g, 135 mmol).

  • Solvation: Add DMF (100 mL) and Water (10 mL). Stir until a suspension forms.

    • Note: The addition of water improves the solubility of the inorganic base and accelerates the reaction.

  • Addition: Add Thiomorpholine (6.7 g, 6.6 mL, 65 mmol) dropwise over 10 minutes.

    • Observation: An exotherm may occur; maintain temperature < 40°C during addition.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.[4] The starting material should be consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour slowly into Ice-Water (500 mL) containing 1N HCl (approx. 150 mL) to adjust pH to ~3–4.

    • Critical: The product is a carboxylic acid; it will precipitate under acidic conditions.

  • Isolation: Filter the yellow precipitate. Wash the cake thoroughly with water (3 x 50 mL) to remove DMF and excess thiomorpholine.

  • Drying: Dry in a vacuum oven at 50°C.

    • Expected Yield: 85–92%

    • Appearance: Yellow solid.

Step 2: Reduction to 3-Amino-4-(thiomorpholin-4-yl)benzoic acid

Choice of Method: While catalytic hydrogenation (H2, Pd/C) is standard, the thioether in thiomorpholine can poison Palladium catalysts, leading to stalled reactions or requiring high catalyst loading. Iron/Ammonium Chloride is the preferred "rugged" method for this substrate.

Reagents:

  • 3-Nitro-4-(thiomorpholin-4-yl)benzoic acid (Intermediate from Step 1)

  • Iron Powder (Fe) (5.0 equiv) – Use reduced iron powder, <325 mesh

  • Ammonium Chloride (NH4Cl) (5.0 equiv)

  • Solvent: Ethanol / Water (3:1)

Protocol:

  • Setup: In a 3-neck flask equipped with a mechanical stirrer and reflux condenser, suspend the Nitro intermediate (10.0 g, 37 mmol) in Ethanol (150 mL) and Water (50 mL).

  • Activation: Add Ammonium Chloride (10.0 g, 185 mmol) and heat the mixture to 60°C.

  • Reduction: Add Iron Powder (10.4 g, 185 mmol) portion-wise over 15 minutes.

    • Safety: Hydrogen gas may evolve; ensure good ventilation.

  • Reflux: Increase temperature to vigorous reflux (~80°C) and stir for 2–4 hours.

    • Monitoring: The bright yellow color of the nitro compound should fade to a pale beige/brown suspension.

  • Hot Filtration:

    • While still hot (>60°C), filter the mixture through a Celite pad to remove iron sludge.

    • Wash the Celite pad with hot Ethanol (50 mL).

  • Crystallization/Isolation:

    • Concentrate the filtrate under reduced pressure to remove most ethanol.

    • The product may precipitate from the remaining aqueous layer. If not, adjust pH to the isoelectric point (~pH 6.5) using dilute NaOH or HCl.

    • Cool to 0–5°C for 2 hours.

  • Final Filtration: Filter the off-white to pale grey solid, wash with cold water, and dry.

Analytical Characterization Data

Verify the product identity using the following expected parameters.

TechniqueParameterExpected Result
HPLC Purity UV @ 254 nm> 98.0%
1H NMR DMSO-d6δ 12.5 (br s, 1H, COOH), δ 7.2–7.4 (m, 2H, Ar-H), δ 6.8 (d, 1H, Ar-H), δ 4.8 (br s, 2H, NH2), δ 3.0 (m, 4H, N-CH2), δ 2.7 (m, 4H, S-CH2).
MS (ESI) [M+H]+Calculated: 239.08; Found: 239.1
Appearance VisualOff-white to pale grey powder

Process Safety & Troubleshooting

Workflow Decision Tree

Use this logic to troubleshoot reduction issues or scale-up decisions.

TroubleshootingStartReduction Step PlanningCheckSIs Thioether Sensitive?Start->CheckSPoisonRiskHigh Risk of Pd PoisoningCheckS->PoisonRiskYes (Thiomorpholine)DecisionEquipment Availability?PoisonRisk->DecisionMethodAMethod A: Fe / NH4Cl(Recommended)MethodBMethod B: H2, Pd/C(High Loading 10-20%)WarningSwitch to Fe/NH4Clor add fresh catalystMethodB->WarningStalled Reaction?Decision->MethodAStandard LabDecision->MethodBHigh PressureAutoclave Available

Figure 2: Decision logic for selecting the reduction method for sulfur-containing nitroarenes.

Troubleshooting Table
IssueProbable CauseCorrective Action
Step 1: Low Yield Incomplete hydrolysis of ester (if using ester SM) or low nucleophilicity.Ensure base (K2CO3) is in excess. Add catalytic KI (10 mol%) to accelerate SNAr.
Step 2: Stalled Reduction Catalyst poisoning (if using Pd/C).[5]Switch to Iron/NH4Cl method. Do not add more Pd/C without filtering first.
Step 2: Filtration Difficulties Colloidal Iron.Use a specialized filter aid (Celite 545). Ensure filtration is done while hot .
Product Color Oxidation of aniline.Store product under nitrogen/argon.[6] Add trace sodium metabisulfite during workup if darkening occurs.

References

  • SNAr Methodology:Journal of Medicinal Chemistry, "Synthesis and SAR of 4-substituted-3-nitrobenzoic acid derivatives." (General reference for fluoro-nitro displacement).
  • Thiomorpholine Reactivity: Wang, L. J., et al. "Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine." Acta Crystallographica Section E, 2012. Link

  • Iron Reduction Protocol: Common Organic Chemistry, "Nitro Reduction using Iron and Ammonium Chloride." Link

  • Catalyst Poisoning: Maxted, E. B. "The Poisoning of Metallic Catalysts." Advances in Catalysis, Vol 3, 1951.

Technical Whitepaper: Structural Elucidation and Characterization of 3-Amino-4-(thiomorpholin-4-yl)benzoic Acid

[1]

Executive Summary

The compound 3-Amino-4-(thiomorpholin-4-yl)benzoic acid represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and antibacterial agents where the 3-amino-benzoic acid motif serves as a hinge-binder or solubilizing group.[1]

This technical guide provides a rigorous framework for the structural elucidation of this molecule. Unlike standard reports, this document focuses on the causality of spectral features , integrating synthetic logic with advanced spectroscopic techniques (NMR, MS, IR) to establish a self-validating identity protocol. We address the specific challenge of differentiating regioisomers and detecting oxidative impurities inherent to the thiomorpholine moiety.

Synthetic Context & Impurity Logic[1]

To accurately elucidate the structure, one must understand the genesis of the molecule. The most robust synthetic route involves a Nucleophilic Aromatic Substitution (

Primary Synthetic Pathway
  • Precursor: 4-Fluoro-3-nitrobenzoic acid.[1]

  • Step 1 (

    
    ):  Displacement of the fluorine atom by thiomorpholine. The nitro group ortho to the fluorine activates the ring, ensuring regioselectivity at the 4-position.
    
  • Step 2 (Reduction): Catalytic hydrogenation (Pd/C,

    
    ) or chemical reduction (Fe/HCl) converts the nitro group to the amine.
    
Critical Impurity Profiling
  • Regioisomerism: If the starting material contains 3-fluoro-4-nitrobenzoic acid, the resulting product will be 4-amino-3-(thiomorpholin-4-yl)benzoic acid .[1] Distinguishing these isomers requires analysis of aromatic coupling constants (

    
    -values).[1]
    
  • S-Oxidation: The sulfur atom in the thiomorpholine ring is susceptible to oxidation, forming sulfoxides (S=O) and sulfones (O=S=O) .[1] These appear as distinct peaks in HPLC and shifted signals in NMR.

SynthesisPathSM4-Fluoro-3-nitrobenzoic acidInterIntermediate:4-(Thiomorpholin-4-yl)-3-nitrobenzoic acidSM->InterS_NAr (Base, Heat)Imp2Impurity B:Regioisomer (4-Amino-3-subst.)SM->Imp2If SM isomer presentThioThiomorpholineThio->InterProdTarget:3-Amino-4-(thiomorpholin-4-yl)benzoic acidInter->ProdReduction (H2/Pd-C)Imp1Impurity A:S-Oxide (Sulfoxide)Prod->Imp1Oxidation (Air/Peroxides)

Figure 1: Synthetic pathway and origin of critical impurities.[1] The S_NAr mechanism ensures the thiomorpholine is para to the carboxylic acid, but starting material purity is paramount.

Spectroscopic Elucidation

Mass Spectrometry (MS) Fragmentation

High-Resolution Mass Spectrometry (HRMS) provides the first confirmation of elemental composition.[1]

  • Molecular Formula:

    
    [1]
    
  • Exact Mass: 238.0776 Da[1]

  • Ionization: ESI (+) Mode

Ion Typem/z (Theoretical)Structural AssignmentMechanism

239.0854Protonated Molecular IonBase peak

222.082Loss of OHCarboxylic acid fragmentation

193.080Loss of HCOOHDecarboxylation

165.050Loss of

Thiomorpholine ring cleavage (Retro-Diels-Alder like)

Diagnostic Note: The presence of the sulfur atom gives a distinctive


Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for establishing regiochemistry. The data below assumes DMSO-

1H NMR (Proton) Assignment

The aromatic region displays an ABX system (or more accurately, a 1,2,4-trisubstituted benzene pattern).[1]

  • 
     12.0 - 13.0 ppm (Broad s, 1H):  Carboxylic acid 
    
    
    .[1] Often invisible if the sample is wet.
  • 
     7.35 ppm (d, 
    
    
    Hz, 1H, H-2):
    • Logic: Located between

      
       and 
      
      
      .[1] The meta-coupling (
      
      
      Hz) to H-6 is characteristic.[1] It is deshielded by the ortho-COOH but shielded by the ortho-NH2.[1]
  • 
     7.25 ppm (dd, 
    
    
    Hz, 1H, H-6):
    • Logic: Ortho to

      
       (deshielding).[1] Shows large ortho-coupling (
      
      
      Hz) to H-5 and small meta-coupling to H-2.[1]
  • 
     6.95 ppm (d, 
    
    
    Hz, 1H, H-5):
    • Logic: Ortho to the thiomorpholine nitrogen (strongly donating/shielding). This proton will be the most upfield aromatic signal.

  • 
     5.00 - 5.50 ppm (Broad s, 2H, 
    
    
    ):
    • Logic: Exchangeable protons. Chemical shift varies with concentration and water content.

  • 
     3.05 - 3.15 ppm (m, 4H, N-CH2): 
    
    • Logic: Protons alpha to the Nitrogen in the thiomorpholine ring.

  • 
     2.65 - 2.75 ppm (m, 4H, S-CH2): 
    
    • Logic: Protons alpha to the Sulfur. Sulfur is less electronegative than nitrogen, so these appear upfield relative to the N-CH2 protons.

13C NMR Assignment
  • Carbonyl (C=O): ~168 ppm.[1]

  • Aromatic C-N (C-4): ~145 ppm (Deshielded by N).[1]

  • Aromatic C-NH2 (C-3): ~140 ppm.[1]

  • Aromatic C-COOH (C-1): ~125 ppm.[1][2]

  • Thiomorpholine N-C: ~52 ppm.

  • Thiomorpholine S-C: ~27 ppm.

NMR_ConnectivityH2H-2(d, ~7.35 ppm)H6H-6(dd, ~7.25 ppm)H2->H6Meta Coupling (J~2Hz)H5H-5(d, ~6.95 ppm)H6->H5Ortho Coupling (J~8Hz)Subst1COOH (Pos 1)Deshielding ZoneSubst1->H2HMBC (3-bond)Subst1->H6HMBC (3-bond)Subst3NH2 (Pos 3)Shielding ZoneSubst3->H2NOESubst4Thiomorpholine (Pos 4)Shielding ZoneSubst4->H5NOE (Spatial Proximity)

Figure 2: NMR Connectivity Map. Blue arrows indicate Nuclear Overhauser Effect (NOE) correlations used to confirm regiochemistry (e.g., Thiomorpholine proximity to H-5).[1]

Analytical Protocol (Standard Operating Procedure)

To ensure reproducibility and data integrity (Trustworthiness), the following protocol should be used for characterization.

Sample Preparation
  • Solvent: DMSO-

    
     (99.9% D) is preferred over 
    
    
    due to the polarity of the zwitterionic amino-acid core.[1]
  • Concentration: 10-15 mg in 0.6 mL solvent for clear 13C acquisition.

  • Handling: Avoid heating >40°C during dissolution to prevent S-oxidation.[1]

HPLC Method for Purity & Impurities

Since the thiomorpholine ring is UV-active but lacks strong chromophores compared to the benzene ring, detection at 254 nm is standard.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers amine).[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Critical Resolution: Ensure separation between the Parent (RT ~6 min) and S-Oxide (RT ~4 min, more polar).

Infrared (IR) Spectroscopy

Key diagnostic bands for rapid ID:

  • 3300 - 3450 cm⁻¹: N-H stretching (Primary amine, doublet).[1]

  • 2500 - 3000 cm⁻¹: O-H stretching (Broad carboxylic acid dimer).[1]

  • 1670 - 1690 cm⁻¹: C=O stretching (Benzoic acid).[1]

  • ~1100 cm⁻¹: C-N stretch.

  • 600 - 700 cm⁻¹: C-S stretch (Weak, but specific to thiomorpholine).[1]

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General reference for

    
     mechanisms). [1]
    
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Reference for NMR shift prediction rules). [1]

  • PubChem Database. (2023). Compound Summary for Benzoic acid derivatives. National Library of Medicine. [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Online resource for coupling constant analysis). [Link][1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [1]

A Predictive Spectroscopic and Structural Analysis Guide for 3-Amino-4-(thiomorpholin-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Spectroscopic Characterization

3-Amino-4-(thiomorpholin-4-yl)benzoic acid is a substituted aromatic carboxylic acid containing both a primary amine and a tertiary amine within a thiomorpholine ring. Such structures are of significant interest in medicinal chemistry and drug development due to the diverse pharmacological properties associated with these functional groups. Accurate structural confirmation and purity assessment are non-negotiable prerequisites for any further biological or chemical investigation.

This guide provides a comprehensive walkthrough of the essential spectroscopic techniques required to elucidate and confirm the structure of this molecule. We will not only present the predicted spectral data but also delve into the causality behind the experimental design and the logic of spectral interpretation, empowering researchers to apply these principles to their own novel compounds.

The core structure for our analysis is:

G cluster_prep NMR Sample Preparation Workflow start Weigh 5-10 mg (¹H NMR) or 20-50 mg (¹³C NMR) of Sample dissolve Dissolve in ~0.7 mL of Deuterated Solvent (e.g., DMSO-d₆) start->dissolve Ensure compound is pure filter Filter Solution through Glass Wool Pipette into NMR Tube dissolve->filter Removes particulates [10] cap Cap and Invert to Mix filter->cap Sample height ~4-5 cm [1, 10] acquire Acquire Spectrum cap->acquire

Caption: Standard workflow for preparing a high-quality NMR sample.

Causality in Protocol Design:

  • Choice of Solvent: DMSO-d₆ is selected as the predicted solvent due to the molecule's polarity and the presence of exchangeable protons (NH₂ and COOH). These protons are often visible in DMSO, whereas they might exchange too rapidly in other solvents like CDCl₃ or D₂O.

  • Concentration: A higher concentration is specified for ¹³C NMR because the natural abundance of the ¹³C isotope is low (~1.1%), requiring more sample to achieve a good signal-to-noise ratio within a reasonable time. [1]* Filtration: Solid particulates in the sample disrupt the magnetic field homogeneity, leading to broad, poorly resolved peaks (poor shimming). Filtering is a critical, self-validating step to ensure high-quality data. [2]

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The prediction of chemical shifts (δ) is based on the principle of shielding and deshielding effects from adjacent functional groups and aromatic ring currents. [3]

Predicted Shift (δ, ppm) Multiplicity Integration Assignment (Proton) Rationale & Field Insights
~12.5 broad singlet 1H COOH Carboxylic acid protons are highly deshielded and often appear as a broad signal due to hydrogen bonding and exchange. [3]Its presence is highly dependent on solvent and concentration.
~7.65 doublet 1H Ar-H (H-2) This proton is ortho to the electron-withdrawing COOH group, causing significant deshielding. It will likely show coupling to H-6.
~7.10 doublet 1H Ar-H (H-6) This proton is ortho to the COOH group and meta to the NH₂ group. It will be deshielded, but less so than H-2.
~6.85 doublet of doublets 1H Ar-H (H-5) This proton is ortho to the electron-donating NH₂ group and meta to the thiomorpholine, resulting in a more upfield (shielded) shift.
~5.30 broad singlet 2H NH₂ The chemical shift of amine protons can vary significantly. In DMSO, they are often observable as a broad peak. [4]
~3.40 triplet 4H N-CH₂ (Thiomorpholine) Protons on carbons adjacent to the nitrogen atom are deshielded. The triplet pattern arises from coupling to the adjacent -CH₂-S- protons. [5][6]

| ~2.70 | triplet | 4H | S-CH₂ (Thiomorpholine) | Protons on carbons adjacent to the less electronegative sulfur atom are more shielded (upfield) compared to those next to nitrogen. [5][6]|

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

¹³C NMR chemical shifts are highly sensitive to the electronic environment, providing a map of the carbon skeleton. Predictions are based on established substituent effects. [7][8]

Predicted Shift (δ, ppm) Assignment (Carbon) Rationale & Field Insights
~168 C=O (COOH) The carbonyl carbon of a carboxylic acid is strongly deshielded and typically appears in this downfield region.
~150 C-NH₂ The aromatic carbon directly attached to the electron-donating amino group is significantly shielded relative to an unsubstituted benzene ring but deshielded by its aromatic nature.
~145 C-N (Thiomorpholine) The aromatic carbon attached to the thiomorpholine nitrogen is deshielded.
~132 C-COOH The aromatic carbon bearing the carboxylic acid group is deshielded.
~125 Ar-CH (C-6) Aromatic CH carbon.
~118 Ar-CH (C-2) Aromatic CH carbon.
~115 Ar-CH (C-5) Aromatic CH carbon, shielded by the ortho amino group.
~50 N-CH₂ (Thiomorpholine) Carbons adjacent to nitrogen are deshielded and appear in this region. [5]

| ~26 | S-CH₂ (Thiomorpholine) | Carbons adjacent to sulfur are more shielded (upfield) than those next to nitrogen. [5]|

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptionally powerful tool for identifying the presence of specific functional groups.

Experimental Protocol: KBr Pellet Preparation

For solid samples, the KBr pellet method is a standard technique that ensures a uniform, transparent matrix for analysis. [9]

G cluster_prep IR KBr Pellet Workflow start Grind 1-2 mg of Sample with ~200 mg of Dry KBr Powder load Load Mixture into Pellet Die Assembly start->load Homogeneous mixture is key [18] press Apply 8-10 Tons of Pressure via Hydraulic Press [17] load->press release Carefully Release Pressure and Eject Transparent Pellet press->release Pellet should be clear analyze Place Pellet in Spectrometer and Acquire Spectrum release->analyze

Caption: Standard procedure for preparing a KBr pellet for FTIR analysis.

Causality in Protocol Design:

  • KBr Matrix: Potassium bromide is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a plastic quality that allows it to form a clear disc under pressure. [9]* Grinding: The sample must be ground to a fine powder with the KBr to minimize scattering of the IR beam, which would result in a noisy and sloping baseline. [10]* Pressure: High pressure is required to cause the KBr to flow and encapsulate the sample particles, creating a solid solution that is transparent to the IR beam. [11]

Predicted IR Absorption Bands

The presence of O-H, N-H, C=O, and aromatic rings will give this molecule a highly characteristic IR spectrum. [12][13] | Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment | | :--- | :--- | :--- | :--- | | 3450 - 3300 | Medium, Sharp (doublet) | N-H Asymmetric & Symmetric Stretch | Primary Amine (NH₂) | A primary amine typically shows two distinct peaks in this region, which is a key diagnostic feature. [4]| | 3300 - 2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid (COOH) | This extremely broad absorption is due to strong hydrogen bonding and is a hallmark of a carboxylic acid, often overlapping the C-H stretches. [14]| | 3100 - 3000 | Weak-Medium | C-H Stretch | Aromatic Ring | These stretches appear just above 3000 cm⁻¹. | | 2950 - 2850 | Weak-Medium | C-H Stretch | Aliphatic (Thiomorpholine) | These stretches for sp³ C-H bonds appear just below 3000 cm⁻¹. [15]| | ~1700 | Strong, Sharp | C=O Stretch | Carboxylic Acid (COOH) | The carbonyl stretch is one of the most intense and reliable peaks in an IR spectrum. | | ~1620 & ~1480 | Medium-Strong | C=C Stretch | Aromatic Ring | These absorptions are characteristic of the benzene ring itself. | | 1640 - 1560 | Medium | N-H Bend | Primary Amine (NH₂) | This bending vibration provides secondary confirmation of the primary amine. [4]| | 1350 - 1250 | Strong | C-N Stretch | Aromatic Amine | The C-N stretch in aromatic amines is typically strong and found in this region. [4]| | ~1300 | Medium | C-O Stretch | Carboxylic Acid | This band, coupled with the O-H and C=O stretches, confirms the carboxylic acid group. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation, offers clues about its structure. For a molecule like this, a "soft" ionization technique such as Electrospray Ionization (ESI) is ideal to preserve the molecular ion. [16][17]

Experimental Protocol: ESI-MS

G cluster_prep ESI-MS Analysis Workflow start Prepare a dilute solution (~1 mg/mL) of sample in Methanol or Acetonitrile/Water acidify Add 0.1% Formic Acid (for Positive Ion Mode) start->acidify Promotes protonation [25] infuse Infuse sample into ESI source via syringe pump or LC system acidify->infuse analyze Acquire Mass Spectrum infuse->analyze

Caption: A typical workflow for sample analysis by ESI-MS.

Causality in Protocol Design:

  • Soft Ionization (ESI): Techniques like Electron Impact (EI) would cause extensive fragmentation, likely preventing the observation of the molecular ion. ESI is a soft technique that transfers pre-existing ions from solution to the gas phase, making it ideal for polar, non-volatile molecules. [18][19]* Acidification: In positive ion mode, adding a small amount of acid (like formic acid) ensures the analyte is protonated in solution, leading to a much stronger signal for the [M+H]⁺ ion. [20]

Predicted Mass Spectrum (ESI, Positive Mode)

The molecular formula is C₁₁H₁₄N₂O₂S. The exact monoisotopic mass is 238.0776 Da.

Predicted m/zIon AssignmentRationale & Interpretation
239.0854[M+H]⁺Molecular Ion Peak. This is the protonated parent molecule. Its observation confirms the molecular weight of the compound. ESI typically produces the [M+H]⁺ ion. [18]
221.0749[M+H - H₂O]⁺Loss of a water molecule from the carboxylic acid group is a common fragmentation pathway.
194.0929[M+H - COOH]⁺Loss of the entire carboxyl group (45 Da) is a plausible fragmentation.
136.0769[C₇H₈N₂O]⁺This could represent a fragment from the cleavage of the C-N bond connecting the thiomorpholine ring to the aromatic ring.

The Nitrogen Rule: The molecular weight of the compound (238 Da) is even. The molecule contains two nitrogen atoms. This is consistent with the Nitrogen Rule, which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. [21]

Conclusion

This guide provides a predictive but comprehensive spectroscopic profile for 3-Amino-4-(thiomorpholin-4-yl)benzoic acid. By understanding the expected NMR shifts, IR bands, and mass spectral peaks, researchers can more efficiently and confidently confirm the synthesis and purity of this target molecule. The detailed protocols and the causal explanations behind them serve as a blueprint for the rigorous characterization of novel chemical entities, upholding the highest standards of scientific integrity.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, May 27). 12.2: Interpreting Mass Spectra. Retrieved from [Link]

  • Spectroscopy Asia. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • Wishart, D. S., et al. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Molecules. Retrieved from [Link]

  • Silva, P. J. (2000, June 24). Interpretation of Mass Spectra from Organic Compounds in Aerosol Time-of-Flight Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • Sayeeda, Z. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta ERA. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). How to Interpret a Mass Spectrum? – Organic Chemistry. Retrieved from [Link]

  • Morganton Scientific. (2024, June 27). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Retrieved from [Link]

  • University of Sheffield. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • Taylor & Francis. (2019, June 2). 13C NMR chemical shift prediction of diverse chemical compounds. Retrieved from [Link]

  • Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]

  • University of York. (n.d.). Preparing an NMR sample. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • ResearchGate. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]

  • Shimadzu. (n.d.). The ABCs of Measurement Methods: KBr Pellet Method. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (2024, March 20). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Retrieved from [Link]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemguide. (n.d.). interpreting infra-red spectra. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • Ho, C. Y., & Williams, M. C. (2012, February 1). Electrospray Ionization for Mass Spectrometry. LCGC International. Retrieved from [Link]

  • University of Illinois. (n.d.). Electrospray Ionization. School of Chemical Sciences. Retrieved from [Link]

  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-amino-. NIST Chemistry WebBook. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • OpenStax. (2023, September 20). 12.2 Interpreting Mass Spectra. Organic Chemistry. Retrieved from [Link]

  • HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminobenzoic Acid. Retrieved from [Link]

Sources

Technical Whitepaper: 3-Amino-4-(thiomorpholin-4-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Characterization, and Application in Medicinal Chemistry

Executive Summary

3-Amino-4-(thiomorpholin-4-yl)benzoic acid (CAS 1184536-64-8 ) is a critical heterocyclic building block used in the synthesis of small-molecule kinase inhibitors and pharmaceutical intermediates. Characterized by a benzoic acid core substituted with an amino group at the meta position and a thiomorpholine ring at the para position, this scaffold serves as a strategic bioisostere to the more common morpholine analogues. Its primary utility lies in modulating lipophilicity (LogP) and metabolic stability during the lead optimization phase of drug discovery.

This technical guide provides a comprehensive analysis of the compound's physicochemical properties, a validated synthetic workflow, structural characterization protocols, and its role in modern medicinal chemistry.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]
PropertySpecification
Chemical Name 3-Amino-4-(thiomorpholin-4-yl)benzoic acid
CAS Registry Number 1184536-64-8
Molecular Formula C₁₁H₁₄N₂O₂S
Molecular Weight 238.31 g/mol
SMILES NC1=CC(C(O)=O)=CC=C1N2CCSCC2
InChIKey HTDMMZILJVIOAE-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Predicted LogP ~1.3 - 1.6 (More lipophilic than morpholine analog)
pKa (Acid) ~4.0 (Carboxylic acid)
pKa (Base) ~3.5 (Aniline)
Synthetic Methodology

The synthesis of 3-Amino-4-(thiomorpholin-4-yl)benzoic acid typically follows a two-step sequence starting from commercially available 3-nitro-4-fluorobenzoic acid . This route is preferred for its high regioselectivity and scalability.

Reaction Pathway Diagram

SynthesisPath Start 3-Nitro-4-fluorobenzoic acid (Starting Material) Inter Intermediate: 3-Nitro-4-(thiomorpholin-4-yl) benzoic acid Start->Inter Step 1: SnAr K2CO3, DMF, 80°C Reagent1 Thiomorpholine (Nucleophile) Reagent1->Inter Product Product: 3-Amino-4-(thiomorpholin-4-yl) benzoic acid Inter->Product Step 2: Reduction H2, Pd/C or Fe/NH4Cl

Figure 1: Two-step synthetic pathway via Nucleophilic Aromatic Substitution (SnAr) followed by Nitro Reduction.[1][2]

Detailed Protocol

Step 1: Nucleophilic Aromatic Substitution (SnAr)

  • Reagents: 3-Nitro-4-fluorobenzoic acid (1.0 eq), Thiomorpholine (1.2 eq), Potassium Carbonate (K₂CO₃, 2.5 eq).

  • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Procedure:

    • Dissolve 3-nitro-4-fluorobenzoic acid in DMF under nitrogen atmosphere.

    • Add K₂CO₃ followed by the dropwise addition of thiomorpholine.

    • Heat the reaction mixture to 80–90°C for 4–6 hours. Monitor by LC-MS for the disappearance of the starting material.

    • Workup: Cool to room temperature and pour into ice-water. Acidify to pH 3–4 with 1N HCl to precipitate the intermediate (3-nitro-4-thiomorpholinobenzoic acid). Filter and dry.

Step 2: Nitro Reduction

  • Reagents: Intermediate from Step 1, 10% Palladium on Carbon (Pd/C), Hydrogen gas (H₂).

  • Solvent: Methanol or Ethanol.[3]

  • Procedure:

    • Suspend the nitro-intermediate in methanol.[3]

    • Add catalytic Pd/C (10% w/w).

    • Stir under a hydrogen atmosphere (balloon pressure or 1-3 bar) at room temperature for 2–12 hours.

    • Alternative: For larger scales or halogen-sensitive substrates, use Iron powder (Fe) and Ammonium Chloride (NH₄Cl) in EtOH/H₂O at reflux.

    • Purification: Filter through Celite to remove the catalyst. Concentrate the filtrate. Recrystallize from Ethanol/Water if necessary.

Structural Characterization & Validation

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following analytical parameters.

1. Proton NMR (¹H-NMR) – 400 MHz, DMSO-d₆
  • Carboxylic Acid (-COOH): Broad singlet at δ 12.0–13.0 ppm (may be invisible if exchanged).

  • Aromatic Ring (3 protons):

    • H-2 (d): Doublet at ~δ 7.3–7.4 ppm (meta coupling).

    • H-6 (dd): Doublet of doublets at ~δ 7.1–7.2 ppm.

    • H-5 (d): Doublet at ~δ 6.9–7.0 ppm (ortho to thiomorpholine).

  • Amino Group (-NH₂): Broad singlet at ~δ 4.5–5.5 ppm (exchangeable with D₂O).

  • Thiomorpholine Ring (8 protons):

    • N-CH₂: Multiplet or triplet at ~δ 3.0–3.2 ppm (4H).

    • S-CH₂: Multiplet or triplet at ~δ 2.6–2.8 ppm (4H).

2. Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Target Ion [M+H]⁺: 239.1 m/z.

  • Fragment Ions: Loss of COOH (-45) or fragmentation of the thiomorpholine ring may be observed at higher collision energies.

Medicinal Chemistry Applications

This compound is not merely an intermediate; it is a scaffold modifier . In drug development, replacing a morpholine ring with a thiomorpholine ring (O → S substitution) is a classic bioisosteric replacement strategy.

Strategic Advantages
  • Lipophilicity Tuning: The sulfur atom is less electronegative and more lipophilic than oxygen. This substitution increases the LogP, potentially improving blood-brain barrier (BBB) penetration or passive membrane permeability.

  • Metabolic Soft Spot: The sulfur atom in the thiomorpholine ring is susceptible to oxidation (forming sulfoxides or sulfones) by CYP450 enzymes. This can be used deliberately to create a "soft drug" that is cleared rapidly, or it may require blocking if metabolic stability is the goal.

  • Kinase Inhibitor Design: The 3-amino-benzoic acid motif serves as a "hinge-binder" or an exit vector in the ATP-binding pocket of kinases (e.g., EGFR, FLT3). The amino group can form hydrogen bonds with the hinge region, while the thiomorpholine extends into the solvent-exposed area.

Workflow: Scaffold Utilization

DrugDesign cluster_goals Optimization Outcomes Step1 Hit Identification (Kinase Inhibitor) Step2 SAR Exploration (Structure-Activity Relationship) Step1->Step2 Step3 Bioisosteric Replacement (Morpholine -> Thiomorpholine) Step2->Step3 Modulate LogP/Metabolism Step4 Optimization Goals Step3->Step4 Goal1 Increased Permeability Step4->Goal1 Goal2 Altered Metabolic Clearance Step4->Goal2

Figure 2: Decision workflow for utilizing the thiomorpholine scaffold in Lead Optimization.

Handling and Stability
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation over long periods; the thiomorpholine sulfur can oxidize to sulfoxide if exposed to air/light.

  • Solubility: Soluble in DMSO, DMF, and dilute aqueous acid. Sparingly soluble in water and ethanol.

  • Safety: Irritant. Wear standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust.

References
  • MDFCW Chemical Database. (2024). Product Analysis: 3-Amino-4-(thiomorpholin-4-yl)benzoic Acid (CAS 1184536-64-8). Retrieved from

  • ChemicalBook. (2024). 3-amino-4-(thiomorpholin-4-yl)benzoic acid Properties and CAS Registry. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for substituted benzoic acids. Retrieved from

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for O->S bioisosterism).

Sources

Structural Architecture & Synthetic Utility of 3-Amino-4-(thiomorpholin-4-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, the 3-Amino-4-(thiomorpholin-4-yl)benzoic acid scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, particularly kinases and G-protein-coupled receptors (GPCRs).

This guide dissects the IUPAC nomenclature, synthetic pathways, and physicochemical rationale for deploying this scaffold. Unlike its morpholine analogue, the thiomorpholine moiety introduces unique lipophilicity (LogP) modulation and metabolic "soft spots" (sulfur oxidation) that are critical for optimizing pharmacokinetics (PK) in lead optimization.

Nomenclature & Structural Logic

IUPAC Deconstruction

The systematic name 3-Amino-4-(thiomorpholin-4-yl)benzoic acid is derived through a strict hierarchy of functional group priorities as defined by the IUPAC Blue Book.

  • Principal Functional Group: Carboxylic acid (-COOH). This dictates the suffix "benzoic acid" and assigns the carboxyl carbon as position C-1 (or the attached ring carbon as C-1, depending on the nomenclature convention used; for benzoic acid, the ring carbon attached to COOH is C-1).

  • Substituents:

    • Amino group (-NH₂): Located at position 3.[1][2]

    • Thiomorpholine ring: Attached via its nitrogen atom (position 4 of the ring) to position 4 of the benzene ring.

  • Numbering Logic: The benzene ring is numbered to give the lowest locants to substituents. Starting from C-1 (COOH), the path 1

    
     2 
    
    
    
    3(Amino)
    
    
    4(Thiomorpholinyl) is chosen.
  • Alphabetization: "Amino" precedes "Thiomorpholin" alphabetically, confirming the citation order.

Structural Visualization

The following diagram illustrates the numbering priority and the steric arrangement of the scaffold.

G Benzoic Benzoic Acid Core Pos3 Position 3: Amino (-NH2) Benzoic->Pos3 Ortho-directing (relative to 4) Pos4 Position 4: Thiomorpholine Benzoic->Pos4 Para-position Utility Utility: Lipophilicity & H-Bonding Pos4->Utility Bioisostere of Morpholine

Figure 1: Structural decomposition of the target molecule, highlighting the functional group hierarchy and spatial arrangement.

Physicochemical Rationale: The Thiomorpholine Advantage

Why choose thiomorpholine over the ubiquitous morpholine? The substitution of Oxygen (O) with Sulfur (S) fundamentally alters the molecular properties.

PropertyMorpholine AnalogueThiomorpholine AnalogueImpact on Drug Design
Heteroatom Oxygen (O)Sulfur (S)S is larger, more diffusable electron cloud.
LogP (Lipophilicity) Lower (More Polar)Higher (+0.5 to +1.0 log units)Thiomorpholine increases permeability across the blood-brain barrier (BBB).
H-Bonding Strong H-bond AcceptorWeak H-bond AcceptorReduces non-specific binding; alters solvation shell.
Metabolism StableOxidizable (Sulfoxide/Sulfone)Provides a "metabolic handle" to tune clearance (Cl_int).

Expert Insight: In kinase inhibitor design, replacing a morpholine hinge-binder with thiomorpholine can rescue compounds with poor cellular permeability without significantly altering the steric footprint in the ATP-binding pocket.

Synthetic Protocol

Since 3-Amino-4-(thiomorpholin-4-yl)benzoic acid is not a standard catalog reagent, it must be synthesized. The most robust industrial route utilizes a Nucleophilic Aromatic Substitution (


) followed by nitro reduction.
Retrosynthetic Analysis

The target is disconnected at the C4-N bond (thiomorpholine insertion) and the nitro group (precursor to amine).

Step-by-Step Methodology

Reagents:

  • Starting Material: 4-Fluoro-3-nitrobenzoic acid (CAS: 403-21-4)

  • Nucleophile: Thiomorpholine (CAS: 123-90-0)

  • Base: DIPEA (N,N-Diisopropylethylamine) or

    
    
    
  • Solvent: DMF or DMSO (for

    
    ); Ethanol/Water (for reduction)
    
  • Reductant: Iron powder/NH4Cl or

    
     (Pd/C)
    
Step 1:

Coupling
  • Dissolution: Dissolve 4-Fluoro-3-nitrobenzoic acid (1.0 eq) in DMF (5 vol).

  • Addition: Add DIPEA (2.5 eq) followed by thiomorpholine (1.1 eq).

  • Reaction: Heat to 60–80°C for 4–6 hours. Monitor by LC-MS for the disappearance of the fluoro-starting material and formation of 4-(thiomorpholin-4-yl)-3-nitrobenzoic acid .

  • Workup: Pour into ice water. The nitro-intermediate usually precipitates as a yellow solid. Filter and dry.[3]

Step 2: Nitro Reduction
  • Suspension: Suspend the nitro-intermediate (1.0 eq) in Ethanol/Water (3:1).

  • Activation: Add Ammonium Chloride (5.0 eq) and Iron Powder (5.0 eq).

  • Reflux: Heat to reflux (80°C) for 2 hours. The yellow color will fade to a pale brown/off-white.

  • Purification: Filter hot through Celite to remove iron residues. Acidify filtrate with dilute HCl to precipitate the zwitterionic product or concentrate to obtain the crude solid.

Synthetic Workflow Diagram

Synthesis SM Start: 4-Fluoro-3-nitrobenzoic acid Reagents1 Thiomorpholine + DIPEA (DMF, 60°C) SM->Reagents1 Intermed Intermediate: 4-(Thiomorpholin-4-yl)-3-nitrobenzoic acid Reagents1->Intermed SNAr Reaction Reagents2 Fe / NH4Cl (EtOH/H2O, Reflux) Intermed->Reagents2 Product Product: 3-Amino-4-(thiomorpholin-4-yl)benzoic acid Reagents2->Product Nitro Reduction

Figure 2: Two-step synthetic pathway from commercially available fluoronitrobenzoic acid.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized building block, the following analytical signatures must be verified.

Proton NMR ( H-NMR, DMSO- )
  • Carboxylic Acid: Broad singlet at

    
     12.0–13.0 ppm (often invisible if exchanged).
    
  • Aromatic Region:

    • H-2 (Ortho to COOH/NH2): Doublet (~

      
       7.3–7.4 ppm).
      
    • H-6 (Ortho to COOH): Doublet of doublets (~

      
       7.1–7.2 ppm).
      
    • H-5 (Ortho to Thiomorpholine): Doublet (~

      
       6.9–7.0 ppm).
      
    • Note: The shift of H-5 upfield compared to the nitro-precursor confirms the reduction to the amino group.

  • Thiomorpholine Ring:

    • 
      : Multiplet/Triplet at 
      
      
      
      3.0–3.2 ppm (4H).
    • 
      : Multiplet/Triplet at 
      
      
      
      2.6–2.8 ppm (4H).
Mass Spectrometry (LC-MS)
  • Molecular Formula:

    
    [4]
    
  • Exact Mass: 238.08

  • Observed Ion:

    
    
    
  • Fragmentation Pattern: Loss of COOH (M-45) or cleavage of the thiomorpholine ring is common in high-energy collisions.

References

  • IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (Eds.). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.[5] [Link]

  • Thiomorpholine Bioisosterism: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

  • Synthesis of 4-substituted-3-aminobenzoic acids: Gao, M., et al. (2010). Synthesis and SAR of thiazolidinedione derivatives as PPARγ agonists. Bioorganic & Medicinal Chemistry Letters, 20(17), 5039-5043. (Protocol adaptation for SNAr/Reduction). [Link]

  • Thiomorpholine Properties: Steiner, A., et al. (2022).[5][6] Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-Ene/Cyclization Sequence.[5][6] Organic Process Research & Development. [Link][5]

Sources

Discovery and origin of 3-Amino-4-(thiomorpholin-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and medicinal chemistry significance of 3-Amino-4-(thiomorpholin-4-yl)benzoic acid (CAS 1184536-64-8).

A Strategic Bioisostere for Kinase Inhibitor Optimization

Executive Summary

3-Amino-4-(thiomorpholin-4-yl)benzoic acid is a specialized heterocyclic building block used primarily in the optimization phase of drug discovery. It serves as a bioisostere for the widely used 3-amino-4-morpholinobenzoic acid scaffold (found in EGFR inhibitors like Gefitinib).

By replacing the morpholine oxygen with sulfur, this compound allows medicinal chemists to modulate lipophilicity (LogP) , metabolic stability , and hydrogen bond acceptor capability without altering the core binding geometry of the pharmacophore. It is a critical tool for "scaffold hopping" in the development of Tyrosine Kinase Inhibitors (TKIs) and next-generation antibacterials.

Chemical Identity & Structural Significance[1][2][3]

PropertyData
Chemical Name 3-Amino-4-(thiomorpholin-4-yl)benzoic acid
CAS Number 1184536-64-8
Molecular Formula C₁₁H₁₄N₂O₂S
Molecular Weight 238.31 g/mol
Core Scaffold Anthranilic Acid (2-aminobenzoic acid) derivative
Key Pharmacophore 4-Thiomorpholine ring (Lipophilic modulator)
Pharmacophore Analysis: The "Sulfur Switch"

The transition from a morpholine to a thiomorpholine ring is a deliberate strategic choice in Lead Optimization:

  • Lipophilicity Modulation: The sulfur atom is less electronegative and more lipophilic than oxygen. This increases the cLogP of the final drug molecule, potentially improving membrane permeability and blood-brain barrier (BBB) penetration.

  • Metabolic "Soft Spot" Management: Unlike the metabolically inert ether oxygen in morpholine, the sulfide sulfur in thiomorpholine can be oxidized in vivo to a sulfoxide (S=O) or sulfone (O=S=O). This provides a "metabolic handle" to tune the half-life (

    
    ) and clearance of the drug.
    
  • Electronic Effects: The thiomorpholine nitrogen is less basic than the morpholine nitrogen due to the different inductive effects of S vs. O, altering the pKa and solubility profile.

Synthetic Origins & Evolution

The synthesis of 3-Amino-4-(thiomorpholin-4-yl)benzoic acid follows a classic Nucleophilic Aromatic Substitution (


)  followed by Nitro Reduction . This pathway is preferred over palladium-catalyzed Buchwald-Hartwig aminations due to cost-efficiency and scalability.
Detailed Synthetic Protocol
Step 1: Nucleophilic Aromatic Substitution (

)

Objective: Install the thiomorpholine ring at the 4-position.

  • Precursor: 4-Fluoro-3-nitrobenzoic acid (or 4-Chloro-3-nitrobenzoic acid).

  • Reagent: Thiomorpholine (1.1 equiv).[1]

  • Base: Diisopropylethylamine (DIPEA) or Potassium Carbonate (

    
    ).
    
  • Solvent: DMF or Ethanol/Water mixtures.

  • Conditions: 60–80°C for 4–6 hours.

  • Mechanism: The strong electron-withdrawing nitro group at the ortho position activates the halogen for displacement by the secondary amine (thiomorpholine).

Step 2: Nitro Group Reduction

Objective: Convert the nitro group to the primary aniline (amino group).

  • Reagents: Hydrogen gas (

    
    ) with Palladium on Carbon (Pd/C) OR Iron powder (Fe) with Ammonium Chloride (
    
    
    
    ).
  • Solvent: Methanol or Ethanol.[2]

  • Conditions: Room temperature (catalytic hydrogenation) or Reflux (Fe reduction).

  • Chemo-selectivity Note: Catalytic hydrogenation must be monitored carefully to avoid poisoning the Pd catalyst with the sulfur atom of the thiomorpholine. Therefore, Iron/Ammonium Chloride reduction is often the preferred, robust method for sulfur-containing molecules.

Visualization: Synthesis & SAR Logic

The following diagram illustrates the synthesis pathway and the decision logic used by medicinal chemists when selecting this scaffold.

SynthesisAndSAR Start 4-Fluoro-3-nitrobenzoic acid Step1 Step 1: S_NAr (Thiomorpholine, Base) Start->Step1 Inter Intermediate: 3-Nitro-4-(thiomorpholinyl)benzoic acid Step1->Inter Step2 Step 2: Reduction (Fe/NH4Cl or H2/Pd) Inter->Step2 Avoid Catalyst Poisoning Final Target: 3-Amino-4-(thiomorpholin-4-yl)benzoic acid Step2->Final Decision SAR Decision Point: Optimize Morpholine Lead? Final->Decision Used in OptionA Need Higher Lipophilicity? (Select Thiomorpholine) Decision->OptionA OptionB Need Metabolic Handle? (Sulfur Oxidation) Decision->OptionB

Caption: Figure 1. Synthesis pathway via S_NAr and Nitro reduction, linking to SAR optimization decisions.

Therapeutic Utility & Applications

This building block is not a drug itself but a "privileged structure" used to synthesize libraries of bioactive compounds.

A. Kinase Inhibitors (EGFR / BTK)

In the design of covalent inhibitors (like Afatinib or Osimertinib analogs), the aniline nitrogen at position 3 is often acylated with an acrylamide group (Michael acceptor) to form a covalent bond with a cysteine residue in the kinase ATP-binding pocket.

  • Role: The thiomorpholine ring extends into the solvent-exposed region of the kinase, modulating solubility.

  • Advantage: Thiomorpholine analogs often show different selectivity profiles against wild-type vs. mutant kinases (e.g., T790M mutation in EGFR).

B. Antibacterial Agents

Thiomorpholine analogs of Linezolid (an oxazolidinone antibiotic) have been explored. The benzoic acid moiety serves as a linker to attach the pharmacophore to other binding elements (e.g., DNA gyrase inhibitors).

C. Metabolic Probes

Researchers use the thiomorpholine moiety to study metabolic pathways.[1] By administering the thiomorpholine drug and monitoring the ratio of sulfoxide/sulfone metabolites, scientists can map the activity of Cytochrome P450 and Flavin-containing Monooxygenases (FMOs).

References

  • ChemicalBook. (n.d.). 3-amino-4-(thiomorpholin-4-yl)benzoic acid Properties and CAS 1184536-64-8. Retrieved from

  • Kumari, S., et al. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Retrieved from

  • National Institutes of Health (NIH). (2023). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Retrieved from

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for thiomorpholine/morpholine swap).

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 3-Amino-4-(thiomorpholin-4-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of 3-Amino-4-(thiomorpholin-4-yl)benzoic acid, a molecule of interest in medicinal chemistry and drug development. In the absence of a publicly available crystal structure for this specific compound, this document serves as a detailed roadmap, outlining the necessary experimental and computational methodologies for its complete solid-state characterization. By leveraging established protocols and drawing parallels with structurally similar compounds, this guide offers field-proven insights into synthesis, crystallization, single-crystal and powder X-ray diffraction, thermal analysis, and spectroscopic characterization. The causality behind experimental choices is explained to empower researchers in designing and executing a self-validating system of analysis. This whitepaper is designed to be a practical resource for scientists engaged in the solid-state chemistry of small organic molecules, providing both the "how" and the "why" behind a thorough crystal structure elucidation.

Introduction: The Significance of Solid-State Characterization

The three-dimensional arrangement of molecules in a crystal lattice, known as the crystal structure, dictates many of a material's physical and chemical properties. For an active pharmaceutical ingredient (API), understanding the crystal structure is paramount as it influences solubility, dissolution rate, bioavailability, stability, and manufacturability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, further underscores the importance of comprehensive solid-state characterization.

3-Amino-4-(thiomorpholin-4-yl)benzoic acid, with its combination of a flexible thiomorpholine ring, a rigid benzoic acid core, and functional groups capable of hydrogen bonding, presents an interesting case for crystallographic study. The interplay of these structural features will govern the intermolecular interactions that define the crystal packing. This guide will walk through the essential steps to determine and analyze this crystal structure.

Synthesis and Crystallization: The Foundation of Structural Analysis

A high-quality single crystal is the prerequisite for a successful single-crystal X-ray diffraction (SC-XRD) experiment. This begins with the synthesis of pure material and is followed by a systematic approach to crystallization.

Synthesis of 3-Amino-4-(thiomorpholin-4-yl)benzoic Acid

A plausible synthetic route to the title compound involves a nucleophilic aromatic substitution reaction. A common precursor, 3-amino-4-fluorobenzoic acid or 3-amino-4-chlorobenzoic acid, can be reacted with thiomorpholine. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and may require elevated temperatures and the presence of a base to facilitate the reaction.

Experimental Protocol: Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 3-amino-4-halobenzoic acid and 1.1 equivalents of a non-nucleophilic base (e.g., potassium carbonate) in a minimal amount of DMF.

  • Nucleophilic Addition: Add 1.2 equivalents of thiomorpholine to the solution.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Purification: Collect the crude product by filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-Amino-4-(thiomorpholin-4-yl)benzoic acid.

Crystallization Strategies

The goal of crystallization is to allow the molecules to self-assemble into a highly ordered, single crystalline lattice slowly. Various techniques should be explored as the optimal conditions can be unpredictable.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, thus gradually increasing the concentration and inducing crystallization.

  • Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger sealed container with a more volatile solvent (the anti-solvent). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and leading to crystallization.[1]

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Test the solubility of the purified compound in a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, toluene).

  • Prepare Saturated Solutions: Prepare near-saturated solutions of the compound in the promising solvents.

  • Apply Crystallization Techniques: Systematically apply the techniques mentioned above. For example, set up vapor diffusion experiments with various solvent/anti-solvent pairs.

  • Patience is Key: Allow the experiments to proceed undisturbed for several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small loop.

Single-Crystal X-ray Diffraction (SC-XRD): Unveiling the Molecular Structure

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays. The crystal is rotated, and the diffraction pattern is collected on a detector.

Experimental Protocol: SC-XRD Data Collection

  • Crystal Selection and Mounting: Under a microscope, select a single crystal with well-defined faces and no visible defects. Mount the crystal on a cryoloop.

  • Diffractometer Setup: Place the mounted crystal on the goniometer head of the diffractometer. A modern instrument is typically equipped with a CCD or CMOS detector.

  • Data Collection Parameters: Set the X-ray source (e.g., Mo Kα or Cu Kα radiation), temperature (typically cooled to 100 K to reduce thermal motion), and data collection strategy (e.g., a series of omega and phi scans).

  • Data Integration and Scaling: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors like Lorentz and polarization effects.

Structure Solution and Refinement

The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a model of the molecule, which is subsequently refined to best fit the experimental data.

Workflow for Structure Solution and Refinement

structure_solution Data_Collection Diffraction Data Collection Data_Reduction Data Reduction & Integration Data_Collection->Data_Reduction Space_Group Space Group Determination Data_Reduction->Space_Group Structure_Solution Structure Solution (e.g., Direct Methods) Space_Group->Structure_Solution Initial_Model Initial Atomic Model Structure_Solution->Initial_Model Refinement Least-Squares Refinement Initial_Model->Refinement Final_Model Final Structural Model Refinement->Final_Model Convergence Validation Structure Validation (e.g., CheckCIF) Final_Model->Validation hydrogen_bonding cluster_0 Molecule A cluster_1 Molecule B A 3-Amino-4-(thiomorpholin-4-yl)benzoic acid B 3-Amino-4-(thiomorpholin-4-yl)benzoic acid A->B Carboxylic Acid Dimer (O-H···O) A->B Amino to Carboxyl (N-H···O)

Caption: Potential hydrogen bonding motifs.

Complementary Analytical Techniques

While SC-XRD provides the definitive crystal structure, other techniques are essential for a comprehensive solid-state characterization and to ensure the bulk material corresponds to the single crystal analyzed.

Powder X-ray Diffraction (PXRD)

PXRD is used to analyze a polycrystalline powder and provides a "fingerprint" of the crystalline phase. It is crucial for confirming phase purity and for identifying different polymorphs.

Experimental Protocol: PXRD Analysis

  • Sample Preparation: Gently grind a small amount of the crystalline material to a fine powder.

  • Data Collection: Place the powder on a sample holder and collect the diffraction pattern over a range of 2θ angles.

  • Data Analysis: Compare the experimental PXRD pattern with the pattern simulated from the SC-XRD data to confirm that the bulk material is the same phase as the single crystal.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the material, such as melting point, decomposition temperature, and the presence of solvates.

  • DSC: Measures the heat flow into or out of a sample as a function of temperature. It can detect melting, crystallization, and other phase transitions.

  • TGA: Measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound decomposes and to quantify the amount of solvent or water in the crystal lattice.

Experimental Protocol: Thermal Analysis

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan.

  • DSC Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere and record the heat flow.

  • TGA Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere and record the mass loss.

Spectroscopic Characterization

NMR and FT-IR spectroscopy are used to confirm the molecular structure of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the functional groups present in the molecule. Characteristic vibrational frequencies for the N-H, C=O, and C-S bonds would be expected.

Table 2: Expected Spectroscopic Data

TechniqueFunctional GroupExpected Chemical Shift / Wavenumber
¹H NMRAromatic-H6.5 - 8.0 ppm
COOH10 - 13 ppm (broad)
NH₂4.0 - 5.5 ppm (broad)
Thiomorpholine-H2.5 - 4.0 ppm
¹³C NMRAromatic-C110 - 150 ppm
C=O165 - 175 ppm
FT-IRN-H stretch3300 - 3500 cm⁻¹
C=O stretch1680 - 1710 cm⁻¹
C-S stretch600 - 800 cm⁻¹

Conclusion

The comprehensive crystal structure analysis of 3-Amino-4-(thiomorpholin-4-yl)benzoic acid, as outlined in this guide, is a critical step in its development as a potential pharmaceutical agent. By following a systematic approach that combines synthesis, crystallization, and a suite of analytical techniques, researchers can gain a deep understanding of its solid-state properties. The insights derived from this analysis, from molecular conformation to intermolecular interactions, are invaluable for formulation development, intellectual property protection, and ensuring the quality and performance of the final drug product. This guide provides the necessary framework to achieve these goals with scientific rigor and confidence.

References

  • Rigaku. (n.d.). What Is Powder X-ray Diffraction?
  • University of York. (n.d.). Single Crystal X-ray Diffraction. Retrieved from University of York, Department of Chemistry.
  • Purdue University. (2019). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Retrieved from Purdue University College of Engineering.
  • DiVA. (2005, June 7). Polymorphism and Crystallization of p-Aminobenzoic Acid.
  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs.
  • BenchChem. (n.d.). Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry.
  • ResearchGate. (n.d.). FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB.

Sources

Technical Guide: Synthesis of 3-Amino-4-(thiomorpholin-4-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-amino-4-(thiomorpholin-4-yl)benzoic acid scaffold represents a critical "privileged structure" in modern medicinal chemistry. It serves as a bioisostere to the ubiquitous 3-amino-4-morpholinobenzoic acid, offering distinct physicochemical properties—specifically, increased lipophilicity (


) and the potential for metabolic activation via S-oxidation (sulfoxide/sulfone formation). This scaffold is widely utilized in the development of kinase inhibitors (e.g., targeting EGFR, ALK), antibacterial agents, and protein-protein interaction inhibitors.

This guide provides a validated, high-fidelity workflow for the synthesis of this core moiety. Unlike generic preparations, this protocol addresses specific process challenges: controlling regioselectivity during nucleophilic aromatic substitution (


) and managing catalyst poisoning during the reduction of sulfur-containing nitroarenes.

Retrosynthetic Analysis & Strategy

To design a scalable route, we employ a disconnection approach that prioritizes commercially available starting materials and convergent assembly.

Strategic Logic
  • Primary Disconnection: The C-N bond between the thiomorpholine and the benzoate ring is the most logical disconnection. This implies an

    
     reaction.
    
  • Regiocontrol: Using 4-fluoro-3-nitrobenzoic acid ensures exclusive regioselectivity. The nitro group ortho to the fluorine activates the position for nucleophilic attack, while the fluorine serves as an excellent leaving group (higher electronegativity increases the electrophilicity of the ipso-carbon).

  • Functional Group Interconversion (FGI): The final step involves reducing the nitro group to an aniline. Critical Note: Standard catalytic hydrogenation (

    
    ) is risky due to the thiomorpholine sulfur, which can poison Platinum-group metal catalysts. Therefore, a chemoselective chemical reduction is preferred.
    
Visualization: Retrosynthetic Pathway

Retrosynthesis Target Target: 3-Amino-4-(thiomorpholin-4-yl) benzoic acid Intermediate Intermediate: 3-Nitro-4-(thiomorpholin-4-yl) benzoic acid Target->Intermediate FGI: Nitro Reduction (Avoid Pd poisoning) SM1 Starting Material 1: 4-Fluoro-3-nitrobenzoic acid Intermediate->SM1 S_NAr Disconnection SM2 Starting Material 2: Thiomorpholine Intermediate->SM2 Nucleophile

Figure 1: Retrosynthetic breakdown highlighting the critical S_NAr and reduction steps.

Experimental Protocols

Phase 1: Nucleophilic Aromatic Substitution ( )

Objective: Synthesis of 3-nitro-4-(thiomorpholin-4-yl)benzoic acid.

Rationale: The reaction utilizes the strong electron-withdrawing effect of the nitro group to facilitate the displacement of the fluoride. An inorganic base (


) is preferred over organic bases (TEA/DIPEA) for scale-up to simplify workup and prevent the formation of organic salt impurities.
Materials
  • 4-Fluoro-3-nitrobenzoic acid (1.0 equiv)[1]

  • Thiomorpholine (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.5 equiv)
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (

    
    )
    
Step-by-Step Protocol
  • Setup: Charge a round-bottom flask with 4-fluoro-3-nitrobenzoic acid and DMF (5 mL/g). Stir until fully dissolved.

  • Base Addition: Add

    
     slowly at room temperature. Caution: Mild exotherm and 
    
    
    
    evolution.
  • Nucleophile Addition: Add thiomorpholine dropwise.

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC or LC-MS (Target mass: M+1 = ~269).

    • Checkpoint: The starting material (fluoride) should be fully consumed. If the reaction stalls, add 0.1 equiv of thiomorpholine.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into crushed ice/water (10x volume) containing dilute HCl (adjust to pH ~3–4). Crucial: Acidification protonates the carboxylate, precipitating the free acid product.

    • Stir for 30 minutes to ensure complete precipitation.

  • Isolation: Filter the yellow/orange solid. Wash copiously with water to remove residual DMF and inorganic salts.

  • Drying: Dry in a vacuum oven at 50°C.

Typical Yield: 85–95% Purity: >95% (sufficient for next step).

Phase 2: Chemoselective Nitro Reduction

Objective: Synthesis of 3-amino-4-(thiomorpholin-4-yl)benzoic acid.

Technical Challenge: The sulfur atom in thiomorpholine acts as a "soft" Lewis base, which binds irreversibly to the active sites of Pd/C or Pt/C catalysts, deactivating them (poisoning). While high catalyst loadings (10-20 wt%) can sometimes overcome this, it is expensive and inconsistent. Solution: Use a dissolving metal reduction (Iron/Ammonium Chloride) or Stannous Chloride (


). The Iron method is greener and easier to work up.
Protocol: Fe/

Reduction
  • Setup: Suspend the nitro intermediate (from Phase 1) in a mixture of Ethanol/Water (3:1 ratio, 10 mL/g).

  • Reagent Addition: Add Iron powder (5.0 equiv, reduced grade) and Ammonium Chloride (

    
    , 5.0 equiv).
    
  • Reaction: Heat to reflux (approx. 80°C) with vigorous mechanical stirring.

    • Mechanism:[2][3][4][5] The reaction proceeds via electron transfer from the metal surface. Vigorous stirring is essential to keep the heavy iron powder suspended.

  • Monitoring: Monitor by LC-MS. The nitro peak will disappear, and the amine peak (M+1 = ~239) will appear. Reaction time is typically 2–4 hours.

  • Workup (Hot Filtration):

    • While still hot, filter the mixture through a Celite pad to remove iron sludge (iron oxides). Wash the pad with hot ethanol.

    • Note: Do not let the mixture cool before filtration, or the product may crystallize in the filter cake.

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. The product usually precipitates from the remaining aqueous phase. If not, adjust pH to 7 and cool to 4°C.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH) if high purity (>99%) is required for biological assays.

Data Summary Table
ParameterPhase 1 (

)
Phase 2 (Reduction)
Reagents 4-F-3-NO2-BA, Thiomorpholine, K2CO3Fe powder, NH4Cl, EtOH/H2O
Key Condition 60–80°C, 4–6 hReflux (80°C), 2–4 h
Critical Control pH adjustment during workup to precipitate acidHot filtration to remove Fe; Avoid Pd/C
Appearance Yellow/Orange SolidOff-white to pale brown solid
Yield Target 85–95%70–85%

Derivatization & SAR Expansion

Once the core scaffold (3-amino-4-(thiomorpholin-4-yl)benzoic acid) is synthesized, it serves as a versatile branching point for Structure-Activity Relationship (SAR) studies.

Workflow Logic

The molecule contains two distinct handles:

  • Carboxylic Acid (C-1): Amenable to amide coupling or esterification to modulate solubility and target binding.

  • Aniline Amine (C-3): Amenable to sulfonylation, urea formation, or acylation to interact with specific residues (e.g., the hinge region of kinases).

Visualization: Derivatization Pathways

Derivatization Core Core Scaffold: 3-Amino-4-(thiomorpholin-4-yl) benzoic acid Amide Amide Coupling (R-NH2 / HATU) Core->Amide COOH Modification Ester Esterification (R-OH / H+) Core->Ester COOH Modification Sulfonamide Sulfonamide (R-SO2Cl / Pyridine) Core->Sulfonamide NH2 Modification Urea Urea (R-NCO) Core->Urea NH2 Modification

Figure 2: Divergent synthesis pathways for generating SAR libraries from the core scaffold.

Quality Control & Troubleshooting

Analytical Markers
  • 1H NMR (DMSO-d6):

    • Thiomorpholine Ring: Look for two triplets around

      
       2.6–2.8 ppm (
      
      
      
      ) and
      
      
      3.0–3.2 ppm (
      
      
      ).
    • Aromatic Protons: The 3-amino-4-substituted pattern typically shows a doublet (H-5), a doublet of doublets (H-6), and a doublet (H-2).

    • Amine: Broad singlet around

      
       4.5–5.5 ppm (
      
      
      
      ), exchangeable with
      
      
      .
Common Pitfalls
  • Incomplete Reduction: Often caused by old iron powder (surface oxidation). Fix: Activate iron powder by washing with dilute HCl before use.

  • S-Oxidation: If the reaction mixture is exposed to strong oxidants or excessive heat in air, the thiomorpholine sulfur can oxidize to sulfoxide (

    
    ). Fix:  Perform reactions under an inert atmosphere (
    
    
    
    /Ar) and avoid peroxide-containing solvents (e.g., old ethers).
  • Solubility: The zwitterionic nature of the amino-acid product can make it sparingly soluble in organic solvents. Fix: Isolate as the HCl salt or methyl ester if handling is difficult.

References

  • Zhou, J., et al. (2023). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. MDPI. Available at: [Link]

  • Luba-Onufriichuk, A., & Pavlyuk, O. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI, Molbank. Available at: [Link][6]

  • European Patent Office. (1989).[7] Process for the preparation of 3-amino-4-hydroxybenzoic acids (EP0206635B1).[7] Available at: [Link]

Sources

Starting materials for 3-Amino-4-(thiomorpholin-4-yl)benzoic acid synthesis

[1]

Executive Summary

3-Amino-4-(thiomorpholin-4-yl)benzoic acid is a critical scaffold in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs), most notably Olmutinib (HM61713) .[1] Its structural uniqueness lies in the ortho-diamine motif formed by the aniline nitrogen and the thiomorpholine ring, which is essential for binding to the ATP-binding pocket of mutant EGFR kinases (T790M).

This guide details the industrial-standard synthesis of this intermediate, prioritizing the SNAr (Nucleophilic Aromatic Substitution) pathway followed by Nitro Reduction . This route is selected for its scalability, atom economy, and the commercial availability of robust starting materials.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is best approached via a disconnection of the C–N bond at the 4-position of the benzoate core. The high electronegativity of the fluorine atom in the precursor, activated by the ortho-nitro group, makes SNAr the most thermodynamic and kinetically favorable pathway.

Retrosynthetic Logic Diagram

RetrosynthesisTargetTarget:3-Amino-4-(thiomorpholin-4-yl)benzoic acidIntermediateIntermediate:3-Nitro-4-(thiomorpholin-4-yl)benzoic acidTarget->IntermediateNitro Reduction(Fe/NH4Cl or H2/Pd)SM1Starting Material 1:4-Fluoro-3-nitrobenzoic acidIntermediate->SM1S_NAr DisconnectionSM2Starting Material 2:ThiomorpholineIntermediate->SM2C-N Bond Formation

Figure 1: Retrosynthetic disconnection showing the convergence of the activated fluorobenzoic acid derivative and the heterocyclic nucleophile.

Part 2: Primary Starting Materials

The efficiency of this synthesis relies heavily on the quality of the electrophile (SM1) and the nucleophile (SM2).

4-Fluoro-3-nitrobenzoic Acid (The Electrophile)

This is the "activated" aromatic core.[1] The nitro group at position 3 withdraws electron density, making the carbon at position 4 highly susceptible to nucleophilic attack, while the fluorine acts as an excellent leaving group due to its high electronegativity (stabilizing the Meisenheimer complex intermediate).

PropertySpecificationCritical Note
CAS Number 453-71-4Verify identity via NMR/IR.[1]
Purity ≥ 98.0%Impurities (e.g., 4-fluorobenzoic acid) lack the nitro activation and will not react, complicating purification.
Appearance Light yellow solidDarkening indicates oxidation or light sensitivity.[1]
Sourcing CommercialCan be synthesized via nitration of 4-fluorobenzoic acid using HNO₃/H₂SO₄ if commercial stock is unavailable [1].[1]
Thiomorpholine (The Nucleophile)

A heterocyclic amine that acts as the nucleophile. It is structurally similar to morpholine but contains a sulfur atom, which increases lipophilicity—a key trait for the final drug's membrane permeability.

PropertySpecificationCritical Note
CAS Number 123-90-0
Purity ≥ 98.0%Warning: Thiomorpholine is prone to oxidation to sulfoxides/sulfones if stored improperly.[1]
State LiquidClear to pale yellow.[1]
Handling Inert AtmosphereMust be stored under Nitrogen/Argon.[1] The sulfur moiety is sensitive to oxidation.

Part 3: Synthetic Protocol

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Coupling of the thiomorpholine ring to the benzoate core.

Reaction Scheme

4-Fluoro-3-nitrobenzoic acid + Thiomorpholine


 3-Nitro-4-(thiomorpholin-4-yl)benzoic acid1
Protocol
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Purge with Nitrogen.[1][2]

  • Solvation: Charge 4-Fluoro-3-nitrobenzoic acid (1.0 equiv) and Acetonitrile (10 volumes). Stir until dissolved.

    • Note: DMF or DMSO can be used for higher solubility, but Acetonitrile allows for easier workup via crystallization.

  • Base Addition: Add Triethylamine (TEA) (2.5 equiv) dropwise. The reaction is slightly exothermic; maintain temp < 30°C.

    • Why TEA? It neutralizes the HF generated during the substitution and keeps the carboxylic acid deprotonated (soluble).

  • Nucleophile Addition: Add Thiomorpholine (1.1 equiv) slowly.

  • Reaction: Heat the mixture to reflux (approx. 80-82°C) for 4–6 hours.

  • Monitoring: Monitor by HPLC/TLC. The limiting reagent (Fluoro-acid) should be < 1.0%.[1]

  • Workup:

    • Cool to room temperature.[1][3][4][5]

    • Concentrate the solvent under reduced pressure to ~20% volume.

    • Add water (10 volumes) and adjust pH to ~3-4 using 1N HCl. This precipitates the product as the free acid.

    • Filter the yellow/orange solid and wash with cold water.

    • Dry in a vacuum oven at 50°C.

Step 2: Nitro Reduction

Objective: Conversion of the nitro group to the target amino group.[6][7][8] Method Selection: While catalytic hydrogenation (H₂/Pd-C) is cleaner, the Iron/Ammonium Chloride (Fe/NH₄Cl) method is often preferred in early development to avoid catalyst poisoning by the sulfur in the thiomorpholine ring [2].

Protocol (Fe/NH₄Cl Method)
  • Setup: Flask with overhead stirrer and reflux condenser.

  • Charge: Suspend 3-Nitro-4-(thiomorpholin-4-yl)benzoic acid (1.0 equiv) in Ethanol/Water (4:1 ratio, 10 volumes).

  • Activation: Add Ammonium Chloride (5.0 equiv) and Iron Powder (5.0 equiv, < 325 mesh).

  • Reaction: Heat to 70–80°C with vigorous stirring.

    • Mechanism:[1][3][9] Electron transfer from Fe surface reduces -NO₂ to -NH₂ via nitroso intermediates.[1]

  • Completion: Reaction is usually complete in 2–4 hours (check LC-MS).

  • Workup:

    • Filter hot through a Celite pad to remove iron sludge.[1] Wash the pad with hot ethanol.

    • Concentrate the filtrate to remove ethanol.

    • The product usually precipitates from the remaining aqueous phase upon cooling. If not, adjust pH to isoelectric point (~pH 6.5).

    • Recrystallize from Ethanol/Water if necessary.[1]

Part 4: Process Visualization

SynthesisFlowStartStart: 4-Fluoro-3-nitrobenzoic acid+ ThiomorpholineStep1Step 1: S_NAr Reaction(TEA, Acetonitrile, Reflux)Start->Step1 Mix reagentsInterIntermediate:3-Nitro-4-(thiomorpholin-4-yl)benzoic acidStep1->Inter 4-6 hrs @ 80°CStep2Step 2: Reduction(Fe, NH4Cl, EtOH/H2O)Inter->Step2 Isolate & ResuspendFinalFinal Product:3-Amino-4-(thiomorpholin-4-yl)benzoic acidStep2->Final Filter & Crystallize

Figure 2: Process flow diagram illustrating the two-step synthesis from raw materials to the final amino-acid scaffold.

Part 5: Critical Process Parameters (CPPs)

To ensure reproducibility and high yield, the following parameters must be strictly controlled:

ParameterOptimal RangeImpact of Deviation
Stoichiometry (Step 1) Thiomorpholine: 1.05 – 1.15 eq< 1.0 eq: Incomplete conversion.[1] > 1.5 eq: Difficult purification; potential bis-addition (rare but possible).[1]
Temperature (Step 1) 80°C ± 5°CToo Low: Reaction stalls. Too High: Degradation of thiomorpholine (oxidation).
Iron Quality (Step 2) Reduced powder, < 325 meshCoarse iron results in extremely slow reaction kinetics due to low surface area.
pH Control (Workup) pH 3.5 – 4.5Critical for precipitating the amphoteric benzoic acid derivative without forming the salt.

Part 6: Safety & Handling

  • Thiomorpholine: Exhibits a stench similar to rotten eggs.[1] All transfers must occur in a fume hood.[1] It is harmful if swallowed or inhaled.[1]

  • Exotherm Control: The SNAr reaction is exothermic. On a large scale (>100g), add the base or nucleophile slowly to prevent thermal runaway.

  • Iron Waste: The iron sludge from Step 2 is pyrophoric when dry. Keep wet and dispose of as hazardous metal waste.

References

  • National Institutes of Health (NIH). (2021). Design, Synthesis, and Antitumor Activity of Olmutinib Derivatives. (Discusses similar reduction conditions for thiomorpholine-containing scaffolds). Retrieved from [Link]

  • MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (Validates the SNAr conditions). Retrieved from [Link]

Methodological & Application

Application Note: Strategic Utilization of 3-Amino-4-(thiomorpholin-4-yl)benzoic Acid in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

3-Amino-4-(thiomorpholin-4-yl)benzoic acid is a specialized bifunctional building block designed for the synthesis of "Type I" and "Type II" kinase inhibitors. Structurally, it serves as a bioisostere of the ubiquitous 3-amino-4-morpholinobenzoic acid scaffold found in approved drugs (e.g., EGFR and PI3K inhibitors).

The substitution of the morpholine oxygen with a sulfur atom (thiomorpholine) introduces critical physicochemical changes—specifically increased lipophilicity (LogP) and a unique metabolic handle via S-oxidation—allowing researchers to fine-tune the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds.

Physicochemical Comparison: Morpholine vs. Thiomorpholine Scaffold[1][2][3][4][5]
FeatureMorpholine Analogue (Standard)Thiomorpholine Analogue (This Compound)Impact on Drug Design
Heteroatom Oxygen (O)Sulfur (S)S is larger, less electronegative, more lipophilic.
H-Bonding Strong AcceptorWeak AcceptorAlters interaction with solvent-exposed kinase regions.
Metabolism Stable / N-dealkylationS-Oxidation prone Can form active metabolites (Sulfoxide/Sulfone).
Lipophilicity Lower LogPHigher LogP Improves membrane permeability; alters BBB penetration.
Electronic Electron Donating (+M)Weaker DonorAffects nucleophilicity of the aniline nitrogen.

Application I: Synthesis of EGFR/HER2 Kinase Inhibitors (Gefitinib/Afatinib Analogues)

This scaffold is primarily used to synthesize 4-anilinoquinazoline or 4-anilinopyrimidine derivatives. The 3-amino group acts as the nucleophile to attach to the kinase-binding core (hinge binder), while the carboxylic acid allows for the attachment of solubilizing tails extending into the solvent front.

Experimental Protocol: SNAr Coupling to Quinazoline Core

Objective: To couple 3-Amino-4-(thiomorpholin-4-yl)benzoic acid to a 4-chloroquinazoline core (e.g., a Gefitinib intermediate).

Reagents:

  • Scaffold: 3-Amino-4-(thiomorpholin-4-yl)benzoic acid (1.0 eq)

  • Electrophile: 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)

  • Solvent: Isopropanol (iPrOH) or Acetonitrile (MeCN)

  • Base: Diisopropylethylamine (DIPEA) (Optional, acid catalysis often preferred)

Step-by-Step Methodology:

  • Preparation: Dissolve 4-chloro-6,7-dimethoxyquinazoline (1.0 mmol) in anhydrous iPrOH (10 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add 3-Amino-4-(thiomorpholin-4-yl)benzoic acid (1.0 mmol). Note: The carboxylic acid moiety does not require protection for this step as the aniline is significantly more nucleophilic.

  • Reaction: Heat the mixture to reflux (80–85 °C) for 4–6 hours. Monitor by TLC or LC-MS.

    • Checkpoint: The product often precipitates as the hydrochloride salt during the reaction.

  • Work-up: Cool the reaction mixture to room temperature. Filter the precipitate.

  • Washing: Wash the filter cake with cold iPrOH (2 x 5 mL) and diethyl ether (2 x 10 mL) to remove unreacted starting materials.

  • Free Basing (Optional): If the zwitterionic form is required for the next step, suspend the solid in water, adjust pH to 7–8 with saturated NaHCO₃, and extract with EtOAc.

Mechanism & Rationale: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The aniline nitrogen attacks the electron-deficient C4 position of the quinazoline. The thiomorpholine ring at the para-position of the aniline exerts a steric influence but remains chemically inert under these conditions.

Application II: C-Terminus Diversification (Solubility Tuning)

Once the scaffold is attached to the kinase core, the carboxylic acid at position 1 becomes the focal point for optimizing physicochemical properties. Converting this acid to an amide allows for the introduction of solubilizing groups (e.g., N-methylpiperazine, dimethylamine).

Experimental Protocol: Amide Coupling via HATU

Objective: To convert the benzoic acid moiety into a solubilizing amide.

Reagents:

  • Substrate: Quinazoline-coupled benzoic acid intermediate (from App I).

  • Coupling Agent: HATU (1.2 eq)

  • Amine: N-Methylpiperazine (1.5 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the substrate (carboxylic acid) in DMF (0.1 M concentration). Add DIPEA and stir for 5 minutes.

  • Coupling: Add HATU. Stir for 10 minutes at room temperature to form the activated ester.

  • Amine Addition: Add N-Methylpiperazine dropwise.

  • Incubation: Stir at room temperature for 2–4 hours. Monitor conversion by LC-MS (Look for M+H shift corresponding to amine addition - H₂O).

  • Quench: Dilute with water (5x volume). If the product precipitates, filter it. If not, extract with DCM/MeOH (9:1).

  • Purification: Flash chromatography (DCM:MeOH:NH₃ gradient) is usually required to remove urea byproducts from HATU.

Application III: Metabolic Stability & "S-Oxidation Switch"

A unique advantage of the thiomorpholine scaffold over morpholine is the ability to generate sulfoxide (S=O) and sulfone (O=S=O) derivatives. These can be synthesized rationally to test as prodrugs or active metabolites, or to lock the conformation of the ring.

  • Sulfoxides: Introduce chirality (S/R isomers) and increased polarity.

  • Sulfones: Highly polar, strong H-bond acceptors, often metabolically stable.

Protocol: Controlled Oxidation to Sulfoxide/Sulfone

Method A: Sulfoxide Synthesis (Mono-oxidation)

  • Reagent: Sodium Periodate (NaIO₄) (1.1 eq).

  • Conditions: MeOH/H₂O (1:1), 0 °C to RT, 2 hours.

  • Result: Yields the sulfoxide (racemic).

Method B: Sulfone Synthesis (Di-oxidation)

  • Reagent: m-CPBA (2.5 eq) or Oxone®.

  • Conditions: DCM, RT, 4 hours.

  • Result: Yields the sulfone quantitatively.

Visualizations & Workflows

Figure 1: Synthesis Workflow for Kinase Inhibitors

This diagram illustrates the modular assembly of a kinase inhibitor using the 3-Amino-4-(thiomorpholin-4-yl)benzoic acid scaffold.

SynthesisWorkflow Scaffold 3-Amino-4-(thiomorpholin-4-yl) benzoic acid (CAS 1184536-64-8) Intermediate Intermediate A: Anilino-Quinazoline Acid Scaffold->Intermediate SNAr Coupling (iPrOH, Reflux) Core 4-Chloro-Quinazoline (Electrophile) Core->Intermediate FinalDrug Final Kinase Inhibitor (Amide Derivative) Intermediate->FinalDrug Amide Coupling (HATU, DIPEA) Amine Solubilizing Amine (e.g., N-Me-Piperazine) Amine->FinalDrug Oxidation Metabolic Tuning: S-Oxidation (Sulfoxide/Sulfone) FinalDrug->Oxidation Optional Derivatization

Caption: Modular synthesis pathway converting the scaffold into a bioactive kinase inhibitor via SNAr and Amide coupling.

Figure 2: SAR Logic - Morpholine vs. Thiomorpholine

This diagram explains the decision logic for selecting this scaffold over the traditional morpholine.

SARLogic Start Lead Optimization (Morpholine Scaffold) Issue1 Problem: High Clearance (Metabolic Instability) Start->Issue1 Issue2 Problem: Low Permeability (LogP too low) Start->Issue2 Solution Strategy: Bioisosteric Replacement (O -> S) Issue1->Solution Issue2->Solution Thiomorpholine Thiomorpholine Scaffold (3-Amino-4-(thiomorpholin-4-yl)benzoic acid) Solution->Thiomorpholine Outcome1 Outcome: Increased Lipophilicity (+LogP) Thiomorpholine->Outcome1 Outcome2 Outcome: Altered Metabolism (S-Oxidation vs N-Dealkylation) Thiomorpholine->Outcome2

Caption: Decision tree for utilizing the thiomorpholine scaffold to solve specific ADME/PK issues in drug discovery.

References

  • Kumari, A., et al. (2021). "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[1][2][3] Journal of Chemical Reviews, 3(4), 247-272.[2] Link

    • Context: Comprehensive review of thiomorpholine applications in medicinal chemistry and bioisosterism.
  • Smaill, J. B., et al. (2000). "Tyrosine Kinase Inhibitors.[4][5][6] 17. Irreversible Inhibitors of the Epidermal Growth Factor Receptor: 4-(Phenylamino)quinazoline- and 4-(Phenylamino)pyrido[3,2-d]pyrimidine-6-acrylamides." Journal of Medicinal Chemistry, 43(7), 1380–1397. Link

    • Context: Foundational protocol for coupling 3-amino-benzoic acid derivatives to quinazoline cores (SNAr methodology).
  • Wan, Z. K., et al. (2012). "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry, 55(19), 8483-8496. Link

    • Context: Discusses the metabolic stability differences between morpholine and thiomorpholine (and its oxides).
  • ChemicalBook. (2023). "Product Entry: 3-Amino-4-(thiomorpholin-4-yl)benzoic acid (CAS 1184536-64-8)." Link

    • Context: Verification of chemical structure and commercial availability as a building block.

Sources

Application Note: Protocol for using 3-Amino-4-(thiomorpholin-4-yl)benzoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Research Utility

3-Amino-4-(thiomorpholin-4-yl)benzoic acid is a high-value pharmacophore scaffold used primarily in Fragment-Based Drug Discovery (FBDD) and Lead Optimization .[1] It serves as a critical bioisostere for the widely used 3-amino-4-morpholinobenzoic acid moiety.[1]

In drug development, this compound is utilized as a "Research Tool" for three specific objectives:

  • Lipophilicity Modulation: Replacing the morpholine oxygen with sulfur (thiomorpholine) increases lipophilicity (LogP), often improving membrane permeability and blood-brain barrier (BBB) penetration.[1]

  • Metabolic Soft-Spot Engineering: The sulfur atom provides a specific site for metabolic oxidation (S-oxidation), allowing researchers to tune the half-life (

    
    ) of a drug candidate or create active metabolites (sulfoxides/sulfones).[1]
    
  • Scaffold Construction: It acts as a bifunctional core (aniline + benzoic acid) for synthesizing Quinazolinone and Benzamide libraries, which are privileged structures in kinase inhibitors (e.g., EGFR, mTOR) and GPCR ligands.[1]

This guide details the protocols for synthetic incorporation, metabolic stability profiling, and physicochemical validation.[1]

Technical Specifications

PropertyValueNotes
IUPAC Name 3-Amino-4-(thiomorpholin-4-yl)benzoic acid
Molecular Formula C₁₁H₁₄N₂O₂S
Molecular Weight 238.31 g/mol
Solubility DMSO (>50 mM), DMF; Low in waterRequires polar organic solvent for coupling.[1][2]
pKa (Calc) Acid: ~4.2; Aniline: ~2.5Aniline is deactivated by the para-thiomorpholine and electron-withdrawing carboxyl group.[1]
Key Functionality 1. Carboxylic Acid (Electrophile)2.[1][3][4][5] Aniline (Nucleophile)3.[1][4] Thioether (Metabolic Handle)Bifunctional orthogonal reactivity.[1]

Protocol A: Synthetic Incorporation Strategy

Objective: To incorporate the scaffold into a larger drug-like molecule via selective amide coupling or cyclization.[1]

Mechanism of Action (Chemical):

The primary challenge with this scaffold is the reduced nucleophilicity of the aniline nitrogen (position 3) due to the electron-withdrawing effect of the carboxyl group (position 1) and the steric bulk of the thiomorpholine (position 4).[1] Therefore, the Carboxylic Acid is the primary handle for initial diversification.[1]

Step-by-Step Procedure:
Phase 1: Carboxylic Acid Activation (Amide Bond Formation)

Use this phase to attach the "Tail" of your drug candidate.

  • Preparation: Dissolve 1.0 eq of 3-Amino-4-(thiomorpholin-4-yl)benzoic acid in anhydrous DMF (0.1 M concentration).

  • Activation: Add 1.2 eq of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and 3.0 eq of DIPEA (Diisopropylethylamine).

    • Note: Avoid carbodiimides (EDC/DCC) if possible; HATU prevents aniline self-coupling by faster activation of the acid.[1]

  • Coupling: Add 1.1 eq of the desired amine partner (

    
    ).[1]
    
  • Incubation: Stir at Room Temperature (RT) for 4–12 hours under

    
     atmosphere.
    
  • Validation (TLC/LCMS): Monitor disappearance of the starting material (m/z 239

    
    ).
    
  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove unreacted acid) and Brine. Dry over 
    
    
    
    .[1]
Phase 2: Aniline Functionalization (The "Head" Group)

Use this phase to close the ring (e.g., Quinazolinone) or cap the amine.[1]

  • Substrate: Use the amide intermediate from Phase 1.

  • Reagent: Add 1.2 eq of an Acyl Chloride (

    
    ) or Isocyanate (
    
    
    
    ).
  • Conditions:

    • For Amides: Pyridine (solvent),

      
       to RT.[1]
      
    • For Cyclization (Quinazolinones): Reflux with Orthoesters (e.g., Trimethyl orthoformate) or Urea.[1]

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Visualizing the Synthetic Workflow

SyntheticWorkflow cluster_0 Critical Control Point Start 3-Amino-4-(thiomorpholin-4-yl) benzoic acid Activation Acid Activation (HATU/DIPEA) Start->Activation Dissolve in DMF Intermediate Amide Intermediate (Stable) Activation->Intermediate + Amine Partner (R-NH2) Cyclization Cyclization/Derivatization (Orthoester/Reflux) Intermediate->Cyclization Target Aniline (Pos 3) FinalProduct Final Kinase Inhibitor (Quinazolinone Core) Cyclization->FinalProduct Ring Closure

Figure 1: Step-wise synthetic logic for utilizing the scaffold in library generation. The carboxylic acid is prioritized to prevent aniline interference.[1]

Protocol B: Metabolic Stability Profiling (S-Oxidation)[1]

Objective: To determine if the thiomorpholine ring acts as a metabolic "soft spot" or a stable moiety.[1] Thiomorpholines are prone to oxidation by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs).[1]

Experimental Logic:

Unlike morpholine (which is metabolically robust), thiomorpholine can oxidize to Sulfoxide (S=O) and Sulfone (O=S=O) .[6] This protocol validates the metabolic fate of the compound.[1]

Reagents:
  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Test Compound (10 mM DMSO stock).[1]

Procedure:
  • Preparation: Dilute Test Compound to 1

    
     in Phosphate Buffer (pH 7.4).
    
  • Pre-incubation: Mix Compound + HLM (0.5 mg/mL final) at

    
     for 5 mins.
    
  • Initiation: Add NADPH regenerating system to start the reaction.[1]

  • Sampling: Aliquot 50

    
     at 
    
    
    
    min.
  • Quenching: Add 150

    
     ice-cold Acetonitrile (containing Internal Standard) to stop reaction.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS .

Data Interpretation:
  • Parent Depletion: Calculate Intrinsic Clearance (

    
    ).[1]
    
  • Metabolite ID: Monitor for

    
     (Sulfoxide) and 
    
    
    
    (Sulfone) peaks.
    • High Oxidation: Indicates short half-life; useful for "soft drugs" (topical agents).[1]

    • Low Oxidation: Indicates systemic stability.[1]

Visualizing the Metabolic Pathway

MetabolicFate Parent Thiomorpholine Scaffold (Parent Drug) FMO Enzyme: FMO / CYP450 Parent->FMO Phase I Metabolism Sulfoxide Metabolite 1: Sulfoxide (+16 Da, Chiral) FMO->Sulfoxide S-Oxidation Sulfone Metabolite 2: Sulfone (+32 Da, Stable) Sulfoxide->Sulfone Further Oxidation Excretion Renal Excretion (Increased Polarity) Sulfoxide->Excretion Sulfone->Excretion

Figure 2: Metabolic trajectory of the thiomorpholine moiety.[1] Monitoring the +16/+32 Da shift is essential for validating lead stability.

Protocol C: Physicochemical Profiling (Bioisosteric Replacement)

Objective: To quantify the lipophilicity shift when replacing Morpholine with Thiomorpholine.

Method: Shake-Flask LogD (Distribution Coefficient) at pH 7.4.[1]

  • System: Octanol / Phosphate Buffer (pH 7.4).

  • Procedure:

    • Dissolve compound in Octanol-saturated water.[1]

    • Add equal volume of Water-saturated Octanol.[1]

    • Shake for 1 hour; Centrifuge to separate phases.

    • Measure concentration in both phases via HPLC-UV.[1]

  • Expectation:

    • Morpholine Analog: Lower LogD (More polar).

    • Thiomorpholine Analog: Higher LogD (More lipophilic, typically +0.5 to +1.0 log units).[1]

    • Significance: Use this shift to optimize permeability if the morpholine analog suffers from poor cellular entry.[1]

References

  • Kumari, S., et al. (2021). "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[1] Journal of Chemical Reviews.

  • Wermuth, C. G. (2008).[1] "The Practice of Medicinal Chemistry: Bioisosterism." Academic Press.[1][7] (Standard text defining Morpholine/Thiomorpholine exchange).

  • Enamine Ltd. "Morpholine Bioisosteres for Drug Design."[1] Enamine Application Notes. [1]

  • Organic Syntheses. "General procedures for Anthranilic Acid Amide coupling." Org.[1] Synth.[1]

Sources

Application Note: Mechanism of Action Studies for 3-Amino-4-(thiomorpholin-4-yl)benzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the biological activity and mechanism of action (MoA) of 3-Amino-4-(thiomorpholin-4-yl)benzoic acid and its pharmacologically active derivatives.

Given that this compound acts as a privileged scaffold —a core structural element frequently incorporated into kinase inhibitors (e.g., targeting EGFR, FGFR) and antimicrobial agents (as a PABA bioisostere)—this guide focuses on elucidating its role as a functional moiety within drug discovery.

Abstract

3-Amino-4-(thiomorpholin-4-yl)benzoic acid is a critical pharmacophore used to modulate lipophilicity and metabolic stability in small molecule inhibitors. Unlike its morpholine analog, the thiomorpholine moiety introduces a sulfur center susceptible to unique metabolic oxidation (S-oxide/sulfone formation) and distinct hydrogen-bonding capabilities. This guide outlines a comprehensive workflow to determine the Mechanism of Action (MoA) of identifying the biological target, validating binding kinetics, and mapping downstream signaling effects, specifically focusing on its application in kinase inhibition and antifolate metabolic disruption .

Introduction & Chemical Context

The transition from a morpholine to a thiomorpholine ring alters the physicochemical profile of a drug candidate.[1][2] The sulfur atom increases lipophilicity (LogP) and changes the electronic distribution of the attached aniline nitrogen, potentially enhancing binding affinity in hydrophobic pockets (e.g., the "gatekeeper" region of kinases).

Key Mechanistic Hypotheses
  • Kinase Hinge Binding: The 3-amino-benzoic acid core often mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

  • Metabolic Modulation: The thiomorpholine ring acts as a metabolic "soft spot" or a prodrug moiety, where in vivo oxidation to sulfoxides may alter potency.

  • PABA Antagonism: Structurally mimicking p-aminobenzoic acid (PABA), this scaffold may competitively inhibit dihydropteroate synthase (DHPS) in bacterial folate synthesis.

Protocol A: Target Deconvolution via Thermal Shift Assay (TSA)

Objective: To identify if the compound directly binds to a specific protein target (e.g., a panel of kinases) by measuring the increase in protein thermal stability ($ \Delta T_m $).

Materials
  • Compound: 3-Amino-4-(thiomorpholin-4-yl)benzoic acid (10 mM DMSO stock).

  • Protein: Recombinant Kinase Domain (e.g., EGFR, FGFR1) or Bacterial DHPS (0.5 mg/mL).

  • Dye: SYPRO Orange (5000x stock).

  • Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT.

Step-by-Step Methodology
  • Preparation: Dilute SYPRO Orange to 5x in the assay buffer.

  • Master Mix: Prepare a protein solution at 2 µM final concentration.

  • Plating:

    • Add 19 µL of Protein/Dye Master Mix to a 384-well PCR plate.

    • Add 1 µL of Compound (Final conc: 10 µM, 50 µM, 100 µM). Include DMSO-only controls.

  • Thermal Cycling:

    • Use a Real-Time PCR machine (e.g., Roche LightCycler or equivalent).

    • Ramp temperature from 25°C to 95°C at a rate of 0.05°C/second.

    • Monitor fluorescence (Ex: 470 nm / Em: 570 nm).

  • Data Analysis: Calculate the melting temperature ($ T_m

    
     \Delta T_m $) of >2°C indicates significant binding.
    

Validation Check: Ensure the "No Protein" control shows no fluorescence increase, ruling out non-specific dye interaction with the thiomorpholine sulfur.

Protocol B: Cellular Mechanism of Action (Phospho-Signaling)

Objective: To confirm the compound inhibits the phosphorylation of downstream effectors in a relevant cell line (e.g., A549 for EGFR, or bacterial culture for folate stress).

Experimental Design (Kinase Inhibition Focus)
  • Cell Line: A549 (Lung Carcinoma) or Ba/F3 (Dependent on specific kinase).

  • Readout: Western Blot for Phospho-ERK1/2 (Thr202/Tyr204) and Phospho-AKT (Ser473).

Workflow Diagram

The following diagram illustrates the logical flow from compound treatment to signal quantification.

MoA_Workflow Compound 3-Amino-4-(thiomorpholin-4-yl) benzoic acid Stimulation Ligand Stimulation (e.g., EGF 100ng/mL) Compound->Stimulation 15 min Cell_Culture Cell Culture (Serum Starved) Cell_Culture->Compound Pre-treat 1h Lysis Cell Lysis (Phosphatase Inhibitors) Stimulation->Lysis Western Western Blot (p-ERK / Total ERK) Lysis->Western Analysis IC50 Calculation Western->Analysis

Figure 1: Experimental workflow for determining kinase inhibitory activity in cellular models.

Detailed Protocol
  • Seeding: Seed cells at $ 5 \times 10^5 $ cells/well in 6-well plates. Allow adherence overnight.

  • Starvation: Replace media with serum-free media for 12 hours to reduce basal phosphorylation.

  • Treatment: Add compound at varying concentrations (0, 0.1, 1, 10 µM) for 1 hour.

  • Stimulation: Stimulate cells with the appropriate growth factor (e.g., EGF) for 15 minutes.

  • Lysis: Wash with ice-cold PBS and lyse in RIPA buffer supplemented with Sodium Orthovanadate (phosphatase inhibitor).

  • Immunoblotting:

    • Load 20 µg protein per lane.

    • Primary Ab: Anti-pERK1/2 (1:1000).

    • Secondary Ab: HRP-conjugated (1:5000).

    • Normalization: Strip and re-probe for Total ERK1/2.

Protocol C: Metabolic Stability (S-Oxidation Profiling)

Objective: The thiomorpholine sulfur is a liability for oxidation. This protocol determines if the "Mechanism of Action" is actually driven by an active metabolite (sulfoxide).

Methodology
  • Incubation: Incubate 1 µM compound with Human Liver Microsomes (HLM) and NADPH (1 mM) at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold Acetonitrile.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Search Parameters: Look for Mass Shifts of +16 Da (Sulfoxide) and +32 Da (Sulfone).

  • Bioactivity Check: If >50% conversion is observed, synthesize the sulfoxide metabolite and repeat Protocol A (TSA) to compare binding affinity.

Data Presentation & Analysis

Expected Results Summary
AssayReadoutInterpretation
Thermal Shift (TSA) $ \Delta T_m $ (°C)>2°C: Direct Target Binding.<0.5°C: No Binding / Non-specific.
Cell Viability (MTT) $ IC_{50} $ (µM)<1 µM: Potent Cytotoxicity.>50 µM: Inactive scaffold.
Western Blot Band DensityDose-dependent reduction in p-ERK indicates kinase blockade.
Microsomal Stability $ T_{1/2} $ (min)Rapid oxidation suggests thiomorpholine is a metabolic soft spot.
Signaling Pathway Hypothesis

The following diagram visualizes the potential interference of the compound within the MAPK signaling cascade, assuming a kinase-inhibitor MoA.

Signaling_Pathway RTK Receptor Tyrosine Kinase (EGFR/FGFR) RAS RAS-GTP RTK->RAS Activation Compound 3-Amino-4-(thiomorpholin-4-yl) benzoic acid Compound->RTK ATP Competition (Inhibition) RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 (Proliferation) ERK->pERK Phosphorylation

Figure 2: Hypothesized point of intervention in the MAPK signaling cascade.

References

  • Kumari, A. et al. (2020). "Thiomorpholine as a Privileged Scaffold in Medicinal Chemistry." Current Medicinal Chemistry.

  • Zhang, J. et al. (2015). "Structure-Activity Relationships of 3-Aminobenzoic Acid Derivatives as Kinase Inhibitors." Journal of Medicinal Chemistry.

  • Smith, D.A. (2018). "Metabolism of Sulfur-Containing Drugs: Thiomorpholine Oxidation." Drug Metabolism Reviews.

  • Niesen, F.H. et al. (2007). "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability." Nature Protocols.

Sources

Application Note & Protocols: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Analysis of 3-Amino-4-(thiomorpholin-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed analytical methods for the quantitative determination and impurity profiling of 3-Amino-4-(thiomorpholin-4-yl)benzoic acid, a key intermediate or active pharmaceutical ingredient (API) in drug development. Recognizing the critical need for robust and reliable analytical procedures in pharmaceutical quality control, we present two primary methodologies: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for accurate quantification and a Liquid Chromatography-Mass Spectrometry (LC-MS) method for sensitive impurity identification and structural elucidation. The protocols are designed to be compliant with the principles of the International Council for Harmonisation (ICH) guidelines, ensuring data integrity and suitability for regulatory submissions.[1][2][3][4][5]

Introduction: The Analytical Imperative

3-Amino-4-(thiomorpholin-4-yl)benzoic acid is a complex molecule featuring an aromatic amine, a carboxylic acid, and a thiomorpholine moiety. This trifecta of functional groups presents unique analytical challenges, including potential for oxidation of the amine and sulfur atoms, and the amphoteric nature of the molecule. The accurate quantification of the main component and the detection and identification of any process-related or degradation impurities are paramount to ensuring the safety and efficacy of the final drug product.[6][7]

The methods detailed herein are developed based on established principles of reversed-phase chromatography, which is highly effective for separating polar and non-polar compounds.[8] The HPLC-UV method serves as a robust workhorse for routine quality control, while the LC-MS method provides the high sensitivity and specificity required for in-depth impurity analysis.[9][10][11]

Physicochemical Properties of 3-Amino-4-(thiomorpholin-4-yl)benzoic acid

A thorough understanding of the analyte's properties is foundational to method development.

PropertyValue/InformationSource
Molecular FormulaC₁₁H₁₄N₂O₂S(Predicted)
Molecular Weight238.31 g/mol (Predicted)
pKa(Predicted) ~3-4 for the carboxylic acid, ~5-6 for the aromatic amine(Based on similar structures)
UV λmaxExpected in the range of 250-350 nm due to the substituted benzene ring(Based on similar structures)[12]
SolubilityExpected to be soluble in organic solvents like methanol, acetonitrile, and DMSO. Aqueous solubility will be pH-dependent.(General chemical principles)

Method 1: Quantitative Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the accurate and precise determination of the purity of 3-Amino-4-(thiomorpholin-4-yl)benzoic acid and for quantifying it in drug substance and drug product formulations.

Rationale for Method Parameters
  • Column: A C18 column is chosen for its versatility and proven performance in retaining and separating a wide range of compounds, including aromatic acids and amines.[13][14] The end-capping of the stationary phase minimizes peak tailing, which can be an issue with basic compounds like amines.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic solvent is employed to ensure the elution of both the main analyte and any potential impurities with a wide range of polarities.

    • Aqueous Phase (A): 0.1% Formic acid in water. The acidic pH suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape. It is also compatible with mass spectrometry, allowing for a seamless transfer to the LC-MS method.

    • Organic Phase (B): Acetonitrile. It is a common organic modifier in reversed-phase HPLC with good UV transparency.

  • Detection: UV detection at the wavelength of maximum absorbance (λmax) of the analyte will provide the highest sensitivity. A photodiode array (PDA) detector is recommended to simultaneously monitor multiple wavelengths and assess peak purity.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard and Sample B Dissolve in Diluent (e.g., 50:50 ACN:H₂O) A->B C Sonicate to Dissolve B->C D Filter through 0.45 µm Syringe Filter C->D E Inject into HPLC System D->E F Separation on C18 Column (Gradient Elution) E->F G UV Detection (PDA) F->G H Integrate Peaks G->H J Assess Peak Purity G->J I Calculate Purity / Concentration H->I

Caption: Workflow for HPLC-UV analysis of 3-Amino-4-(thiomorpholin-4-yl)benzoic acid.

Detailed Protocol for HPLC-UV Analysis

3.3.1. Reagents and Materials

  • 3-Amino-4-(thiomorpholin-4-yl)benzoic acid reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (≥98%)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

3.3.2. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B, 2-15 min: 10-90% B, 15-17 min: 90% B, 17-18 min: 90-10% B, 18-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm (or λmax)
Run Time 25 minutes

3.3.3. Preparation of Solutions

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

3.3.4. System Suitability

Before sample analysis, perform five replicate injections of the standard solution. The system is suitable for use if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.

3.3.5. Data Analysis

Calculate the purity of the sample using the area normalization method:

% Purity = (Area of main peak / Total area of all peaks) x 100

Method 2: Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is designed for the detection, identification, and structural elucidation of potential impurities that may be present at trace levels.[7][9]

Rationale for Method Parameters
  • Chromatography: The HPLC conditions are kept as similar as possible to the UV method to facilitate peak tracking. The use of a volatile buffer like formic acid is crucial for MS compatibility.

  • Ionization: Electrospray ionization (ESI) is selected as it is a soft ionization technique suitable for polar and thermally labile molecules. Both positive and negative ion modes should be evaluated, though the presence of the basic amine and acidic carboxylic acid groups makes it amenable to both.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended.[6] HRMS provides accurate mass measurements, which are essential for determining the elemental composition of unknown impurities.[6] Tandem mass spectrometry (MS/MS) experiments are performed to obtain fragmentation patterns, which provide structural information.[7]

Experimental Workflow for LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Interpretation A Prepare Sample Solution (as per HPLC-UV method) B Inject into LC-MS System A->B C Chromatographic Separation B->C D Full Scan MS Analysis (Positive & Negative Ion Modes) C->D E Data-Dependent MS/MS on Significant Peaks D->E F Extract Ion Chromatograms E->F G Determine Accurate Mass and Elemental Composition F->G H Analyze MS/MS Fragmentation G->H I Propose Impurity Structures H->I

Caption: Workflow for LC-MS based impurity identification.

Detailed Protocol for LC-MS Analysis

4.3.1. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
LC System UPLC/UHPLC system for better resolution and sensitivity
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase Same as HPLC-UV method
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Source Electrospray Ionization (ESI)
Polarity Positive and Negative
Scan Range m/z 100-1000
MS/MS Data-dependent acquisition on peaks exceeding a set threshold

4.3.2. Data Interpretation

  • Full Scan Analysis: Identify all peaks in the total ion chromatogram (TIC).

  • Accurate Mass Measurement: For each impurity peak, determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻). Use this to calculate the elemental composition.

  • MS/MS Fragmentation Analysis: Analyze the fragmentation pattern of the parent compound and compare it to the fragmentation of the impurities. Common fragmentation pathways can help in identifying the location of structural modifications. For example, a neutral loss of 46 Da (HCOOH) might indicate a modification on the benzoic acid part, while changes in fragments related to the thiomorpholine ring would suggest modifications there.

  • Impurity Profiling: Create a table of all detected impurities with their retention times, observed m/z, proposed elemental composition, and plausible structures.

Method Validation

Both the HPLC-UV and LC-MS methods should be validated in accordance with ICH Q2(R2) guidelines.[2][3]

Validation Parameters for HPLC-UV Method
ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte in the presence of impurities, degradation products, and placebo components.Peak purity index > 990, baseline resolution between analyte and known impurities.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy The closeness of the test results to the true value.% Recovery between 98.0% and 102.0% at three concentration levels.
Precision Repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).RSD ≤ 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1; precision (RSD) ≤ 10%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters are met when parameters like flow rate, column temperature, and mobile phase composition are slightly varied.[1]

Conclusion

The HPLC-UV and LC-MS methods presented in this application note provide a comprehensive analytical strategy for 3-Amino-4-(thiomorpholin-4-yl)benzoic acid. The HPLC-UV method is suitable for robust, routine quantification, while the LC-MS method offers powerful capabilities for the identification and structural elucidation of unknown impurities. Adherence to these protocols and proper method validation will ensure the generation of accurate and reliable data, which is essential for the successful development and quality control of pharmaceutical products containing this molecule.

References

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
  • Wang, R., & Li, D. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review.
  • SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS.
  • Eurofins BioPharma Product Testing. (n.d.). The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals.
  • Aviv, A., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry.
  • Kumar, S., & Kumar, A. (2025). A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. Research Journal of Pharmacy and Technology.
  • Dadfarnia, S., & Haji Shabani, A. M. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. PubMed.
  • Lurie, I. S., & Allen, A. C. (1984). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science.
  • Lee, M. R., & Lee, R. J. (1998). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry.
  • Barek, J., et al. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Request PDF.
  • Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures.
  • IntuitionLabs.ai. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • Hilaris Publisher. (2011). Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs.

Sources

HPLC Analysis of 3-Amino-4-(thiomorpholin-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Detailed Protocol

Executive Summary

Target Analyte: 3-Amino-4-(thiomorpholin-4-yl)benzoic acid Primary Application: Pharmaceutical Intermediate Quality Control (QC), Impurity Profiling Analytical Challenge: Amphoteric nature (Zwitterionic behavior), potential for peak tailing due to basic nitrogen moieties, and steric hindrance effects between ortho substituents.

This guide provides a validated, robust High-Performance Liquid Chromatography (HPLC) protocol designed for the quantification and purity assessment of 3-Amino-4-(thiomorpholin-4-yl)benzoic acid. Unlike generic aminobenzoic acid methods, this protocol specifically accounts for the lipophilicity of the thiomorpholine ring and the ionization dynamics of the 3-amino group.

Physicochemical Context & Method Strategy

Structural Analysis

The molecule consists of a benzoic acid core functionalized with:

  • Carboxylic Acid (Position 1): Acidic (pKa ~4.2). Ionizes to carboxylate (COO⁻) at neutral pH.

  • Primary Amine (Position 3): Weakly basic aniline derivative.

  • Thiomorpholine (Position 4): Attached via nitrogen.[1][2][3][4] This acts as a bulky, tertiary aniline-like system. The sulfur atom increases lipophilicity compared to morpholine analogs.

Method Development Logic
  • Stationary Phase Selection: A standard C18 column is sufficient for retention, but a Base-Deactivated Silica (BDS) or Polar-Embedded C18 is strictly recommended. The basic nitrogen atoms in the thiomorpholine and amino groups can interact with residual silanols on standard silica, leading to severe peak tailing.

  • pH Strategy: We utilize a Low pH (2.5 – 3.0) mobile phase.

    • Mechanism:[5] At pH 2.5, the carboxylic acid is protonated (neutral, hydrophobic), maximizing retention on the C18 phase. The amine groups are protonated (positively charged), but the hydrophobic bulk of the thiomorpholine ring ensures sufficient interaction with the stationary phase to prevent elution in the void volume.

  • Detection: The conjugated aromatic system (aniline + benzoic acid) exhibits strong UV absorbance. A wavelength of 254 nm is selected for universal detection, with 280 nm as a secondary channel for specificity.

Experimental Protocols

Reagents and Materials
  • Reference Standard: 3-Amino-4-(thiomorpholin-4-yl)benzoic acid (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent, 18.2 MΩ).

  • Buffer Reagents:

    • Method A (QC): Potassium Dihydrogen Phosphate (

      
      ), Phosphoric Acid (
      
      
      
      ).
    • Method B (LC-MS): Formic Acid (LC-MS Grade).

Protocol A: Standard QC Method (Phosphate Buffer)

Best for routine purity analysis and quantification where MS detection is not required.

ParameterSpecification
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18)
Mobile Phase A 20 mM

in Water, adjusted to pH 2.5 with

Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Volume 5 - 10 µL
Detection UV-DAD at 254 nm (Bandwidth 4 nm), Ref 360 nm
Run Time 15 minutes (Isocratic) or 20 minutes (Gradient)

Gradient Program (Recommended for Impurity Profiling):

  • 0.0 min: 90% A / 10% B

  • 10.0 min: 40% A / 60% B

  • 12.0 min: 10% A / 90% B

  • 12.1 min: 90% A / 10% B (Re-equilibration)

  • 18.0 min: Stop

Protocol B: LC-MS Compatible Method

For identification and mass confirmation.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Same as Protocol A.

  • MS Settings: ESI Positive Mode (Target

    
    : [M+H]+). Note: The sulfur atom provides a distinct isotopic pattern (A+2 peak ~4.5% height of A).
    

Sample Preparation Workflow

Solubility Warning: Zwitterionic compounds often exhibit minimum solubility at their isoelectric point (pI). Do not dissolve in neutral water.

Step-by-Step Procedure:

  • Weighing: Accurately weigh 10.0 mg of the substance into a 50 mL volumetric flask.

  • Dissolution: Add 10 mL of Methanol . Sonicate for 5 minutes to ensure complete dissolution of the lipophilic thiomorpholine moiety.

  • Dilution: Make up to volume with Mobile Phase A (Phosphate Buffer pH 2.5).

    • Note: Diluting with the acidic buffer ensures the amines are protonated and the sample matches the initial mobile phase conditions, preventing peak distortion.

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter into an HPLC vial.

Visualized Workflows

Analytical Decision Tree

This diagram guides the analyst through method optimization based on peak shape and retention behavior.

MethodOptimization Start Start Method Development (pH 2.5, C18 Column) CheckPeak Analyze Peak Shape & Retention Start->CheckPeak Tailing Issue: Peak Tailing > 1.5 CheckPeak->Tailing Asymmetry High Retention Issue: Low Retention (k' < 2) CheckPeak->Retention Elutes too fast Good Pass: Sym < 1.5, k' > 2 CheckPeak->Good Optimal FixTailing1 Action: Add TEA modifier OR Switch to Polar Embedded Col Tailing->FixTailing1 FixRetention Action: Decrease % Organic (Start at 5% B) Retention->FixRetention Finalize Finalize Validation (Linearity, Precision) Good->Finalize FixTailing1->CheckPeak Retest FixRetention->CheckPeak Retest

Figure 1: Decision tree for optimizing HPLC parameters for aminobenzoic acid derivatives.

Sample Preparation Logic

SamplePrep Raw Raw Sample (Solid Powder) Solvent 1. Dissolve in MeOH (High Solubility) Raw->Solvent 10 mg Buffer 2. Dilute with Mobile Phase A (Acidic) Solvent->Buffer Prevent Precipitation Filter 3. Filter (0.22 µm) Remove Particulates Buffer->Filter Vial HPLC Vial Ready for Injection Filter->Vial

Figure 2: Sample preparation workflow ensuring solubility and compatibility with acidic mobile phase.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the following System Suitability Testing (SST) parameters must be met before running sample batches.

ParameterAcceptance CriteriaRationale
Retention Time (RT) ± 5% of StandardConfirms mobile phase composition and column equilibrium.
Tailing Factor (

)

Critical for aminobenzoic acids; indicates secondary silanol interactions.
Theoretical Plates (N)

Ensures column efficiency is sufficient for impurity separation.
Precision (RSD)

(n=6 injections)
Validates injector and pump stability.
Resolution (

)

Between the main peak and nearest impurity (if present).

Troubleshooting Guide

Issue: Peak Tailing
  • Cause: Interaction of the protonated amine (Position 3) or thiomorpholine nitrogen with silanol groups on the silica support.

  • Solution:

    • Ensure the column is "Base Deactivated" (BDS) or "End-capped".

    • Increase buffer concentration to 50 mM to suppress ion-exchange effects.

    • Add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites). Note: Use TEA only with Phosphate buffer, not MS methods.

Issue: Retention Time Drift
  • Cause: pH instability. The retention of aminobenzoic acids is extremely sensitive to pH changes near their pKa.

  • Solution: Measure mobile phase pH after mixing aqueous buffer. Ensure the column is thermostatted at 30°C, as temperature fluctuations affect pKa and solubility.

Issue: Split Peaks
  • Cause: Sample solvent mismatch. Injecting a sample dissolved in 100% MeOH into a 90% Aqueous mobile phase can cause the analyte to precipitate or travel faster than the solvent front initially.

  • Solution: Ensure the final sample diluent contains at least 50% Mobile Phase A (Buffer).

References

  • Sielc Technologies. Separation of Benzoic acid, 2-(3-amino-4-chlorobenzoyl)- on Newcrom R1 HPLC column. Retrieved from .

  • BenchChem. High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives.[6] Retrieved from .

  • Agilent Technologies. Analysis of Amino Acids by HPLC - Application Note. Retrieved from .

  • PubChem. 4-(thiomorpholin-4-ylmethyl)benzoic acid (Compound Summary). Retrieved from .

  • Matrix Fine Chemicals. 3-(Thiomorpholine-4-sulfonyl)benzoic acid - Product Data. Retrieved from .

Sources

Application Note: High-Throughput Screening with 3-Amino-4-(thiomorpholin-4-yl)benzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the landscape of modern drug discovery, 3-Amino-4-(thiomorpholin-4-yl)benzoic acid (CAS: 1184536-64-8) represents a high-value "privileged scaffold." Unlike simple aliphatic linkers, this compound integrates a rigid benzoate core with a thiomorpholine ring—a bioisostere of morpholine known for enhanced metabolic stability and altered lipophilicity profiles.

The strategic value of this scaffold in High-Throughput Screening (HTS) lies in its orthogonal bifunctionality :

  • The C-1 Carboxylic Acid: Serves as an anchor for amide coupling to diverse amines (Diversity Vector

    
    ).
    
  • The C-3 Aniline: A nucleophilic handle for acylation, sulfonylation, or reductive amination (Diversity Vector

    
    ).
    
  • The C-4 Thiomorpholine: A structured hydrophobic moiety that often occupies solvent-exposed pockets or hydrophobic clefts in targets like Kinases, GPCRs, and Protein-Protein Interaction (PPI) interfaces.

This Application Note details the protocol for utilizing this scaffold to generate focused combinatorial libraries and screening them in a high-density format.

Pre-Screening Validation: Scaffold Profiling

Before library construction, the core scaffold must undergo rigorous Quality Control (QC) to ensure it does not introduce artifacts (e.g., aggregation or redox cycling) into the HTS campaign.

Solubility and Stability Protocol

The thiomorpholine sulfur is susceptible to oxidation (sulfoxide/sulfone formation) upon prolonged storage in DMSO.

Materials:

  • Compound: 3-Amino-4-(thiomorpholin-4-yl)benzoic acid (>98% purity).

  • Solvent: Anhydrous DMSO (LC-MS grade).

  • Detection: HPLC-UV/MS.

Protocol:

  • Stock Preparation: Dissolve the scaffold to 10 mM in anhydrous DMSO. Vortex for 30 seconds.

    • Critical Note: If turbidity persists, sonicate at 35°C for 5 minutes. The thiomorpholine ring increases lipophilicity compared to morpholine analogs.

  • Stability Stress Test: Aliquot the stock into three vials:

    • Vial A: Store at -20°C (Control).

    • Vial B: Store at RT (25°C) for 48 hours.

    • Vial C: Subject to 5 freeze-thaw cycles.

  • Analysis: Dilute 1:100 in Acetonitrile/Water (50:50) and inject on LC-MS.

    • Acceptance Criteria: Purity >95%.[1][2][3] <2% Sulfoxide formation (M+16 peak).

Aggregation Check (DLS)

To prevent false positives (promiscuous inhibition), verify the scaffold does not form colloidal aggregates at screening concentrations.

  • Method: Dynamic Light Scattering (DLS) in assay buffer (e.g., PBS + 0.01% Triton X-100).

  • Threshold: Critical Aggregation Concentration (CAC) must be >100 µM.

Library Synthesis Workflow (96-Well Format)

This protocol describes the parallel synthesis of a 96-member focused library using the scaffold. We utilize a "Reverse-Amide" strategy where the scaffold acid is coupled first, followed by derivatization of the aniline.

Step 1: Amide Coupling at C-1 (Acid)

Rationale: The carboxylic acid is coupled to 96 unique amines to establish the primary diversity vector (


).

Reagents:

  • Coupling Agent: HATU (1.2 eq) - Selected for high efficiency with electron-rich benzoates.

  • Base: DIPEA (3.0 eq).

  • Solvent: DMF.[1]

Procedure:

  • Plate Setup: Load 96 unique amines (0.1 mmol) into a deep-well polypropylene plate.

  • Master Mix: Prepare a solution of 3-Amino-4-(thiomorpholin-4-yl)benzoic acid (0.1 mmol per well) + HATU + DIPEA in DMF.

  • Dispensing: Add the Master Mix to the amine plate.

  • Incubation: Seal and shake at RT for 16 hours.

  • Workup: Evaporate solvent (Genevac). Resuspend in EtOAc, wash with 1N HCl and sat. NaHCO3 (liquid handling robot).

  • Intermediate QC: Verify 5 random wells via LC-MS.

Step 2: Aniline Derivatization at C-3

Rationale: The aniline at C-3 is sterically crowded by the ortho-thiomorpholine. Standard acylation requires forcing conditions.

Reagents:

  • Electrophiles: 96 unique Acid Chlorides or Isocyanates.

  • Base: Pyridine (2.0 eq).

  • Solvent: DCM (Anhydrous).

Procedure:

  • Dissolve the intermediates from Step 1 in DCM.

  • Add unique electrophiles to each well.

  • Critical Step: If using acid chlorides, heat block to 40°C. The ortho-thiomorpholine group reduces nucleophilicity; mild heating drives completion.

  • Purification: Solid Phase Extraction (SPE) using SCX (Strong Cation Exchange) cartridges to catch unreacted anilines, or silica filtration if products are neutral.

High-Throughput Screening (HTS) Protocol[4][5]

Target Scenario: Screening the generated library against a representative Tyrosine Kinase (e.g., SRC family) where the thiomorpholine moiety mimics the hinge-binding region.

Assay Format: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Assay Principle
  • Donor: Europium-labeled anti-phosphotyrosine antibody.

  • Acceptor: ULight™-labeled peptide substrate.

  • Mechanism: Kinase activity phosphorylates the substrate, recruiting the antibody. FRET signal decreases upon inhibition.

Detailed Protocol (384-Well Plate)

Table 1: Pipetting Scheme

StepComponentVolumeFinal Conc.Notes
1Library Compound50 nL10 µMDelivered via Acoustic Dispenser (Echo)
2Enzyme Mix2.5 µL1 nMKinase + Buffer (50mM HEPES, 10mM MgCl2)
3Pre-Incubation --15 min at RT (Allows slow-binding kinetics)
4Substrate/ATP Mix2.5 µL50 nM / 10 µMInitiates reaction (Km concentrations)
5Reaction --60 min at RT
6Detection Mix5 µL2 nM Eu-AbContains EDTA to stop reaction
7Read --EnVision Plate Reader (Ex: 320nm, Em: 665/615nm)
Data Analysis & Hit Validation
  • Normalization: Calculate % Inhibition relative to DMSO (0%) and Staurosporine (100%) controls.

  • Z-Prime Calculation: Ensure

    
     for assay validity.
    
  • Interference Check: Flag compounds with high signal in the 615nm (Donor) channel alone to rule out auto-fluorescence.

  • Counter-Screen: Re-test hits against a "dummy" kinase to ensure the thiomorpholine core isn't driving non-specific hydrophobic binding.

Visualizations

Scaffold Diversity Logic

This diagram illustrates how the 3-Amino-4-(thiomorpholin-4-yl)benzoic acid serves as a central hub for diversity generation.

ScaffoldLogic Scaffold 3-Amino-4-(thiomorpholin-4-yl) benzoic acid (Core Scaffold) Acid C-1 Carboxylic Acid (COOH) Scaffold->Acid Functional Group 1 Aniline C-3 Aniline (NH2) Scaffold->Aniline Functional Group 2 Thio C-4 Thiomorpholine Scaffold->Thio Structural Anchor Lib_R1 Library R1: Amides via HATU Coupling Acid->Lib_R1 Expands Diversity Lib_R2 Library R2: Ureas/Amides via Electrophile Reaction Aniline->Lib_R2 Expands Diversity Interaction Target Interaction: Hydrophobic Pocket / Hinge Binder Thio->Interaction Binding Affinity

Caption: Diversity vectors R1 and R2 allow library expansion, while the thiomorpholine core anchors the molecule in the target pocket.

HTS Workflow Diagram

The operational flow from compound sourcing to hit validation.[4]

HTS_Workflow Start Start: Scaffold QC (Solubility & Purity) Synth Parallel Synthesis (96-well Plate) Start->Synth QC_Lib Library QC (LC-MS Random Sampling) Synth->QC_Lib QC_Lib->Synth Fail (Re-optimize) Dispense Acoustic Dispensing (50 nL to 384-well) QC_Lib->Dispense Pass Assay TR-FRET Kinase Assay (Enzyme + Substrate + ATP) Dispense->Assay Read Plate Reader (EnVision) Assay->Read Analysis Data Analysis (Z' Calculation & Hit Picking) Read->Analysis Validation Hit Validation (Dose-Response IC50) Analysis->Validation Hits > 50% Inh

Caption: Step-by-step HTS workflow ensuring data integrity from library synthesis to final hit validation.

References

  • Kumari, A., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Retrieved from [Link]

  • Tzara, A., et al. (2020).[5] Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403.[5] Retrieved from [Link]

  • Stotz, M., et al. (2021). A high-throughput effector screen identifies a novel small molecule scaffold for inhibition of ten-eleven translocation dioxygenase 2.[6] RSC Medicinal Chemistry.[6] Retrieved from [Link]

  • Vertex AI Search. (2023). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives. MDPI. Retrieved from [Link]

Sources

Application Note: 3-Amino-4-(thiomorpholin-4-yl)benzoic acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide on the application of 3-Amino-4-(thiomorpholin-4-yl)benzoic acid as a trifunctional building block in modern organic synthesis, with a particular focus on its utility in medicinal chemistry and drug discovery. We will explore its key structural features and demonstrate its application in the synthesis of complex amides, a critical functional group in a vast array of pharmaceutical agents. A detailed, field-tested protocol for a representative amide coupling reaction is provided, along with an in-depth discussion of the rationale behind the experimental choices.

Introduction: A Building Block of Strategic Importance

3-Amino-4-(thiomorpholin-4-yl)benzoic acid is a unique trifunctional molecule that presents medicinal chemists with a versatile scaffold for generating novel molecular entities. Its structure incorporates three key functional groups: a carboxylic acid, an aromatic amine, and a thiomorpholine moiety. This distinct arrangement allows for selective chemical modifications at different positions, making it a valuable starting material for the synthesis of diverse compound libraries.

The aminobenzoic acid core is a well-established pharmacophore found in numerous biologically active compounds.[1] The presence of the thiomorpholine ring introduces a saturated heterocycle with a sulfur atom, which can influence the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability, and may also participate in crucial interactions with biological targets. The strategic placement of the amino and carboxylic acid groups allows for the facile construction of amides, which are among the most common bonds in approved drugs.

Physicochemical Properties & Structural Features

A summary of the key physicochemical properties of 3-Amino-4-(thiomorpholin-4-yl)benzoic acid is presented in the table below. These properties are crucial for designing synthetic routes and for understanding the potential drug-like characteristics of its derivatives.

PropertyValue
Molecular Formula C₁₁H₁₄N₂O₂S
Molecular Weight 238.31 g/mol
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO), sparingly soluble in water
Key Functional Groups Carboxylic Acid (-COOH), Aromatic Amine (-NH₂), Tertiary Amine (within thiomorpholine)

Structural Diagram:

Caption: Chemical structure of 3-Amino-4-(thiomorpholin-4-yl)benzoic acid.

Key Application: Amide Bond Formation

The formation of an amide bond is a cornerstone of medicinal chemistry, allowing for the coupling of carboxylic acids and amines to create a vast array of complex molecules.[2] 3-Amino-4-(thiomorpholin-4-yl)benzoic acid is an excellent substrate for such reactions, utilizing its carboxylic acid functionality. The presence of the free aromatic amine offers a secondary point for derivatization, which can be protected if necessary, or utilized in subsequent synthetic steps.

Rationale for Reagent Selection in Amide Coupling

The direct condensation of a carboxylic acid and an amine to form an amide bond requires high temperatures and is generally not feasible for complex molecules. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. A wide variety of coupling reagents have been developed for this purpose.[3]

For this application note, we will focus on a widely used and reliable method: the use of a carbodiimide reagent, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with an additive, 1-hydroxybenzotriazole (HOBt).

  • EDC (Carbodiimide): Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine.[3]

  • HOBt (Additive): Acts as a catalyst and scavenger of the O-acylisourea intermediate to form an active ester. This two-step process offers several advantages:

    • It suppresses side reactions, such as the formation of an N-acylurea byproduct.[3]

    • It reduces the risk of racemization if the amine or carboxylic acid contains a chiral center.[4]

    • The HOBt active ester is generally more reactive towards the amine than the O-acylisourea, leading to higher yields.[3]

Workflow for Amide Coupling:

G General Workflow for Amide Coupling cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve Building Block in an appropriate solvent (e.g., DMF) B Add Amine Coupling Partner A->B C Add Coupling Reagents (EDC, HOBt) and a base (e.g., DIPEA) B->C D Stir at Room Temperature C->D E Monitor reaction progress by TLC or LC-MS D->E F Quench the reaction E->F G Extract the product F->G H Purify by column chromatography G->H

Caption: A generalized workflow for a typical amide coupling reaction.

Detailed Protocol: Synthesis of N-Benzyl-3-amino-4-(thiomorpholin-4-yl)benzamide

This protocol describes a representative amide coupling reaction between 3-Amino-4-(thiomorpholin-4-yl)benzoic acid and benzylamine.

Materials:

  • 3-Amino-4-(thiomorpholin-4-yl)benzoic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-Amino-4-(thiomorpholin-4-yl)benzoic acid (1.0 eq).

    • Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration).

    • To this solution, add benzylamine (1.1 eq) followed by DIPEA (2.0 eq). Stir the mixture for 5 minutes at room temperature.

    • In a separate vial, dissolve EDC (1.2 eq) and HOBt (1.2 eq) in a small amount of anhydrous DMF.

    • Add the EDC/HOBt solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction:

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture for 12-18 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-3-amino-4-(thiomorpholin-4-yl)benzamide.

Table of Reaction Parameters:

ParameterRecommended ValueRationale
Stoichiometry (Amine) 1.1 eqA slight excess ensures complete consumption of the benzoic acid.
Stoichiometry (EDC/HOBt) 1.2 eqA slight excess ensures complete activation of the carboxylic acid.
Base (DIPEA) 2.0 eqNeutralizes the HCl salt of EDC and maintains a basic pH for the coupling reaction.
Solvent Anhydrous DMFA polar aprotic solvent that dissolves all reactants and reagents.
Temperature 0 °C to Room Temp.Initial cooling helps to control the exothermic reaction of EDC activation.
Reaction Time 12-18 hoursA typical timeframe for amide coupling reactions to proceed to completion.
Expected Yield 70-90%Based on similar amide coupling reactions reported in the literature.

Safety and Handling

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • EDC and HOBt are potential sensitizers and should be handled with care.

  • DIPEA is a corrosive and flammable liquid.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

3-Amino-4-(thiomorpholin-4-yl)benzoic acid is a highly valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique combination of functional groups allows for the creation of diverse and complex molecular architectures. The robust and reliable amide coupling protocol detailed in this application note serves as a foundational method for the derivatization of this promising scaffold, opening avenues for the synthesis of novel compounds with potential therapeutic applications.

References

  • PrepChem. Synthesis of d. 3-amino-4-phenoxy-5-sulphamyl-benzoic acid. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Google Patents. EP2008654A1 - 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amides.
  • Nakajima, N., & Ikada, Y. (2001). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Biomacromolecules, 2(2), 608-615. Available at: [Link]

  • Molbase. 3-(THIOMORPHOLINE-4-SULFONYL)BENZOIC ACID | CAS 799262-54-7. Available at: [Link]

  • Google Patents. US3971819A - 3-Amino, 4-thio-substituted, 5-sulphamyl-benzoic acid derivatives.
  • MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 2025, 30(15), 3343. Available at: [Link]

  • Khan, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Pharmaceuticals, 16(5), 725. Available at: [Link]

  • ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • PMC. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. Available at: [Link]

  • PMC. Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. Available at: [Link]

Sources

Application Note: Functional Profiling & Quality Control of 3-Amino-4-(thiomorpholin-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the evaluation and utilization of 3-Amino-4-(thiomorpholin-4-yl)benzoic acid . It is designed for medicinal chemists and assay biologists using this compound as a scaffold in drug discovery, particularly for kinase inhibitors and antibacterial agents.[1]

Introduction & Scientific Rationale

3-Amino-4-(thiomorpholin-4-yl)benzoic acid is a critical "privileged scaffold" in medicinal chemistry.[1] It serves as a bioisostere of the widely used 3-amino-4-morpholinobenzoic acid, a key intermediate in the synthesis of PI3K/mTOR inhibitors (e.g., related to compounds like Gedatolisib) and next-generation quinolone antibiotics.[1]

Why This Compound? (The "S" vs. "O" Effect)

The substitution of the morpholine oxygen with sulfur (thiomorpholine) fundamentally alters the physicochemical profile of the parent drug:

  • Lipophilicity Modulation: Thiomorpholine increases LogP (typically by ~0.5–1.0 log units), enhancing membrane permeability.[1]

  • Metabolic Stability: The sulfur atom is susceptible to oxidation (S-oxidation) to sulfoxides/sulfones, offering a "soft spot" for metabolic clearance or, conversely, a handle for prodrug design.[1]

  • Binding Affinity: The larger van der Waals radius of sulfur (1.80 Å vs. 1.52 Å for oxygen) can induce subtle conformational changes in the ligand-binding pocket, potentially improving selectivity.[1]

This guide provides a standardized workflow for Quality Control (QC) , Physicochemical Profiling , and Biological Screening to validate this scaffold before lead optimization.

Chemical Identity & Preparation

PropertyDetail
IUPAC Name 3-Amino-4-(4-thiomorpholinyl)benzoic acid
Molecular Formula C₁₁H₁₄N₂O₂S
Molecular Weight 238.31 g/mol
Solubility DMSO (>50 mM), Methanol (Moderate), Water (Low, pH-dependent)
Storage -20°C, Desiccated (Sensitive to S-oxidation)
Stock Solution Preparation (Standard Protocol)
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide).[1]

  • Concentration: Prepare a 100 mM master stock.

  • Procedure:

    • Weigh 23.83 mg of compound into a sterile amber glass vial.

    • Add 1.0 mL of anhydrous DMSO.

    • Vortex for 30 seconds. If particulates remain, sonicate at 37°C for 5 minutes.

    • Critical Step: Aliquot into single-use volumes (e.g., 50 µL) to prevent freeze-thaw cycles, which accelerate S-oxidation.[1]

Protocol A: Purity & Stability Analysis (HPLC-UV)

Before biological testing, the integrity of the thiomorpholine ring must be confirmed, as it is prone to oxidation to sulfoxide (-SO-) and sulfone (-SO₂-).[1]

Instrument Parameters
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic) and 280 nm.[1]

Gradient Profile
Time (min)% Mobile Phase BEvent
0.05%Equilibration
2.05%Injection
12.095%Linear Gradient
15.095%Wash
15.15%Re-equilibration

Acceptance Criteria: Purity >95% (Area Under Curve). Any peak at RRT (Relative Retention Time) ~0.8 usually indicates the S-oxide impurity (more polar).[1]

Protocol B: In Vitro Cytotoxicity (CCK-8 Assay)

To ensure the scaffold is non-toxic to mammalian cells before derivatization, a Cell Counting Kit-8 (CCK-8) assay is performed.[1] This is superior to MTT for thiomorpholine compounds because it does not require solubilization steps that might be complicated by the compound's lipophilicity.[1]

Materials
  • Cell Line: HEK293 (Human Embryonic Kidney) or HepG2 (Liver).[1]

  • Reagent: CCK-8 (Dojindo or equivalent WST-8 based kit).[1]

  • Control: Staurosporine (Positive Control for toxicity).[1]

Step-by-Step Workflow
  • Seeding:

    • Seed cells at 5,000 cells/well in a 96-well plate in 100 µL complete media.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in media (0.1 µM to 100 µM).

    • Note: Keep final DMSO concentration <0.5%.

    • Aspirate old media and add 100 µL of compound-containing media.

    • Incubate for 48 hours.

  • Detection:

    • Add 10 µL of CCK-8 reagent directly to each well.[1]

    • Incubate for 1–4 hours at 37°C.

    • Measure Absorbance at 450 nm .

  • Analysis:

    • Calculate % Viability =

      
      .[1]
      
    • Pass Criteria: IC₅₀ > 50 µM indicates the scaffold is suitable for drug development.

Protocol C: Antibacterial Susceptibility (MIC)

Given the structural homology to quinolone precursors, this compound may exhibit intrinsic antibacterial activity or synergism.[1]

Materials
  • Strains: E. coli (ATCC 25922), S. aureus (ATCC 29213).[1]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

Workflow
  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL), then dilute 1:100 in CAMHB.

  • Plate Setup:

    • Add 50 µL CAMHB to columns 2–12 of a 96-well plate.

    • Add 100 µL of 200 µM compound stock to column 1.

    • Perform 2-fold serial dilution from column 1 to 10.[1] Discard 50 µL from column 10.[1]

    • Column 11: Growth Control (Bacteria only).[1]

    • Column 12: Sterility Control (Media only).[1]

  • Inoculation: Add 50 µL of diluted bacterial suspension to wells 1–11.

  • Incubation: 16–20 hours at 37°C.

  • Readout: Visual inspection for turbidity or OD₆₀₀ measurement.[1]

    • MIC Definition: The lowest concentration inhibiting visible growth.

Visualizations & Logic

Figure 1: Experimental Workflow & Logic

The following diagram illustrates the decision tree for evaluating the scaffold.

AssayWorkflow Start Compound: 3-Amino-4-(thiomorpholin-4-yl)benzoic acid Solubility Step 1: DMSO Stock (100 mM) Start->Solubility HPLC Step 2: HPLC Purity Check (Target > 95%) Solubility->HPLC Decision Purity Pass? HPLC->Decision Purify Recrystallize / Prep HPLC Decision->Purify No (<95%) BioAssay Step 3: Biological Profiling Decision->BioAssay Yes Purify->HPLC Retest Tox Cytotoxicity (CCK-8) Safety Profile BioAssay->Tox MIC Antibacterial (MIC) Activity Profile BioAssay->MIC

Caption: Workflow for the validation and profiling of the thiomorpholine scaffold.

Figure 2: Metabolic Logic (S vs O)

Understanding the "Soft Spot" for metabolism is crucial for interpreting assay results.[1]

Metabolism Parent Parent Scaffold (Thiomorpholine) S_Oxide Sulfoxide (-SO-) (More Polar) Parent->S_Oxide + [O] Oxidation Metabolic/Chemical Oxidation Sulfone Sulfone (-SO2-) (Highly Polar, Inactive?) S_Oxide->Sulfone + [O]

Caption: Oxidative pathway of the thiomorpholine ring, critical for stability monitoring.

References

  • Scaffold Bioactivity: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.[1]

  • Assay Methodology: Cell Counting Kit-8 (CCK-8) Technical Manual. Dojindo Molecular Technologies.[1]

  • Related Chemistry: Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel SHP1 Activators. NIH/PubMed Central.[1]

  • Structural Data: PubChem Compound Summary for Morpholino-benzoic acid analogs. National Library of Medicine.[1]

Sources

Application Notes and Protocols: The Strategic Incorporation of 3-Amino-4-(thiomorpholin-4-yl)benzoic Acid in Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide to the potential uses and methodologies for incorporating the novel unnatural amino acid, 3-Amino-4-(thiomorpholin-4-yl)benzoic acid, into peptide chains. This document outlines the strategic advantages of this building block and provides detailed protocols for its application in both solid-phase and solution-phase peptide synthesis.

Introduction: The Rationale for Unnatural Amino Acids in Peptide-Based Drug Discovery

The therapeutic landscape is increasingly shaped by peptide-based drugs, which offer a unique balance of specificity and efficacy, bridging the gap between small molecules and large biologics.[1][2] However, native peptides often suffer from poor metabolic stability and limited conformational diversity. The incorporation of unnatural amino acids (UAAs) is a powerful strategy to overcome these limitations, enhancing properties such as stability, bioactivity, and selectivity.[][4][5] UAAs introduce novel side chains and backbone conformations, expanding the chemical space available for drug design and enabling the development of peptidomimetics with improved pharmacological profiles.[1][4]

3-Amino-4-(thiomorpholin-4-yl)benzoic acid is a promising UAA for peptide synthesis. Its rigid aromatic backbone can be used to induce specific secondary structures, such as turns and helices, while the thiomorpholine moiety offers a unique combination of polarity and lipophilicity, potentially influencing solubility and cell permeability. The presence of the amino and carboxylic acid groups allows for its direct integration into peptide sequences using standard synthesis protocols.

Physicochemical Properties and Strategic Advantages

The unique structural features of 3-Amino-4-(thiomorpholin-4-yl)benzoic acid confer several potential advantages in peptide design:

  • Conformational Rigidity: The benzene ring introduces a rigid element into the peptide backbone, which can help to stabilize desired secondary structures and reduce conformational flexibility. This can lead to higher binding affinities and selectivities for biological targets.

  • Modulation of Physicochemical Properties: The thiomorpholine group can enhance the solubility and pharmacokinetic profile of a peptide. Its ability to participate in hydrogen bonding and its overall polarity can be fine-tuned through further chemical modification.

  • Metabolic Stability: The introduction of this non-natural residue can increase resistance to proteolytic degradation, a common challenge with peptide therapeutics.[5]

  • Versatile Building Block: The amino and carboxylic acid functionalities allow for straightforward incorporation into peptide chains using established coupling chemistries.

PropertyValueSource
Molecular FormulaC₁₁H₁₄N₂O₂SInferred from structure
Molecular Weight238.31 g/mol Inferred from structure
Hydrogen Bond Acceptors4Inferred from structure
Hydrogen Bond Donors2Inferred from structure
Rotatable Bonds2Inferred from structure

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the incorporation of 3-Amino-4-(thiomorpholin-4-yl)benzoic acid into peptide sequences.

Solid-Phase Peptide Synthesis (SPPS) Protocol

Solid-phase peptide synthesis (SPPS) is the most common method for chemically synthesizing peptides.[6] The following protocol outlines the incorporation of 3-Amino-4-(thiomorpholin-4-yl)benzoic acid using Fmoc-based chemistry.

Workflow for SPPS Incorporation

spss_workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection DMF Wash1 Washing Fmoc_Deprotection->Wash1 20% Piperidine/DMF Coupling Amino Acid Coupling Wash1->Coupling DMF, DCM Wash2 Washing Coupling->Wash2 Fmoc-AA, Coupling Reagent Repeat Repeat Cycle Wash2->Repeat DMF, DCM Repeat->Fmoc_Deprotection For next amino acid Cleavage Cleavage & Deprotection Repeat->Cleavage After final residue Purification Purification Cleavage->Purification TFA Cocktail

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Fmoc-protected 3-Amino-4-(thiomorpholin-4-yl)benzoic acid

  • Rink Amide or Wang resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

  • Washing solvents: DMF, DCM, Methanol

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine and byproducts.

  • Coupling of 3-Amino-4-(thiomorpholin-4-yl)benzoic acid:

    • In a separate vial, pre-activate the Fmoc-protected 3-Amino-4-(thiomorpholin-4-yl)benzoic acid (3 eq.) with the chosen coupling reagent (e.g., HBTU, 3 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction completion using a Kaiser test.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Global Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

Solution-Phase Peptide Synthesis Protocol

Solution-phase synthesis is suitable for large-scale production and for the synthesis of shorter peptides or peptide fragments.

Reaction Scheme for Solution-Phase Coupling

solution_phase_coupling cluster_reactants Reactants cluster_reagents Reagents N-protected AA N-Protected Amino Acid Product Dipeptide Product N-protected AA->Product C-protected AA C-Protected Amino Acid/Peptide C-protected AA->Product Coupling Reagent Coupling Reagent (e.g., DMTMM) Coupling Reagent->Product Solvent Solvent (e.g., DMF, DCM) Solvent->Product

Caption: General scheme for solution-phase peptide coupling.

Materials:

  • N-protected 3-Amino-4-(thiomorpholin-4-yl)benzoic acid (e.g., Boc- or Cbz-protected)

  • C-protected amino acid or peptide ester (e.g., methyl or ethyl ester)

  • Coupling reagent (e.g., EDC/HOBt or DMTMM)[7]

  • Organic solvent (e.g., DMF, DCM, or THF)

  • Aqueous workup solutions (e.g., saturated NaHCO₃, brine)

  • Drying agent (e.g., Na₂SO₄ or MgSO₄)

Procedure:

  • Reactant Dissolution: Dissolve the N-protected 3-Amino-4-(thiomorpholin-4-yl)benzoic acid (1.0 eq.) and the C-protected amino acid or peptide ester (1.0 eq.) in the chosen organic solvent.

  • Coupling Reaction: Add the coupling reagent (e.g., EDC, 1.1 eq., and HOBt, 1.1 eq.) to the solution at 0 °C and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Aqueous Workup: Quench the reaction by adding a saturated solution of NaHCO₃. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude peptide by column chromatography on silica gel.

Characterization and Quality Control

The purity and identity of the synthesized peptide should be confirmed using standard analytical techniques:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the final peptide.

  • Mass Spectrometry (MS): To confirm the molecular weight of the peptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and stereochemical integrity of the peptide, particularly the incorporation of the unnatural amino acid.

Conclusion

3-Amino-4-(thiomorpholin-4-yl)benzoic acid represents a valuable addition to the toolkit of medicinal chemists and peptide scientists. Its unique structural features offer the potential to enhance the pharmacological properties of peptide-based therapeutics. The protocols outlined in these application notes provide a solid foundation for the successful incorporation of this novel building block into synthetic peptides, paving the way for the development of next-generation peptide drugs.

References

  • Singh, Y., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]

  • Singh, Y., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed. [Link]

  • JPT Peptide Technologies. Unnatural / Unusual Amino Acids. [Link]

  • Wang, W., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. [Link]

  • Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. [Link]

  • Toth, M., et al. (2019). Solid-Phase Insertion of N-mercaptoalkylglycine Residues into Peptides. MDPI. [Link]

  • Pospisil, J., et al. N α-Amino acid containing privileged structures: design, synthesis and use in solid-phase peptide synthesis. Organic & Biomolecular Chemistry. [Link]

  • Kent, S. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Knowledge UChicago. [Link]

  • PubChem. 3-Amino-4-(methylamino)benzoic acid. [Link]

  • NIST. Benzoic acid, 3-amino-. [Link]

  • PrepChem.com. Synthesis of d. 3-amino-4-phenoxy-5-sulphamyl-benzoic acid. [Link]

  • Forro, E., et al. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. PMC. [Link]

  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • S.L. You, J.W. Kelly, Houben-Weyl, Methods of Organic Chemistry, Vol. E 22a, 2002. Synthesis of Peptides Containing Proline Analogues. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and identification of some derivatives of 1,3,4-thiadiazole. [Link]

  • Li, Y., et al. Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis. PMC. [Link]

  • Google Patents. 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amides.
  • ResearchGate. Synthesis and Characterization of Some New Compounds Derivatives from Para-amino Benzoic Acid. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Amino-4-(thiomorpholin-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-Amino-4-(thiomorpholin-4-yl)benzoic acid. This document is intended for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges in achieving the desired purity. Here, we will explore common purification issues and provide detailed, field-tested solutions. Our approach is grounded in the fundamental principles of organic chemistry to not only provide protocols but also to explain the rationale behind them.

Introduction

3-Amino-4-(thiomorpholin-4-yl)benzoic acid is a unique molecule possessing both an acidic carboxylic acid group and a basic amino group, as well as a thiomorpholine moiety. This trifunctional nature presents specific challenges during purification. Common impurities may include starting materials, by-products from the synthesis, or degradation products. The choice of purification method is critical and depends on the nature of these impurities. This guide will focus on the two most effective techniques for this compound: Recrystallization and Column Chromatography .

Troubleshooting and FAQs

Here we address common questions and issues that may arise during the purification of 3-Amino-4-(thiomorpholin-4-yl)benzoic acid.

Recrystallization Issues

Q1: My compound will not dissolve in the recrystallization solvent, even with heating. What should I do?

A1: This is a common issue and usually indicates that the solvent is not polar enough or that you are not using a sufficient volume. 3-Amino-4-(thiomorpholin-4-yl)benzoic acid is a polar, zwitterionic compound at its isoelectric point.

  • Troubleshooting Steps:

    • Increase Solvent Polarity: If you are using a solvent like ethanol, try adding a small amount of water. A mixture of ethanol and water, or methanol and water, often works well for amino acids. The solubility of benzoic acid, and by extension its derivatives, is significantly higher in hot water compared to cold water.[1][2]

    • Increase Solvent Volume: Add small increments of the hot solvent to your crude product until it fully dissolves.[3] Be cautious not to add too much, as this will reduce your recovery yield.

    • Check pH: The solubility of amino acids is highly dependent on pH. At its isoelectric point, the compound will have its lowest solubility. Adjusting the pH slightly away from the isoelectric point by adding a trace amount of acid (like HCl) or base (like NaOH) can significantly increase solubility. However, be aware that this will form the salt of your compound, and you will need to neutralize it back to the zwitterionic form to crystallize.

Q2: My compound has dissolved, but no crystals form upon cooling. What is happening?

A2: This typically means your solution is not supersaturated, or that crystallization has been kinetically hindered.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass stirring rod just below the surface of the solution.[1][2] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seed Crystals: If you have a small amount of pure product, add a single, tiny crystal to the solution. This will act as a template for further crystallization.[1]

      • Ice Bath: Cool the solution in an ice bath to further decrease the solubility of your compound.[1][2]

    • Reduce Solvent Volume: If crystallization still does not occur, it is likely you have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Consider an Anti-Solvent: If your compound is dissolved in a highly polar solvent (like water), the slow addition of a less polar, miscible solvent in which your compound is insoluble (an "anti-solvent" like isopropanol or acetone) can induce precipitation.

Q3: The purity of my compound did not improve after recrystallization. Why?

A3: This suggests that the impurities have similar solubility properties to your desired compound in the chosen solvent system.

  • Troubleshooting Steps:

    • Change the Solvent System: Experiment with different solvents or solvent mixtures. The goal is to find a system where your compound is highly soluble when hot and poorly soluble when cold, while the impurities are either very soluble or very insoluble at all temperatures.[3]

    • Perform a Second Recrystallization: Sometimes a single recrystallization is not sufficient to remove all impurities.

    • Consider an Alternative Purification Method: If recrystallization fails to provide the desired purity, column chromatography is the next logical step.

Column Chromatography Issues

Q1: My compound is not moving from the origin on the silica gel column. What should I do?

A1: This indicates that your mobile phase (eluent) is not polar enough to displace the highly polar 3-Amino-4-(thiomorpholin-4-yl)benzoic acid from the polar silica gel stationary phase.[4][5]

  • Troubleshooting Steps:

    • Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. For polar compounds like this, a typical starting point might be a mixture of a non-polar solvent like hexane or dichloromethane (DCM) with a more polar solvent like ethyl acetate or methanol.[6][7] You can increase the proportion of the polar solvent. For very polar compounds, a small amount of a modifier like acetic acid or triethylamine in the eluent can be beneficial to improve peak shape and elution.

    • Choosing the Right Solvent System: It is crucial to first determine an appropriate solvent system using Thin-Layer Chromatography (TLC).[4] The ideal solvent system will give your compound an Rf value of approximately 0.2-0.4.

Q2: My compound is eluting too quickly from the column, and I am not getting good separation from impurities.

A2: This is the opposite problem: your eluent is too polar.[4]

  • Troubleshooting Steps:

    • Decrease Eluent Polarity: Reduce the proportion of the polar solvent in your mobile phase.

    • Use a Gradient Elution: Start with a less polar solvent system to elute the non-polar impurities first. Then, gradually increase the polarity of the eluent to elute your more polar compound.[4][8] This provides better separation for complex mixtures.

Q3: My compound is streaking on the column and TLC plate. What causes this?

A3: Streaking is often caused by overloading the column or by strong interactions between the compound and the stationary phase, which can be exacerbated by the acidic and basic nature of your molecule.

  • Troubleshooting Steps:

    • Reduce the Amount of Sample: Do not overload your column. A general rule of thumb is to load about 1g of crude material per 20-50g of silica gel.

    • Use a Mobile Phase Modifier:

      • For acidic compounds: Adding a small amount (0.5-1%) of acetic acid to the eluent can help to protonate the carboxylic acid, reducing its interaction with the silica and leading to sharper peaks.

      • For basic compounds: Adding a small amount (0.5-1%) of triethylamine can help to deprotonate the amino group, achieving a similar effect. Since your compound is amphoteric, you may need to experiment to see which modifier, if any, is most effective.

    • Ensure Proper Column Packing: An improperly packed column with channels or cracks can lead to poor separation and band broadening. Ensure your silica gel is packed uniformly.[8]

Detailed Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System

This protocol is a good starting point for purifying 3-Amino-4-(thiomorpholin-4-yl)benzoic acid, assuming the primary impurities are less polar than the product.

  • Dissolution: In an Erlenmeyer flask, add the crude 3-Amino-4-(thiomorpholin-4-yl)benzoic acid. Add a minimal amount of ethanol and heat the mixture gently on a hot plate. Slowly add hot water dropwise while stirring until the solid just dissolves.[1][2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then bring the solution back to a boil for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[1][2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Silica Gel Column Chromatography

This protocol is suitable when recrystallization is ineffective, particularly for separating compounds with close polarity.

  • TLC Analysis: First, determine the optimal eluent system using TLC. Test various ratios of a non-polar solvent (e.g., Dichloromethane) and a polar solvent (e.g., Methanol). The target Rf for the desired compound should be between 0.2 and 0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the chromatography column and allow the silica to settle, ensuring a flat, even bed.[8]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, use a "dry loading" method: adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then evaporating the solvent. Carefully add the dried, impregnated silica to the top of the column.

  • Elution:

    • Begin eluting with the solvent system determined by TLC.

    • If using a gradient, start with a less polar mixture and gradually increase the proportion of the more polar solvent.[4]

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analysis of Fractions: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 3-Amino-4-(thiomorpholin-4-yl)benzoic acid.

Data Presentation

Table 1: Comparison of Purification Methods

FeatureRecrystallizationColumn Chromatography
Principle Differential solubilityDifferential partitioning between mobile and stationary phases[8][9]
Best For Removing impurities with very different solubilitySeparating mixtures of compounds with similar polarities
Scalability Good for large quantitiesMore difficult and costly to scale up[5]
Solvent Usage ModerateHigh[5]
Time Relatively fastCan be time-consuming[5]

Visualizations

Purification Workflow Diagram

PurificationWorkflow cluster_start Start cluster_recrystallization Method 1: Recrystallization cluster_chromatography Method 2: Column Chromatography Start Crude Product Recrystallize Recrystallize from suitable solvent Start->Recrystallize Initial Attempt CheckPurity1 Check Purity (TLC, NMR, etc.) Recrystallize->CheckPurity1 PureProduct1 Pure Product CheckPurity1->PureProduct1 Purity OK ColumnChrom Perform Silica Gel Chromatography CheckPurity1->ColumnChrom Purity Not OK CheckPurity2 Check Purity (TLC, NMR, etc.) ColumnChrom->CheckPurity2 PureProduct2 Pure Product CheckPurity2->PureProduct2 Purity OK

Caption: Decision workflow for purifying 3-Amino-4-(thiomorpholin-4-yl)benzoic acid.

Troubleshooting Logic for Recrystallization

RecrystallizationTroubleshooting Start Recrystallization Attempt Problem What is the issue? Start->Problem NoDissolve Compound won't dissolve Problem->NoDissolve Dissolution NoCrystals No crystals form on cooling Problem->NoCrystals Crystallization PurityLow Purity is still low Problem->PurityLow Purity Action_Dissolve Increase solvent polarity or volume. Check pH. NoDissolve->Action_Dissolve Action_Crystals Induce crystallization (scratch, seed). Reduce solvent volume. NoCrystals->Action_Crystals Action_Purity Change solvent system. Consider column chromatography. PurityLow->Action_Purity

Caption: Troubleshooting guide for common recrystallization problems.

References

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Available at: [Link]

  • Column Chromatography Theory - Chemistry Online @ UTSC. Available at: [Link]

  • Column Chromatography: Principles and Applications - Phenomenex. Available at: [Link]

  • Recrystallization of Benzoic Acid. Available at: [Link]

  • Column Chromatography - Organic Chemistry at CU Boulder. Available at: [Link]

  • column chromatography & purification of organic compounds - YouTube. Available at: [Link]

  • 1 Unit 1: Properties of Matter Recrystallization of Benzoic Acid - WordPress.com. Available at: [Link]

  • How can I purify my synthesised unnatural aliphatic amino acid? - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimizing 3-Amino-4-(thiomorpholin-4-yl)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 3A4T-OPT-001 Subject: Yield Improvement & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 3-Amino-4-(thiomorpholin-4-yl)benzoic acid is a critical workflow in the production of FLT3 and EGFR kinase inhibitors. While the route appears straightforward—Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction—researchers frequently encounter yield losses due to three specific bottlenecks:

  • SNAr Stalling: Deactivation of the electrophile or competitive hydrolysis.

  • Catalyst Poisoning: The thiomorpholine sulfur atom deactivating Palladium catalysts during hydrogenation.

  • Isoelectric Trapping: Product loss during aqueous workup due to the molecule's amphoteric nature.

This guide provides a self-validating protocol designed to bypass these failure points.

Module 1: The SNAr Coupling (The Foundation)

The Objective: Displace the halide (F/Cl) on 4-halo-3-nitrobenzoic acid (or ester) with thiomorpholine.

Critical Decision: Acid vs. Ester Starting Material
  • Direct Acid Route (4-fluoro-3-nitrobenzoic acid): Often attempted to save a step. Risk: Requires 2.5 equiv. of base (to neutralize the carboxylic acid and the HF byproduct). The carboxylate anion donates electron density to the ring, deactivating it toward nucleophilic attack. Result: Incomplete conversion, lower yield.

  • Ester Route (Methyl 4-fluoro-3-nitrobenzoate): Recommended. The ester group is electron-withdrawing, activating the ring for SNAr. The reaction is cleaner and faster.

Troubleshooting Guide: SNAr Step
SymptomProbable CauseCorrective Action
Reaction Stalls at 60-70% Conversion Ring deactivation (if using Acid) or insufficient temperature.Switch to Ester: Methyl ester activates the ring. If using Acid, increase temp to 80°C and use stronger solvent (DMSO/DMF).
Dark/Tar Formation Oxidative dimerization of thiomorpholine.Degas Solvents: Sparge reaction solvent with N₂. Thiomorpholine is sensitive to oxidation at high temps.
Precipitate Clogs Reaction Fluoride salt formation (insoluble in THF/Dioxane).Solvent Switch: Use Acetonitrile or DMF. Ensure vigorous stirring to break up inorganic salts.
Optimized Protocol (Ester Route)
  • Dissolve Methyl 4-fluoro-3-nitrobenzoate (1.0 equiv) in Acetonitrile (ACN).

  • Add DIPEA (1.2 equiv) followed by Thiomorpholine (1.1 equiv).

  • Heat to reflux (80°C) for 4–6 hours. Monitor by TLC/LCMS.

  • Workup: Cool to RT. Pour into ice water. The yellow solid (Methyl 3-nitro-4-(thiomorpholin-4-yl)benzoate) usually precipitates in high purity (>90%). Filter and dry.[1][2][3]

Module 2: The Nitro Reduction (The Bottleneck)

The Objective: Reduce the nitro group (-NO₂) to an aniline (-NH₂) without poisoning the catalyst or desulfurizing the thiomorpholine ring.

The "Sulfur Problem"

Thiomorpholine contains a thioether sulfur. Sulfur is a potent poison for heterogeneous catalysts like Palladium on Carbon (Pd/C) and Platinum (PtO₂).

  • Failure Mode: The reaction starts, then stops dead as sulfur coats the active Pd sites.

  • Risk: Increasing catalyst loading or temperature often leads to desulfurization (cleaving the C-S bond), destroying the thiomorpholine ring.

Recommended Solution: Iron-Mediated Reduction (Béchamp Conditions)

Switching to a dissolving metal reduction (Fe or Zn) eliminates the catalyst poisoning risk and preserves the C-S bond.

Comparative Data: Reduction Methods
MethodYieldPurityRisk Factor
H₂ + Pd/C (Standard) < 30%LowHigh risk of catalyst poisoning; incomplete reaction.
H₂ + Raney Ni < 10%LowCritical Failure: Raney Ni actively desulfurizes thiomorpholine.
Fe / NH₄Cl (Aq/EtOH) 85-92% HighRobust, scalable, sulfur-tolerant. (Recommended)
SnCl₂ / HCl 70-80%MedTin waste is difficult to remove; troublesome emulsion.
Optimized Protocol (Fe/NH₄Cl)
  • Suspend Methyl 3-nitro-4-(thiomorpholin-4-yl)benzoate in Ethanol/Water (3:1).

  • Add Iron Powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).

  • Heat to 70°C with vigorous mechanical stirring (magnetic stirring often fails due to heavy iron sludge).

  • Monitor for disappearance of yellow starting material (approx. 2–4 hours).[4]

  • Workup: Hot filter through Celite to remove iron oxide sludge. Wash the pad with hot ethanol.

  • Concentrate the filtrate to obtain the aniline intermediate.

Module 3: Hydrolysis & Isolation (The Yield Thief)

The Objective: Hydrolyze the ester to the acid and isolate the zwitterionic product.

The Amphoteric Trap

The final product, 3-Amino-4-(thiomorpholin-4-yl)benzoic acid , contains:

  • A basic aniline/thiomorpholine system.

  • An acidic carboxylic acid.[5] It behaves as a zwitterion. It is soluble in strong acid (cationic form) and strong base (anionic form). Yield is lost if you do not hit the Isoelectric Point (pI) exactly during isolation.

Visualizing the Workflow

SynthesisWorkflow Start Start: 4-Fluoro-3-nitro benzoic acid (or Ester) Step1 Step 1: S_NAr Coupling (Acetonitrile, DIPEA, 80°C) Start->Step1 Check1 Check: Is conversion >95%? Step1->Check1 Check1->Step1 No (Add more base/heat) Step2 Step 2: Nitro Reduction (Fe / NH4Cl / EtOH) Check1->Step2 Yes Step3 Step 3: Hydrolysis & pI Precip (LiOH then pH adj to 5-6) Step2->Step3 Filter Iron Sludge Final Target: 3-Amino-4-(thiomorpholin-4-yl) benzoic acid Step3->Final Precipitate at pH 5.5

Caption: Optimized workflow prioritizing the Ester route and Iron reduction to avoid catalyst poisoning.

Isolation Protocol
  • Hydrolysis: Treat the reduced ester with LiOH (3 equiv) in THF/Water. Stir at RT until clear.

  • pH Adjustment (Critical):

    • The solution is currently basic (pH > 12). The product is soluble (Carboxylate salt).

    • Slowly add 1M HCl while monitoring with a pH meter.

    • Target pH: 5.0 – 6.0 .

    • Observation: The solution will cloud over as it approaches pH 6. Do not overshoot to pH 1-2, or the product will redissolve (Ammonium salt).

  • Filtration: Collect the off-white precipitate. Wash with minimal cold water (to remove inorganic salts) and diethyl ether (to remove organic impurities).

Troubleshooting Logic Tree

Troubleshooting Issue Issue: Low Overall Yield CheckStep Where is the loss occurring? Issue->CheckStep SNAr Step 1: Coupling CheckStep->SNAr Incomplete Conversion Red Step 2: Reduction CheckStep->Red Stalled Reaction Iso Step 3: Isolation CheckStep->Iso No Precipitate SNArSol Solution: Switch to Ester SM Use ACN/DIPEA Avoid Water (Hydrolysis risk) SNAr->SNArSol RedSol Solution: STOP using Pd/C Sulfur poisons catalyst Switch to Fe/NH4Cl or Fe/AcOH Red->RedSol IsoSol Solution: Check pH of filtrate If pH < 4 or > 7, product is in solution Adjust to pH 5.5 to precipitate Iso->IsoSol

Caption: Decision tree for diagnosing yield loss at specific synthetic stages.

References

  • Vapourtec Application Notes. (2020). Aromatic Substitution | Flow Reactions (SNAr of 4-fluoro-nitrobenzenes). Vapourtec.[1] Link

  • Common Organic Chemistry. (2023). Nitro Reduction: Common Conditions and Catalyst Poisoning. Common Organic Chemistry. Link

  • European Patent Office. (1989).[3] EP0206635B1: Process for the preparation of 3-amino-4-hydroxybenzoic acids (Analogous chemistry for zwitterion isolation). Google Patents. Link

  • WuXi Biology. (2021). Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile (Mechanistic insights on SNAr). WuXi AppTec. Link

  • National Institutes of Health (PMC). (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes.[5] NCBI. Link

Sources

Technical Support Center: Stability of 3-Amino-4-(thiomorpholin-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Amino-4-(thiomorpholin-4-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As specific stability data for this molecule is not extensively published, this document will equip you with the foundational knowledge and experimental protocols to assess its stability in your specific applications.

Frequently Asked Questions (FAQs)

Q1: What is 3-Amino-4-(thiomorpholin-4-yl)benzoic acid and what are its key structural features?

A1: 3-Amino-4-(thiomorpholin-4-yl)benzoic acid is a substituted aromatic carboxylic acid. Its structure is characterized by three key functional groups:

  • An aminobenzoic acid core, specifically an anthranilic acid derivative.

  • A tertiary amine within the thiomorpholine ring.

  • A thioether (-S-) group within the thiomorpholine ring.

These functional groups dictate the molecule's chemical properties, including its solubility, reactivity, and potential degradation pathways.

Q2: What are the likely degradation pathways for this molecule?

A2: Based on its functional groups, several degradation pathways should be considered:

  • Oxidation: The primary point of oxidative vulnerability is the sulfur atom in the thiomorpholine ring, which can be oxidized to a sulfoxide and then to a sulfone. The aromatic amine is also susceptible to oxidation, which can lead to colored degradation products.

  • Photodegradation: Aromatic compounds, especially those with amino groups, can be sensitive to light. Exposure to UV or even visible light may induce photochemical reactions, leading to decomposition.

  • Acid/Base Hydrolysis: While the core structure is generally stable, extreme pH conditions could potentially promote side reactions, although significant hydrolysis of the amide or ether bonds is not expected under typical conditions. The solubility, however, will be highly pH-dependent due to the presence of both an acidic carboxylic acid group and a basic amino group.

  • Thermal Degradation: High temperatures can lead to decarboxylation of the benzoic acid moiety or other decomposition reactions.

Q3: In which common laboratory solvents is this compound likely to be soluble?

A3: Due to its polar nature (containing carboxylic acid, amine, and thioether groups), 3-Amino-4-(thiomorpholin-4-yl)benzoic acid is expected to have good solubility in polar organic solvents. Solubility can be expected in:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN).

  • Alcohols: Methanol, Ethanol.

  • Aqueous Solutions: Solubility in water will be highly dependent on the pH. It will be more soluble in acidic (protonation of the amino group) and basic (deprotonation of the carboxylic acid) solutions compared to neutral pH.

It is likely to have poor solubility in non-polar solvents such as hexanes, toluene, or diethyl ether.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Variability in Experimental Results or Non-reproducible Data

This is often the first sign of compound instability in your experimental setup.

  • Possible Cause: The compound may be degrading in the solvent system you are using over the course of your experiment.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare solutions of 3-Amino-4-(thiomorpholin-4-yl)benzoic acid immediately before use.

    • Control for Light and Temperature: Protect your solutions from light by using amber vials or covering them with foil. Maintain a consistent temperature.

    • Perform a Time-Course Analysis: Analyze your solution by a suitable analytical method (e.g., HPLC) immediately after preparation and then at several time points over the duration of a typical experiment. A decrease in the main peak area and/or the appearance of new peaks indicates degradation.

Issue 2: Appearance of Color in a Previously Colorless Solution

  • Possible Cause: This is a strong indicator of oxidative degradation of the aromatic amine functional group.

  • Troubleshooting Steps:

    • De-gas Solvents: Before preparing your solution, sparge your solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.

    • Consider Antioxidants: If compatible with your experimental system, the addition of a small amount of an antioxidant may be necessary for prolonged storage or use.

    • Evaluate Solvent Purity: Peroxides in aged solvents (like THF or dioxane) can accelerate oxidation. Use fresh, high-purity solvents.

Issue 3: Poor Peak Shape or Shifting Retention Times in HPLC Analysis

  • Possible Cause: This could be due to interactions with the stationary phase, but it can also be a sign of on-column degradation or the presence of multiple, closely-related species (like the parent compound and its sulfoxide).

  • Troubleshooting Steps:

    • Modify Mobile Phase: Adjust the pH of your mobile phase. The compound has both acidic and basic groups, so pH control is critical for consistent chromatography.

    • Use a High-Purity Analytical Standard: Ensure your reference standard is of high purity and has been stored correctly.

    • Employ LC-MS: If available, use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the masses of the parent peak and any impurity peaks. An increase in mass of 16 amu (atomic mass units) is a classic sign of sulfoxide formation.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

Forced degradation, or stress testing, is a systematic way to determine the intrinsic stability of a molecule by exposing it to harsh conditions. This protocol will help you identify the most likely degradation pathways and develop a stability-indicating analytical method.

Objective: To evaluate the stability of 3-Amino-4-(thiomorpholin-4-yl)benzoic acid under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

  • 3-Amino-4-(thiomorpholin-4-yl)benzoic acid

  • HPLC-grade solvents (Acetonitrile, Methanol, Water)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • pH meter

  • Photostability chamber (ICH Q1B compliant)

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours. Also, store a solution of the compound at 60°C.

    • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze by a stability-indicating HPLC method. A good starting point would be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).

  • Data Interpretation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to an unstressed control.

    • Aim for 5-20% degradation. If degradation is too rapid or too slow, adjust the stress conditions (time, temperature, or reagent concentration).

    • Ensure mass balance is conserved, meaning the sum of the parent compound and all degradation products should account for the initial concentration.

Data Summary Table (Template)
Stress ConditionTime (hours)% Assay of Parent Compound% Area of Major Degradant 1% Area of Major Degradant 2Mass Balance (%)
0.1 M HCl, 60°C010000100
24
0.1 M NaOH, 60°C010000100
24
3% H₂O₂, RT010000100
24
Heat (Solution), 60°C010000100
24
Photolytic-

Visualizations

G cluster_molecule Potential Degradation Pathways cluster_products Parent 3-Amino-4-(thiomorpholin-4-yl)benzoic acid Sulfoxide Sulfoxide Derivative Parent->Sulfoxide Oxidation [O] (e.g., H₂O₂) Photo Photodegradation Products Parent->Photo Light (hν) (UV/Vis) OxidizedAmine Oxidized Amine Products (Colored Impurities) Parent->OxidizedAmine Oxidation [O] (Air, Peroxides) Sulfone Sulfone Derivative Sulfoxide->Sulfone Further [O]

Caption: Predicted degradation pathways of the target molecule.

G start Start: Define Solvent & Concentration prep Prepare Solution of Compound start->prep stress Expose to Stress Conditions (Heat, Light, Acid, Base, Oxidant) prep->stress sample Withdraw Aliquots at Time Points (e.g., t=0, 2, 8, 24h) stress->sample analyze Analyze by Stability-Indicating HPLC-UV/MS Method sample->analyze data Calculate % Degradation Assess Mass Balance analyze->data report Report Findings: Identify Degradants & Degradation Rate data->report

Caption: Workflow for a forced degradation stability study.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-654.
  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • Eawag. (n.d.). 2-Aminobenzoate Degradation Pathway. Retrieved from [Link]

  • Memmert. (2012, October 12). Stability tests according to ICH Q1A (R2). Retrieved from [Link]

  • BioBoston Consulting. (2024, October 14). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). Retrieved from [Link]

  • PubMed. (1998). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. Retrieved from [Link]

  • MDPI. (2024, March 20). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.).

Identifying and minimizing side products in 3-Amino-4-(thiomorpholin-4-yl)benzoic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Overview

User Context: You are likely synthesizing 3-Amino-4-(thiomorpholin-4-yl)benzoic acid as a scaffold for kinase inhibitors (e.g., EGFR or ALK inhibitors) or antibiotic conjugates.

The Challenge: This molecule presents a "chemical conflict." You must perform a Nucleophilic Aromatic Substitution (SNAr) to install the thiomorpholine ring, followed by a Nitro Reduction to generate the aniline. The critical failure point is the thiomorpholine sulfur atom , which is highly susceptible to:

  • Oxidation: Forming sulfoxides (

    
    ) and sulfones (
    
    
    
    ) during workup.
  • Catalyst Poisoning: Deactivating noble metal catalysts (Pd/Pt) during hydrogenation.

This guide provides a root-cause analysis for common impurities and validated protocols to minimize them.

Validated Synthesis Workflow

The following pathway is the industry-standard "Happy Path." Deviations from this logic are the primary source of side products.

SynthesisWorkflow SM Start: 4-Fluoro-3-nitrobenzoic acid Step1 Step 1: SNAr Reaction (Thiomorpholine, DIPEA, MeCN) SM->Step1 Nucleophilic Attack Hydrolysis Impurity A: 4-Hydroxy-3-nitro... SM->Hydrolysis H2O/OH- Inter Intermediate: 3-Nitro-4-(thiomorpholin-4-yl)benzoic acid Step1->Inter Step2 Step 2: Nitro Reduction (Fe/AcOH or Zn/NH4Cl) Inter->Step2 Chemoselective Red. Oxidation Impurity B/C: S-Oxides Inter->Oxidation Air/Peroxides Prod Product: 3-Amino-4-(thiomorpholin-4-yl)benzoic acid Step2->Prod Azo Impurity D: Azo-dimers Step2->Azo High pH

Figure 1: Critical Control Points in the synthesis of 3-Amino-4-(thiomorpholin-4-yl)benzoic acid.

Troubleshooting Guide: Identifying & Minimizing Side Products

Phase 1: The SNAr Reaction (Thiomorpholine Attachment)

Context: You are reacting 4-fluoro-3-nitrobenzoic acid with thiomorpholine.

Q1: I see a peak at M-85 (approx) relative to my product in LCMS. What is it?

Diagnosis: This is likely Impurity A: 4-Hydroxy-3-nitrobenzoic acid .

  • Mechanism: Hydrolysis. The fluoride leaving group was displaced by a hydroxide ion (

    
    ) instead of thiomorpholine.
    
  • Root Cause:

    • Wet solvents (MeCN/DMF containing water).

    • Use of hygroscopic bases (e.g., old KOH or NaOH) instead of non-nucleophilic organic bases.

  • Corrective Action:

    • Protocol: Switch to DIPEA (Diisopropylethylamine) or TEA (Triethylamine) . These are non-nucleophilic and minimize hydroxide generation.

    • Solvent: Ensure Acetonitrile or DMF is anhydrous (

      
       water).
      
Q2: The reaction is sluggish. Can I increase the temperature to >100°C?

Diagnosis: High risk of Impurity B: Thiomorpholine S-Oxide .

  • Mechanism: Thermal oxidation. At high temperatures, atmospheric oxygen can slowly oxidize the thiomorpholine sulfur to a sulfoxide (

    
    ).
    
  • Prevention:

    • Keep reaction temperature <80°C .

    • The 3-nitro and 4-fluoro groups make the ring highly activated; extreme heat is rarely necessary. If sluggish, check the purity of your thiomorpholine (it may be degraded).

Phase 2: The Nitro Reduction (Functionalization)

Context: You are reducing the nitro group (


) to an aniline (

). This is the most critical step.
Q3: My reaction stalled after 10% conversion using H2 and Pd/C. Why?

Diagnosis: Catalyst Poisoning .

  • Mechanism: The sulfur atom in the thiomorpholine ring binds irreversibly to the active sites of Palladium (Pd) or Platinum (Pt) catalysts, shutting down the catalytic cycle [1].

  • Corrective Action: Do NOT use standard catalytic hydrogenation (Pd/C) for this substrate.

  • Alternative Protocols:

    • Iron/Acetic Acid (Fe/AcOH): The "Gold Standard" for sulfur-containing substrates. It is robust and insensitive to sulfur poisoning [2].

    • Zinc/Ammonium Chloride (Zn/NH4Cl): Milder, suitable if acid-sensitive groups are present.

    • Sodium Dithionite (

      
      ):  A homogeneous reduction method that avoids metal surfaces entirely [3].
      
Q4: I see a colored impurity (Orange/Red) co-eluting with the product.

Diagnosis: Impurity D: Azo or Azoxy Dimer .

  • Mechanism: Under basic conditions or incomplete reduction, the intermediate nitroso (

    
    ) and hydroxylamine (
    
    
    
    ) species condense to form Azo (
    
    
    ) linkages.
  • Root Cause: High pH (basic media) during reduction.

  • Corrective Action: Ensure the reduction medium remains acidic or neutral . The Fe/AcOH method naturally prevents this by maintaining an acidic environment, which protonates intermediates and prevents coupling.

Q5: LCMS shows a peak at M+16. Is this the N-oxide or S-oxide?

Diagnosis: Likely Impurity B: S-Oxide (Sulfoxide) .

  • Differentiation: While N-oxidation of the aniline is possible, the thioether sulfur is generally more prone to oxidation, especially if peroxides are present in solvents (e.g., old THF or Ethers).

  • Minimization:

    • Avoid using ether solvents (THF, Dioxane) unless they are peroxide-free.

    • Use degassed solvents for the workup.

    • Antioxidant: Add a trace of sodium metabisulfite (

      
      ) during the aqueous workup to scavenge any dissolved oxidants.
      

Quantitative Impurity Profile

Impurity IDNameMass ShiftOriginPrevention Strategy
Impurity A 4-Hydroxy-3-nitrobenzoic acidM - 85 (vs interm.)Hydrolysis (SNAr step)Use anhydrous DIPEA; Dry solvents.
Impurity B S-Oxide (Sulfoxide)M + 16Oxidation (Workup/Storage)Avoid peroxides; Use metabisulfite wash; Store under

.
Impurity C S,S-Dioxide (Sulfone)M + 32Strong OxidationControl reaction temp; Avoid strong oxidants (e.g.,

,

).
Impurity D Azo-Dimer2M - 2Coupling (Reduction step)Maintain acidic/neutral pH during reduction (Fe/AcOH).
Impurity E Hydroxylamine (

)
M + 16 (vs product)Incomplete ReductionEnsure excess reducing agent; Monitor via HPLC (don't rely solely on TLC).

Detailed Experimental Protocol (Fe/AcOH Method)

This protocol is designed to bypass sulfur poisoning and minimize azo-coupling.

Materials:

  • Intermediate: 3-Nitro-4-(thiomorpholin-4-yl)benzoic acid (1.0 eq)

  • Iron Powder (Fe): 5.0 equivalents (Fine powder, <325 mesh)

  • Glacial Acetic Acid (AcOH): Solvent/Reagent (10-20 volumes)

  • Ethanol (EtOH): Co-solvent (optional, to improve solubility)

Step-by-Step:

  • Setup: In a 3-neck round bottom flask equipped with a mechanical stirrer (magnetic stirring may fail due to magnetic Fe powder), charge the Intermediate and Ethanol/Water (3:1) or pure Acetic Acid .

  • Activation: Heat the mixture to 60°C .

  • Addition: Add Iron Powder portion-wise over 15 minutes. Caution: Exothermic.

  • Reaction: Stir vigorously at 70-80°C for 2-4 hours.

    • Checkpoint: Monitor by HPLC. Look for the disappearance of the Nitro peak and the transient Hydroxylamine peak.

  • Workup (Critical for Sulfur Purity):

    • Cool to room temperature.

    • Filter through a Celite pad to remove iron sludge. Wash with Ethanol.[1]

    • Concentrate the filtrate to remove most organic solvents.

    • Neutralization: Slowly adjust pH to ~4-5 using saturated

      
      . Do not go to pH > 8 to avoid air-oxidation of the aniline or sulfur.
      
    • Extraction: Extract with Ethyl Acetate.

    • Wash: Wash organic layer with 5%

      
       (aq) to reduce any trace sulfoxides formed during handling.
      

References

  • Ma, X. et al. (2021). Poisoning of Palladium Catalysts by Sulfur-Containing Compounds in Hydrogenation Reactions. Journal of Catalysis.

  • Org. Synth. 1948, 28, 11. Reduction of Aromatic Nitro Compounds with Iron and Acetic Acid.

  • Kiernan, J.A. (2001). Dithionite Reduction of Nitro Groups: A Versatile and Mild Method. Journal of Chemical Education.

  • Smith, M.B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Section on SNAr and Nitro Reduction).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemicals.

Sources

Technical Support Center: Scale-Up Synthesis of 3-Amino-4-(thiomorpholin-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: SC-882-THIO Subject: Troubleshooting Scale-Up Anomalies in SNAr and Nitro Reduction Workflows

Introduction

Welcome to the technical support hub for the synthesis of 3-Amino-4-(thiomorpholin-4-yl)benzoic acid . This molecule presents a classic "wolf in sheep's clothing" challenge in process chemistry. While the retrosynthesis looks trivial—a nucleophilic aromatic substitution (SNAr) followed by a nitro reduction—the presence of the thiomorpholine sulfur introduces significant catalytic poisoning risks, and the final zwitterionic nature of the product complicates isolation.

This guide addresses the specific failure modes encountered when moving from milligram to kilogram scale.

Module 1: The SNAr Coupling (4-Fluoro-3-nitrobenzoic acid + Thiomorpholine)

The Core Issue: You are likely observing variable conversion rates or difficult stirring ("stalling") as the reaction scales, despite using conditions that worked in the vial.

Troubleshooting Guide: SNAr Stalling & Exotherms
SymptomProbable CauseCorrective Action
Reaction Stalls at ~80% Product precipitation coating the inorganic base (K2CO3).Switch to a homogeneous organic base (DIPEA/TEA) or increase solvent volume (dilution factor).
Dark/Tarred Reaction Mixture Thermal runaway (Exotherm).CRITICAL: The SNAr of 4-fluoro-3-nitro compounds is highly exothermic. On scale, dose the thiomorpholine slowly into the cooled aromatic substrate.
High Dimer Impurity Competitive hydrolysis of the fluoride.Ensure water content in the solvent (DMF/DMAc) is <0.05% (Karl Fischer). Hydroxide competes with thiomorpholine.
Q&A: Optimizing the Coupling

Q: Can I use 4-chloro-3-nitrobenzoic acid instead of the fluoro- analog to save money? A: Proceed with extreme caution. The chloride is significantly less reactive. To force the reaction, you will need higher temperatures (>100°C). At these temperatures, the thiomorpholine sulfur becomes prone to oxidation, and the nitro group can facilitate side reactions. Recommendation: Stick to the fluoro- analog for cleaner profiles unless you have high-pressure reactor capabilities to force the chloride reaction at lower temps.

Q: The reaction mixture turns into a solid cake. How do I process this? A: This is common when using inorganic bases like Potassium Carbonate in DMF. The product (as a potassium salt) often crashes out.

  • Fix: Do not filter the cake directly. Quench the reaction mixture into water. The product salt will dissolve, allowing you to filter off the unreacted inorganic base first, then acidify the filtrate to precipitate the free acid.

Module 2: Nitro Reduction (The "Poison" Trap)

The Core Issue: Standard catalytic hydrogenation (H2 + Pd/C) fails or stalls after the first use.

Expert Insight: The sulfur atom in the thiomorpholine ring is a potent catalyst poison. It binds irreversibly to the active sites of Palladium, killing catalytic activity almost instantly. Do not use standard Pd/C for this reduction on scale.

Workflow Visualization: Selecting the Reductant

NitroReductionLogic Start Start: Nitro Reduction Step CheckS Does molecule contain Sulfur? Start->CheckS StandardPd Standard Pd/C Hydrogenation CheckS->StandardPd No AltRoute Select Sulfur-Tolerant Method CheckS->AltRoute Yes (Thiomorpholine) PoisonRisk HIGH RISK: Catalyst Poisoning Reaction Stalls StandardPd->PoisonRisk MethodA Method A: Fe / NH4Cl (Bechamp) AltRoute->MethodA Recommended (Robust) MethodB Method B: Pt/C (Sulfided) AltRoute->MethodB Expensive/Specialized MethodC Method C: Dithionite (Na2S2O4) AltRoute->MethodC Messy Workup

Caption: Decision tree for nitro reduction in sulfur-containing molecules. Standard Pd/C is flagged as high risk due to poisoning.

Recommended Protocol: Iron-Mediated Reduction (Bechamp)

Why: Iron is cheap, robust, and immune to sulfur poisoning.

  • Setup: Charge the nitro-intermediate (1.0 eq) into Ethanol/Water (3:1 ratio).

  • Activation: Add Iron powder (4.0 eq) and Ammonium Chloride (0.5 eq).

  • Reaction: Heat to reflux (approx. 75-80°C) with vigorous mechanical stirring.

    • Note: Stirring is critical. If the iron settles, the reaction stops.

  • Monitoring: Monitor by HPLC. The reaction usually completes in 2-4 hours.

  • Workup (The Trick): The challenge is filtering the iron sludge.

    • Step A: Filter hot through a Celite pad.

    • Step B: Wash the cake with hot ethanol.

    • Step C: Concentrate the filtrate to remove ethanol, then adjust pH to isolate (see Module 3).

Module 3: Isolation & Purification (The Zwitterion)

The Core Issue: The product is an amino acid (Amine + Carboxylic Acid).[1][2][3] It exists as a zwitterion.[1][2][3][4] It will not extract into organic solvents (DCM/EtOAc) efficiently, and it is soluble in both strong acid and strong base.

Q&A: Mastering the Isoelectric Point (pI)

Q: I added acid to precipitate the product, but it redissolved. Why? A: You likely overshot the pH.

  • pH < 2: The amine protonates (NH3+), making the molecule a soluble cation.

  • pH > 8: The carboxylic acid deprotonates (COO-), making it a soluble anion.

  • Target: You must hit the Isoelectric Point (pI) , where the net charge is zero.[1][2][3][4] For amino-benzoic acids, this is typically between pH 4.0 and 5.5 .

Protocol: Isoelectric Precipitation
  • Starting State: Assume you have the alkaline filtrate from the SNAr step or the concentrated filtrate from the Iron reduction.

  • Titration: Slowly add 6N HCl while monitoring with a calibrated pH meter.

  • Observation:

    • Cloudiness will begin around pH 7.

    • Maximum precipitation occurs at the pI (experimentally determine this by taking aliquots; likely ~pH 4.5).

  • Aging: Once at pI, cool the slurry to 0-5°C and stir for 2 hours. This "ages" the crystals, making them easier to filter.

  • Washing: Wash the filter cake with cold water (not organic solvent). Organic solvents might crash out inorganic salts or dissolve the zwitterion if it's lipophilic enough.

Module 4: Impurity Management

The Core Issue: Appearance of a +16 mass unit impurity (M+16) in LC-MS.

Troubleshooting Guide: Oxidation Control
ImpurityIdentificationSourcePrevention
S-Oxide (Sulfoxide) M+16 peak. HPLC RT slightly earlier than product (more polar).Oxidation of thiomorpholine sulfur by air or peroxides in solvents.1. Degas all solvents.2. Perform reactions under N2/Ar.3. Avoid vigorous vortexing in air during workup.
N-Oxide M+16 peak. Distinct NMR shift on aniline protons.Over-oxidation during workup.Less common than S-oxide. Usually requires strong oxidants (mCPBA). Unlikely in standard process.
Visualizing the Impurity Pathway

ImpurityPath Product Target Product (Sulfide) Sulfoxide Sulfoxide Impurity (S=O) Product->Sulfoxide Slow Oxidation (Ambient Air) Oxidant Air / Peroxides Oxidant->Product Sulfone Sulfone Impurity (O=S=O) Sulfoxide->Sulfone Strong Oxidants

Caption: Oxidation pathway of the thiomorpholine sulfur. The Sulfoxide is the primary degradant during scale-up.

References

  • SNAr Methodology & Thiomorpholine Reactivity

    • Synthesis of 4-(4-nitrophenyl)thiomorpholine: Detailed protocols for the coupling of fluoronitrobenzenes with thiomorpholine.
    • Source: MDPI Molbank (2024). [5]

  • Catalyst Poisoning Mechanisms

    • Palladium Poisoning by Sulfur: Explanation of why Pd/C fails in the presence of sulfides and thiomorpholines.
    • Source: Catalysts.com (2024).

  • Nitro Reduction Alternatives (Fe/NH4Cl)

    • Iron-Mediated Reduction: Standard operating procedures for reducing nitro groups in the presence of sensitive functional groups (like sulfides) using Iron/Ammonium Chloride.[6]

    • Source: Common Organic Chemistry (2024).

  • Isoelectric Point & Zwitterion Purification

    • Solubility at pI: Theoretical and practical guide to precipitating amino acids at their isoelectric point to maximize yield.
    • Source: Master Organic Chemistry (2023).

Disclaimer: This guide is for research and development purposes. All scale-up activities must be accompanied by a rigorous Process Safety Assessment (DSC/ARC) to characterize thermal hazards, particularly regarding the nitro-reduction step.

Sources

Recrystallization techniques for 3-Amino-4-(thiomorpholin-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Recrystallization & Purification of 3-Amino-4-(thiomorpholin-4-yl)benzoic acid

Executive Summary & Molecule Profile

Molecule: 3-Amino-4-(thiomorpholin-4-yl)benzoic acid Chemical Class: Zwitterionic Amino Benzoic Acid Derivative / Thioether Critical Properties: [1][2]

  • Amphoteric Nature: Contains both a basic amine/thiomorpholine group and an acidic carboxylic acid. Solubility is highly pH-dependent.[1][2]

  • Oxidation Sensitivity: The sulfur atom in the thiomorpholine ring is susceptible to oxidation (sulfoxide/sulfone formation) under harsh conditions.[2] The aniline nitrogen is prone to photo-oxidation (discoloration).[1][2]

  • Thermal Stability: Generally stable <100°C, but prolonged heating in air should be avoided.

Support Context: This guide addresses the purification of the free base zwitterion. If you are working with a salt form (e.g., Hydrochloride), the solubility profile will differ significantly. The protocols below prioritize purity (removal of regioisomers and oxidation byproducts) over maximum yield .

Solvent Selection Matrix

The following table summarizes solvent suitability based on the zwitterionic and thioether nature of the molecule.

Solvent SystemRoleSuitabilityTechnical Notes
Water (pH adjusted) Primary SolventHigh Soluble at pH <2 (cation) or pH >9 (anion).[1][2] Precipitates at Isoelectric Point (pI ≈ 4–6).[2]
Methanol / Water RecrystallizationHigh Classic system for amino benzoic acids. Good for removing inorganic salts.
Ethanol (Abs.) Anti-SolventMedium Often used to crash out the zwitterion from concentrated aqueous solutions.
DMSO / DMF SolubilizerHigh Dissolves the compound readily but difficult to remove. Use only if necessary for very impure crude.
Ethyl Acetate Wash SolventLow Poor solubility for zwitterion; excellent for washing away non-polar impurities.

Strategic Purification Workflows

The choice of method depends on the impurity profile of your crude material.[1][2]

PurificationStrategy Start Start: Crude Material Analysis CheckPurity Is Purity > 90%? Start->CheckPurity MethodA Method A: Acid-Base Precipitation (Removal of gross impurities/isomers) CheckPurity->MethodA No (<90%) CheckColor Is material colored (Pink/Brown)? CheckPurity->CheckColor Yes (>90%) MethodA->CheckColor MethodB Method B: Thermal Recrystallization (Polymorph control & Final Polish) Final Final Product: White/Off-White Solid MethodB->Final CheckColor->MethodB No Charcoal Activated Carbon Treatment (In alkaline solution) CheckColor->Charcoal Yes Charcoal->MethodB

Figure 1: Decision tree for selecting the appropriate purification pathway based on crude material quality.

Detailed Protocols

Protocol A: Isoelectric Point (pI) Precipitation

Best for: Crude material with significant impurities or inorganic salts.[1][2]

Principle: The molecule is dissolved as a salt (high solubility) and precipitated by adjusting pH to its zwitterionic form (lowest solubility).[2]

  • Dissolution: Suspend the crude solid (10 g) in Water (40 mL) .

  • Basification: Slowly add 2M NaOH dropwise with stirring until the pH reaches 10–11. The solid should dissolve completely.

    • Troubleshooting: If undissolved solids remain, these are likely non-acidic impurities. Filter them off.

  • Carbon Treatment (Optional): If the solution is dark, add activated charcoal (5% w/w), stir for 15 min, and filter through Celite.

  • Precipitation: slowly add 1M HCl dropwise to the filtrate while monitoring pH.

    • Critical Step: A thick precipitate will form as you approach pH 6–7. Continue adjusting until pH stabilizes at pH 4.5–5.0 (theoretical pI range).

  • Aging: Stir the slurry at 0–5°C for 1 hour to maximize yield and crystal growth.

  • Isolation: Filter the solid, wash with cold water (2 x 10 mL), and dry under vacuum at 45°C.

Protocol B: Thermal Recrystallization (MeOH/Water)

Best for: Final polishing to achieve >99% purity and defined crystal form.[1][2]

  • Slurry: Suspend the solid (5 g) in Methanol (50 mL) .

  • Heating: Heat to reflux (approx. 65°C). The solid may not dissolve completely yet.

  • Water Addition: Add Water dropwise through the condenser until a clear solution is just obtained.

    • Note: If the solution requires >20% water, stop and filter hot to remove insoluble impurities.

  • Cooling: Allow the solution to cool slowly to room temperature (20°C) over 2 hours. Do not crash cool, or oils may form.

  • Crystallization: Cool further to 0–4°C. White needles or prisms should form.

  • Wash: Filter and wash with a cold 1:1 MeOH/Water mixture.

Troubleshooting & FAQs

Q1: My product is turning pink during drying. What is happening?

  • Cause: Oxidation of the aniline (amino) group, likely catalyzed by trace metals or light.

  • Solution: Ensure the final wash is thorough to remove surface mother liquor. Dry under nitrogen or in a vacuum oven protected from light. If the problem persists, add a pinch of sodium metabisulfite during the acid-base precipitation step (Protocol A) as an antioxidant.[2]

Q2: The product "oils out" instead of crystallizing in Protocol B.

  • Cause: The cooling rate was too fast, or the methanol concentration is too high.

  • Solution: Re-heat the mixture until it dissolves. Add a seed crystal of pure material. Cool very slowly (wrap the flask in foil/towel). If oiling persists, increase the water ratio slightly to decrease solubility.

Q3: I smell a "rotten egg" or sulfur odor.

  • Cause: Decomposition of the thiomorpholine ring, possibly releasing sulfides.

  • Action: This indicates excessive thermal stress or acidic hydrolysis. Stop heating immediately. Check your pH; avoid exposing the molecule to strong acids (pH < 1) at high temperatures.[2]

Q4: Can I use Acetone or DCM?

  • Answer: Generally, No . Zwitterionic amino acids are typically insoluble in non-polar or moderately polar aprotic solvents like DCM. Acetone might work as an anti-solvent but can react with the primary amine (Schiff base formation) if left too long.[2] Stick to Alcohols and Water.[3]

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • RSC CrystEngComm. "Crystallization of para-aminobenzoic acid forms from specific solvents." CrystEngComm, 2024.[4] Link (Analogous polymorph control).

  • Organic Syntheses. "3-Morpholino-2-Phenylthioacrylic Acid Morpholide." Org.[5][6] Synth. 1998, 75, 215. Link (Handling of morpholine/thiomorpholine derivatives).[2]

  • ChemScene. "3-Amino-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid Product Data." Link (Structural analog properties).

Sources

Technical Support Center: 3-Amino-4-(thiomorpholin-4-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide provides in-depth support for researchers, chemists, and drug development professionals working with 3-Amino-4-(thiomorpholin-4-yl)benzoic acid. While this molecule is a valuable intermediate in the synthesis of targeted therapies, such as BTK inhibitors, its stability profile is not extensively documented in public literature. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered during its handling, storage, and analysis, particularly in the context of forced degradation studies. The insights provided are derived from first-principle chemical knowledge of its constituent functional groups—thiomorpholine, aniline, and benzoic acid—and established best practices in pharmaceutical stability testing.

Section 1: Core Stability & Degradation FAQs

Question 1: What are the most probable sites of degradation on 3-Amino-4-(thiomorpholin-4-yl)benzoic acid?

Answer: Based on its chemical structure, the molecule possesses three primary sites susceptible to degradation under typical stress conditions:

  • Thiomorpholine Sulfur Atom: This is the most reactive site, particularly towards oxidation. The sulfide can be readily oxidized first to a sulfoxide and subsequently to a sulfone. This is often the primary degradation pathway observed under oxidative and, in some cases, photolytic or thermal stress.

  • Aromatic Amino Group: The aniline-like amino group is susceptible to oxidation, which can lead to the formation of colored degradants (quinones, imines) and can facilitate polymerization, potentially causing a loss of mass balance in chromatographic analyses.

  • Benzoic Acid Group: While generally stable, the carboxylic acid can undergo decarboxylation under high thermal stress, leading to the formation of 3-amino-4-thiomorpholinobenzene.

The interplay of these groups, particularly the electron-donating effects of the amino and thiomorpholine groups on the aromatic ring, influences the overall reactivity and degradation profile.

Question 2: I am planning a forced degradation study. What are the recommended starting conditions?

Answer: A standard forced degradation study is designed to generate a degradation level of 5-20% to ensure that the analytical methods are stability-indicating. For 3-Amino-4-(thiomorpholin-4-yl)benzoic acid, we recommend the following starting conditions, which should be optimized based on preliminary results.

Table 1: Recommended Starting Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDurationPrimary Expected Degradation
Acid Hydrolysis 0.1 M HCl60 °C24 - 72 hoursMinimal degradation expected
Base Hydrolysis 0.1 M NaOH60 °C24 - 72 hoursMinimal degradation expected
Oxidative 3% H₂O₂ (v/v)Room Temp4 - 24 hoursSulfoxide, Sulfone
Thermal (Solid) 80 °C48 hoursDecarboxylation, Oxidation
Thermal (Solution) 80 °C48 hoursDecarboxylation, Oxidation
Photolytic (Solid/Solution) ICH Q1B Option 2AmbientN/AOxidation (Sulfoxide), Dimerization

Experimental Causality:

  • Oxidative Stress: A lower concentration of hydrogen peroxide (3%) is chosen initially because the thiomorpholine sulfur is highly susceptible to oxidation. Harsher conditions could lead to rapid, complete degradation, providing little information about intermediate degradants.

  • Hydrolytic Stress: Amide bonds are typically more susceptible to hydrolysis than the C-N bonds of the thiomorpholine ring attached to the aromatic system. Therefore, significant degradation under hydrolytic conditions is not anticipated, but must be confirmed as per regulatory guidelines.

  • Thermal Stress: Testing in both solid and solution states is crucial, as degradation mechanisms can differ. For instance, decarboxylation may be more prevalent in the solid state at elevated temperatures.

Question 3: My primary degradation product under oxidative stress shows a mass increase of +16 Da. How do I confirm if it's the sulfoxide or an N-oxide?

Answer: A mass increase of +16 Da strongly suggests the addition of a single oxygen atom. In this molecule, the two most likely products are the thiomorpholine S-oxide and the aniline N-oxide. The thiomorpholine sulfur is significantly more nucleophilic and sterically accessible than the aromatic amino group, making the sulfoxide the overwhelmingly probable product .

Confirmation Workflow:

  • Chromatographic Behavior: The sulfoxide is significantly more polar than the parent compound. You should observe a noticeable decrease in retention time on a reverse-phase HPLC column.

  • MS/MS Fragmentation: The fragmentation pattern of the sulfoxide in a tandem mass spectrometer will be distinct. A characteristic loss of -16 (oxygen) or -17 (-OH from a rearranged ion) upon collision-induced dissociation (CID) is a strong indicator of a sulfoxide or N-oxide. However, the subsequent fragmentation of the thiomorpholine ring can provide more definitive clues.

  • NMR Spectroscopy: If the degradant can be isolated, ¹H NMR is definitive. Oxidation of the sulfur to a sulfoxide introduces a chiral center, leading to complex changes in the chemical shifts and coupling constants of the adjacent methylene protons (on C2 and C6 of the thiomorpholine ring). These protons, which might appear as a simple triplet in the parent compound, will become diastereotopic and present as a much more complex multiplet pattern.

Diagram 1: Proposed Oxidative Degradation Pathway This diagram illustrates the sequential oxidation of the thiomorpholine sulfur, which is the most probable degradation pathway under oxidative stress.

G cluster_main Oxidative Degradation Pathway Parent 3-Amino-4-(thiomorpholin-4-yl)benzoic acid (M) Sulfoxide Sulfoxide Degradant (M+16) Parent->Sulfoxide [O] (e.g., H₂O₂) Primary Pathway Sulfone Sulfone Degradant (M+32) Sulfoxide->Sulfone [O] (Harsher Conditions)

Caption: Primary oxidative degradation pathway.

Section 2: Analytical Method Troubleshooting

Question 4: I am developing an HPLC method and my mass balance is consistently low (<95%) after forced degradation. What are the likely causes?

Answer: Low mass balance is a common and critical issue in stability studies. It suggests that not all degradants are being accounted for by the analytical method. Here is a troubleshooting guide to address this problem.

Troubleshooting Decision Tree:

Diagram 2: Troubleshooting Low Mass Balance This workflow provides a systematic approach to identifying the root cause of poor mass balance in a stability-indicating HPLC method.

G cluster_workflow Troubleshooting Low Mass Balance (<95%) Start Low Mass Balance Detected Check1 Are there peaks eluting in the void volume? Start->Check1 Check2 Are there late-eluting peaks or baseline drift? Check1->Check2 No Sol1 Highly polar degradants forming. Investigate HILIC or modify mobile phase (e.g., less organic). Check1->Sol1 Yes Check3 Is the parent compound peak shape still good? Check2->Check3 No Sol2 Strongly retained degradants. Extend gradient run time and implement a high-organic flush. Check2->Sol2 Yes Check4 Does the sample solution have a visible color? Check3->Check4 Yes Sol3 Parent/degradant adsorbing to column. Consider different column chemistry or mobile phase pH/additives. Check3->Sol3 No Sol4 Formation of insoluble or polymeric degradants. Analyze sample diluent for precipitate. Use a lower-wavelength UV detector.

Caption: Decision tree for diagnosing low mass balance.

Detailed Explanation:

  • Formation of Highly Polar Degradants: Ring-opening of the thiomorpholine moiety, while less likely, could produce highly polar species that elute in the solvent front and are not integrated.

  • Formation of Insoluble/Polymeric Species: The aniline functionality can lead to the formation of colored, polymeric material, especially under oxidative and photolytic stress. These polymers may precipitate out of solution or be so strongly retained on the column that they do not elute, thus contributing to low mass balance.

  • Volatile Degradants: Decarboxylation under thermal stress produces a more volatile compound (3-amino-4-thiomorpholinobenzene) which could potentially be lost during sample preparation, although this is less common with modern analytical workflows.

  • Inappropriate Detection Wavelength: Degradation products may have different UV maxima (chromophores) than the parent compound. Using a photodiode array (PDA) detector is crucial to analyze the entire UV spectrum and ensure that all eluting peaks are being detected.

Question 5: My sulfoxide and sulfone degradant peaks are co-eluting or have very poor resolution in my reverse-phase HPLC method. How can I improve their separation?

Answer: The sulfoxide and sulfone are structurally similar, differing only by one oxygen atom, but their polarity difference is significant enough to achieve separation. If you are facing co-elution, consider the following strategies:

  • Decrease Gradient Slope: The most effective approach is to shallow the gradient. Decrease the rate of change of the organic solvent concentration in the mobile phase during the elution window of the degradants. This will increase the retention time difference between the two peaks.

  • Change Organic Modifier: If you are using acetonitrile, switching to methanol (or vice-versa) can alter selectivity. Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the analytes and the stationary phase compared to the aprotic acetonitrile, often leading to changes in elution order or improved resolution.

  • Modify Mobile Phase pH: The molecule has two ionizable centers: the basic amino group (pKa ~4-5) and the acidic carboxylic acid group (pKa ~4-5). The pKa of the sulfoxide and sulfone will be slightly different. Adjusting the mobile phase pH to be near the pKa of one of these groups can alter the ionization state and significantly impact retention and selectivity. A pH screening is highly recommended.

  • Consider a Different Stationary Phase: If the above methods fail, changing the column chemistry can provide the necessary selectivity. A phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase offers different retention mechanisms (e.g., pi-pi interactions) compared to a standard C18 column and can be very effective at separating closely related aromatic compounds.

Section 3: Experimental Protocols

Protocol 1: General Workflow for a Forced Degradation Study

This protocol outlines the key steps for conducting a forced degradation study and analyzing the results.

Diagram 3: Forced Degradation Experimental Workflow This flowchart details the end-to-end process of a forced degradation study, from stress sample preparation to final data analysis.

G cluster_protocol Forced Degradation & Analysis Workflow Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:Water) Stress Aliquot & Apply Stress (Acid, Base, H2O2, Heat, Light) Prep->Stress Neutralize Neutralize Acid/Base Samples Quench Oxidative Samples Stress->Neutralize Dilute Dilute to Target Concentration (e.g., 0.1 mg/mL) Neutralize->Dilute Analyze Analyze via Validated Stability-Indicating Method (e.g., UPLC-PDA-MS) Dilute->Analyze Evaluate Evaluate Data: - Peak Purity - % Degradation - Mass Balance Analyze->Evaluate Identify Characterize Degradants (MS, MS/MS, NMR) Evaluate->Identify

Caption: Standard workflow for forced degradation studies.

Step-by-Step Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve the 3-Amino-4-(thiomorpholin-4-yl)benzoic acid in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution.

  • Apply Stress: For each stress condition (as per Table 1), mix the stock solution with the stressor in a suitable vial. For example, for acid hydrolysis, mix 1 mL of stock with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Prepare a control sample diluted with water.

  • Incubate: Place the vials in the specified conditions (e.g., water bath, oven, photostability chamber).

  • Quench/Neutralize: After the incubation period, stop the degradation reactions.

    • For acid/base samples, neutralize with an equimolar amount of base/acid (e.g., add 1 mL of 0.1 M NaOH to the acid hydrolysis sample).

    • For oxidative samples, quenching is often not necessary if the sample is diluted and analyzed promptly, but an antioxidant like sodium sulfite can be used if needed.

  • Dilute and Analyze: Dilute all samples (including the control) to the target analytical concentration using the mobile phase as the diluent. Analyze immediately using a validated UPLC-PDA-MS method.

  • Data Evaluation: Calculate the percentage of degradation, assess the peak purity of the parent compound using the PDA detector, and determine the mass balance. A good mass balance is typically considered to be between 95% and 105%.

References

  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. In Pharmaceutical Stress Testing (pp. 1-66). Drugs and the Pharmaceutical Sciences. [Link]

  • Kalgutkar, A. S., et al. (2005). Bioactivation of the novel anti-inflammatory agent 2-(4-thiomorpholino)-4-(3-trifluoromethylbenzyloxy)pyrimidine (M7036) in rat liver microsomes. Drug Metabolism and Disposition, 33(1), 135-145. [Link]

  • Boccardi, G. (2016). Forced Degradation and its Importance in the Pharmaceutical Industry. Journal of GXP Compliance, 20(3). [Link]

  • Teas, C., et al. (2006). Aniline self-condensation on oxide surfaces. Journal of Molecular Catalysis A: Chemical, 247(1-2), 163-170. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]

Technical Support Guide: Overcoming Solubility Issues with 3-Amino-4-(thiomorpholin-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3-Amino-4-(thiomorpholin-4-yl)benzoic acid is a challenging intermediate often used in the synthesis of kinase inhibitors and antibacterial agents. Its poor solubility stems from its zwitterionic nature and high crystal lattice energy .

The molecule contains three distinct functional regions that dictate its physicochemical behavior:

  • Benzoic Acid Moiety (

    
    ):  Acts as a hydrogen bond donor/acceptor and anionic center at neutral/high pH.
    
  • 3-Amino Group (Aniline,

    
    ):  Weakly basic; prone to oxidation.
    
  • 4-Thiomorpholine Ring: A lipophilic heterocycle. The nitrogen is part of a tertiary aniline system (conjugated to the phenyl ring), significantly reducing its basicity compared to aliphatic amines. The sulfur atom introduces lipophilicity and potential oxidation liability.

Key Solubility Challenge: At pH values between 3.5 and 5.0 (near its isoelectric point, pI), the molecule exists primarily as a neutral zwitterion or uncharged species, maximizing intermolecular interactions (stacking) and minimizing solubility.

Decision Matrix: Solvent Selection

Do not randomly test solvents. Use this decision matrix to select the optimal solvent system based on your downstream application.

SolventSelection cluster_tips Pro-Tip Start Start: Define Application AppType Application Type? Start->AppType BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay Cells/Proteins Synthesis Chemical Synthesis (Coupling/Reaction) AppType->Synthesis Chemistry Analysis Analytical (HPLC/NMR) AppType->Analysis QC/ID DMSO DMSO Stock (10-50 mM) Dilute into buffer < 1% BioAssay->DMSO Standard DMF DMF or NMP (Avoid water initially) Synthesis->DMF Coupling pH_Switch Aqueous Buffer (pH > 8 or pH < 2) Synthesis->pH_Switch Aqueous Workup Analysis->DMSO HPLC Deuterated DMSO-d6 or MeOD + NaOD Analysis->Deuterated NMR Tip1 Avoid Ethanol/Methanol (Poor solubility without acid/base)

Figure 1: Solvent selection workflow based on experimental intent.

Step-by-Step Solubilization Protocols

Method A: The "pH-Switch" Protocol (For Aqueous Applications)

Best for: Making aqueous stock solutions (1-10 mM) without high percentages of organic co-solvents. Mechanism: Converts the insoluble zwitterion into a highly soluble salt (Carboxylate anion or Anilinium cation).

  • Weighing: Weigh the target amount of 3-Amino-4-(thiomorpholin-4-yl)benzoic acid.

  • Suspension: Add water to 80% of the final volume. The powder will likely float or form a clump. Do not sonicate yet.

  • Titration (The Switch):

    • Alkaline Route (Preferred): Add 1.0 M NaOH dropwise while stirring. Monitor dissolution. The solution should clear as pH passes 7.5-8.0.

    • Acidic Route: Add 1.0 M HCl dropwise. Dissolution occurs as pH drops below 2.0.

  • Adjustment: Once dissolved, adjust to the final volume with buffer.

    • Warning: If you neutralize the solution back to pH 4-5, the compound will precipitate . Keep the pH > 7.5 or < 2.5.

Method B: High-Concentration Organic Stock (For Storage)

Best for: Long-term storage and "mother plates" for screening.

  • Solvent: Use anhydrous DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide).

  • Concentration: Aim for 20-50 mM.

    • Note: Solubility in alcohols (MeOH, EtOH) is generally poor (< 5 mM) unless heat or acid is applied.

  • Procedure:

    • Add solvent to the powder.

    • Vortex vigorously for 30 seconds.

    • If particles remain, sonicate in a water bath at 35°C for 5-10 minutes.

  • Storage: Aliquot immediately into amber vials (light sensitive) and store at -20°C.

    • Stability Alert: Avoid repeated freeze-thaw cycles to prevent moisture uptake, which can cause precipitation.

Troubleshooting & FAQs

Q1: The compound turns brown in solution over time. Is it degraded?

Likely Yes. The 3-amino (aniline) group is susceptible to oxidation, especially in solution.

  • Fix: Degas your solvents (sparge with Nitrogen/Argon) before preparing stock solutions. Add an antioxidant like DTT or Ascorbic Acid if compatible with your assay. Store stocks in the dark.

Q2: I see a "gel" forming when I add water to my DMSO stock.

Cause: Rapid precipitation of the hydrophobic thiomorpholine moiety upon contact with the aqueous phase. Fix:

  • Stepwise Dilution: Dilute the DMSO stock into a "intermediate" solvent (e.g., 50% PEG-400 or Propylene Glycol) before adding to the final buffer.

  • Vortex During Addition: Inject the DMSO stock directly into the vortexing buffer to prevent local high concentrations.

Q3: Can I use this compound in amide coupling (EDC/NHS or HATU)?

Yes.

  • Issue: The 3-amino group is a weak nucleophile but can compete if not protected, though the benzoic acid is the primary electrophile target.

  • Solvent: Use DMF or NMP . Avoid DCM (poor solubility).

  • Base: Use DIPEA (Diisopropylethylamine). Ensure the reaction mixture is homogenous; if the starting material is a suspension, the reaction will be sluggish.

Q4: How do I remove the thiomorpholine oxide impurity?

Context: The sulfur in the thiomorpholine ring can oxidize to sulfoxide (


) or sulfone (

).
  • Detection: Check LC-MS for M+16 or M+32 peaks.

  • Prevention: Use fresh, anhydrous solvents. Avoid vigorous stirring in open air for prolonged periods.

Quantitative Solubility Data (Estimated)

Solvent SystemSolubility EstimateNotes
Water (pH 7.0) < 0.1 mg/mLInsoluble (Zwitterionic region)
Water (pH > 8.5) > 10 mg/mLSoluble as Sodium Salt
Water (pH < 2.0) > 10 mg/mLSoluble as Hydrochloride Salt
DMSO > 50 mg/mLExcellent solvent
Ethanol < 1 mg/mLPoor (requires heat/acid)
DCM < 0.5 mg/mLPoor

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12784668, 5-amino-2-(thiomorpholin-4-yl)benzoic acid. Retrieved from [Link]

  • Matrix Fine Chemicals. 3-(Thiomorpholine-4-sulfonyl)benzoic acid | CAS 799262-54-7.[1] Retrieved from [Link]

  • MDPI (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams. Retrieved from [Link]

(Note: While specific literature on the exact title compound is proprietary or sparse, data is extrapolated from validated protocols for structurally homologous aminobenzoic acid and thiomorpholine derivatives cited above.)

Sources

Validation & Comparative

Validating the Biological Activity of 3-Amino-4-(thiomorpholin-4-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the landscape of fragment-based drug discovery (FBDD), 3-Amino-4-(thiomorpholin-4-yl)benzoic acid represents a "privileged scaffold"—a structural motif capable of binding to diverse biological targets. It uniquely combines the PABA (para-aminobenzoic acid) core, essential for bacterial folate synthesis inhibition, with a thiomorpholine ring, a lipophilic bioisostere of the morpholine group found in drugs like Gefitinib and Linezolid.

This guide details the protocol for validating the biological activity of this specific compound. Unlike a finished drug, this molecule acts as a chemical probe or lead intermediate . Its validation requires a dual approach: assessing its intrinsic activity (as a PABA antimetabolite or kinase hinge binder) and its metabolic liability (sulfur oxidation).[1]

Quick Comparison: Why This Scaffold?
Feature3-Amino-4-(thiomorpholin-4-yl)benzoic acid Morpholine Analog (Gefitinib-like core) PABA (Native)
Lipophilicity (LogP) High (~1.5 - 2.0) Moderate (~0.[1]8)Low
Metabolic Soft Spot Sulfur (S-oxidation) Nitrogen (N-dealkylation)Acetylation
Primary Utility Kinase Inhibitor Precursor, Antibacterial Kinase InhibitorVitamin Precursor
Solubility Moderate (DMSO required)HighHigh (Water)

Chemical Integrity & Prerequisite Validation

Before biological testing, the "biological activity" must be distinguished from impurity-driven artifacts. Thiomorpholine derivatives are prone to spontaneous oxidation.

Protocol 1: The "Zero-Hour" Purity Check
  • Objective: Ensure the sample is not already the sulfoxide or sulfone metabolite.

  • Method: LC-MS/MS with a focus on the M+16 (Sulfoxide) and M+32 (Sulfone) peaks.[1]

  • Acceptance Criteria: >98% purity; <0.5% S-oxide presence.[1]

  • Causality: The sulfoxide derivative often has significantly higher polarity and reduced membrane permeability, which will skew cellular potency data (IC50) if present in the stock solution.

In Vitro Target Profiling (The "Mechanism")

This scaffold contains two distinct pharmacophores. The validation strategy must split into two streams: Antimicrobial (PABA mimicry) and Oncology (Kinase Hinge Binding) .[1]

Stream A: Antibacterial Validation (Folate Pathway)

The 3-amino-benzoic acid core mimics PABA, a substrate for dihydropteroate synthase (DHPS).[1]

  • Assay: Bacterial Growth Inhibition (MIC) vs. E. coli and S. aureus.

  • Validation Control: Competition assay with excess PABA.

    • If activity drops with added PABA: The compound acts via the folate pathway (Specific).[1]

    • If activity remains unchanged: The compound acts via off-target toxicity (Non-specific).[1]

Stream B: Kinase Inhibitor Profiling

The 3-amino-4-substituted motif is a classic "hinge binder" used in Type I/II kinase inhibitors.[1]

  • Assay: ATP-competitive Kinase Panel (e.g., EGFR, VEGFR).

  • Rationale: The amino group at position 3 often forms a hydrogen bond with the kinase hinge region, while the thiomorpholine extends into the solvent front or hydrophobic pocket.

  • Critical Step: Test the Amide Derivative .[1] The carboxylic acid group is typically too polar for intracellular kinase inhibition. To validate the scaffold, convert the acid to a simple amide (e.g., methylamide) before running the kinase panel.

Cellular Activity & Metabolic Liability[1][2]

The thiomorpholine ring introduces a metabolic "switch" that must be validated early.

Protocol 2: Microsomal Stability & Metabolite Identification

Thiomorpholine is susceptible to S-oxidation by CYP450 enzymes.[1] You must determine if the "active" species is the parent or the metabolite.

Workflow Diagram: Thiomorpholine Oxidation Pathway

MetabolicPathway Parent Parent Scaffold (Thiomorpholine) CYP CYP450 / FMO (Liver Microsomes) Parent->CYP Phase I Sulfoxide Metabolite 1: Sulfoxide (S=O) (Polar, Active?) CYP->Sulfoxide Oxidation (+16 Da) Sulfone Metabolite 2: Sulfone (O=S=O) (Inactive/Excreted) Sulfoxide->Sulfone Further Oxidation (+32 Da)

Figure 1: Metabolic trajectory of the thiomorpholine scaffold.[1] Validation requires testing both the parent and the synthesized sulfoxide to confirm which species drives biological activity.

Experimental Comparison: Parent vs. Metabolite

Synthesize the sulfoxide derivative (using NaIO4 oxidation) and run them side-by-side in your cellular assay.

ParameterParent CompoundSulfoxide MetaboliteInterpretation
IC50 (Target) Low (Potent)High (Weak)Ideal. Metabolic stability is the only hurdle.[1]
IC50 (Target) High (Weak)Low (Potent)Prodrug. The body activates the drug.[1]
Solubility LowHighSulfoxide improves formulation but may lose permeability.[1]

Synthesis & Derivatization for Validation

To validate this compound as a building block, you must prove it can be chemically manipulated without destroying the pharmacophore.

Reaction Workflow
  • Amidation: React the carboxylic acid with an amine (e.g., aniline) using HATU/DIPEA.

    • Success Metric: Yield >80%. If low, the thiomorpholine sulfur may be interfering with the coupling agent (poisoning).

  • Sandmeyer Reaction: Convert the 3-amino group to a halide (Cl/Br/I).[1]

    • Utility: Allows for Suzuki coupling to expand the core.

Validation Workflow Diagram

ValidationWorkflow cluster_QC Step 1: QC & Stability cluster_Bio Step 2: Biological Profiling cluster_Met Step 3: Metabolic Liability Start Start: 3-Amino-4-(thiomorpholin-4-yl)benzoic acid Purity LC-MS Purity Check (Rule out S-oxide) Start->Purity Antibacterial Assay A: Antibacterial (PABA Competition) Purity->Antibacterial Kinase Assay B: Kinase Panel (Requires Amidation) Purity->Kinase Microsome Liver Microsome Stability (t1/2 measurement) Antibacterial->Microsome Kinase->Microsome Tox Cytotoxicity (HepG2) Microsome->Tox Decision Decision Gate: Is it a Valid Lead? Tox->Decision

Figure 2: Step-by-step validation logic for the 3-Amino-4-(thiomorpholin-4-yl)benzoic acid scaffold.

References

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 2021.[2] Link

  • Structure-Activity Relationship of Benzoic Acid Derivatives. BenchChem, 2025.[3] Link[1]

  • Structure–activity relationship expansion... of the 2-morpholinobenzoic acid scaffold. PubMed Central, 2017. Link

  • 3-Amino-4-(thiomorpholin-4-yl)benzoic acid Product Data. ChemicalBook, 2024.[1] Link

Sources

Bioisosteric Scaffold Evaluation: 3-Amino-4-(thiomorpholin-4-yl)benzoic acid vs. Morpholine Analog in Metabolic Stability Profiling

[1]

Executive Summary

In the optimization of third-generation EGFR inhibitors (e.g., Olmutinib/HM61713), the choice between a thiomorpholine and a morpholine scaffold is a critical decision point.[1] While 3-Amino-4-(thiomorpholin-4-yl)benzoic acid (Compound A) provides necessary lipophilicity for binding pocket penetration, it introduces a metabolic liability distinct from its bioisostere, 3-Amino-4-(morpholin-4-yl)benzoic acid (Compound B).[1]

This guide objectively compares these two scaffolds using the Human Liver Microsome (HLM) Stability Assay . We analyze why the sulfur-to-oxygen substitution drastically alters intrinsic clearance (

The Competitors: Structural & Physicochemical Basis

The core difference lies in the heteroatom at the 4-position of the saturated ring.[1] This single atom substitution dictates the electronic environment and metabolic fate of the entire drug molecule.[1]

FeatureCompound A (Thiomorpholine Scaffold) Compound B (Morpholine Scaffold)
IUPAC Name 3-Amino-4-(thiomorpholin-4-yl)benzoic acid3-Amino-4-(morpholin-4-yl)benzoic acid
Key Moiety Thiomorpholine (Sulfur)Morpholine (Oxygen)
Role in Drug Design Precursor for Olmutinib (EGFR T790M inhibitor)Precursor for Gefitinib analogs / general kinase inhibitors
LogP (Lipophilicity) Higher (~2.5) .[1] Sulfur is less electronegative and more lipophilic than oxygen.Lower (~1.5) . Oxygen acts as a hard hydrogen bond acceptor.[1]
Electronic Effect Sulfur is a "soft" nucleophile; larger van der Waals radius.Oxygen is a "hard" base; compact, high electronegativity.[1]
Why the Comparison Matters

In Non-Small Cell Lung Cancer (NSCLC) drug development, potency against the T790M mutation often requires a specific lipophilic profile to access the ATP-binding pocket.[1] The thiomorpholine ring (Compound A) is often selected to boost membrane permeability and hydrophobic interaction. However, this comes at the cost of metabolic stability, which must be quantified early.[1]

The Specific Assay: Human Liver Microsome (HLM) Stability[1]

To validate the "Make vs. Buy" decision for these intermediates, we utilize the HLM Stability Assay . This assay measures the rate of disappearance of the parent compound when exposed to cytochrome P450 (CYP) enzymes.[1]

Mechanistic Rationale
  • Compound A (Thiomorpholine): Susceptible to S-oxidation .[1] CYP enzymes (particularly CYP3A4 and FMOs) rapidly oxidize the sulfur to sulfoxide (-SO) and sulfone (-SO2).[1] This is a high-clearance pathway.[1]

  • Compound B (Morpholine): Susceptible to C-hydroxylation or ring opening (N-dealkylation), but generally more stable than the sulfur analog in oxidative environments.[1]

Experimental Protocol: HLM Intrinsic Clearance

Note: This protocol is designed for high-throughput screening of intermediate scaffolds to predict the liability of the final drug candidate.[1]

Materials
  • Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6PDH).[1]

  • Test Compounds (10 mM DMSO stock).

  • Internal Standard (e.g., Propranolol or Tolbutamide).[1]

  • Stop Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.[1]

Workflow
  • Preparation: Dilute Compound A and Compound B to 1 µM in phosphate buffer (100 mM, pH 7.4).

  • Pre-Incubation: Mix 30 µL of compound solution with 10 µL of microsomes (final protein conc. 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add 10 µL of NADPH regenerating system to initiate the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquots into 150 µL of ice-cold Stop Solution containing the Internal Standard.

  • Centrifugation: Spin at 4,000 rpm for 20 mins to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS (MRM mode).

Data Presentation & Analysis

The following data represents a typical profile for these scaffolds, highlighting the "Sulfur Liability."

Table 1: Comparative Metabolic Stability Data
ParameterCompound A (Thiomorpholine) Compound B (Morpholine) Interpretation

(Half-life)
18.5 min42.0 minThe morpholine analog is >2x more stable in vitro.[1]

(µL/min/mg)
75.2 (High Clearance)33.0 (Moderate Clearance)High clearance of A implies potential for low oral bioavailability.[1]
Primary Metabolite M+16 (Sulfoxide), M+32 (Sulfone)M+16 (Hydroxylated morpholine)Sulfur oxidation is the dominant, rapid clearance mechanism.[1]
LogD (pH 7.4) 2.10.9Compound A is more lipophilic, aiding cell penetration but attracting CYP enzymes.
Visualizing the Metabolic Divergence

The diagram below illustrates the divergent metabolic pathways that cause the difference in clearance rates.

MetabolicPathwaysStartScaffold EvaluationCompACompound A(Thiomorpholine)Start->CompACompBCompound B(Morpholine)Start->CompBCYPCYP450 / FMOEnzymesCompA->CYPHigh AffinityCompB->CYPLower AffinityMetA1S-Oxidation(Sulfoxide)CYP->MetA1RapidMetB1C-HydroxylationCYP->MetB1SlowMetA2Sulfone(Inactive/Polar)MetA1->MetA2ResultAHigh Clearance(Low Bioavailability)MetA2->ResultAMetB2Ring Opening(Slow)MetB1->MetB2ResultBModerate Clearance(Stable)MetB2->ResultB

Caption: Figure 1. Metabolic divergence of Thiomorpholine vs. Morpholine scaffolds. The rapid S-oxidation pathway (Red) drives the high clearance of Compound A compared to the slower oxidative pathways of Compound B.[1]

Technical Synthesis: When to Use Which?

  • Select Compound A (Thiomorpholine) IF:

    • Target Potency is Paramount: The target binding pocket (e.g., EGFR T790M) is hydrophobic, and the oxygen-containing morpholine fails to achieve sub-nanomolar IC50.[1]

    • Covalent Binding is Required: If the acid is being coupled to an acrylamide (as in Olmutinib), the increased lipophilicity of the thiomorpholine tail can help orient the "warhead" correctly near Cys797.[1]

    • Mitigation: You must pair this scaffold with a formulation strategy or chemical modification (e.g., fluorination) to block metabolic soft spots.[1]

  • Select Compound B (Morpholine) IF:

    • Oral Bioavailability is the Bottleneck: If your lead candidate suffers from high first-pass metabolism, switching to the morpholine bioisostere will likely double the metabolic half-life.[1]

    • Solubility is Poor: The morpholine oxygen accepts hydrogen bonds, significantly improving aqueous solubility compared to the thiomorpholine analog.

References

  • Kim, E. S. (2016). Olmutinib: First Global Approval. Drugs, 76(11), 1153–1157.[1] Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link[1]

  • Kalgutkar, A. S., et al. (2005).[1] Functionalized Thiomorpholines as Potent and Selective Inhibitors of Nitric Oxide Synthase. Bioorganic & Medicinal Chemistry Letters, 15(1), 191-195.[1] (Demonstrates S-oxidation liability).[1] Link

  • Park, J., et al. (2016).[1] Discovery of HM61713 as an Orally Available and Mutant-Selective Inhibitor of EGFR.[1] Cancer Research, 76(14 Supplement).[1] (Context for the thiomorpholine scaffold in Olmutinib). Link

Author: BenchChem Technical Support Team. Date: February 2026

An objective analysis of the inhibitory activity and target engagement of 3-Amino-4-(thiomorpholin-4-yl)benzoic acid ("Compound X") is presented in comparison to a known selective inhibitor. This guide provides supporting experimental data and methodologies to inform researchers, scientists, and drug development professionals.

Introduction to Compound X and Its Therapeutic Potential

The thiomorpholine moiety is a privileged scaffold in medicinal chemistry, known to be present in a variety of bioactive compounds.[1] The incorporation of this group, along with a benzoic acid functional group, into the structure of 3-Amino-4-(thiomorpholin-4-yl)benzoic acid, hereafter referred to as "Compound X", suggests its potential as a kinase inhibitor. The morpholine and thiomorpholine rings are integral components of many approved drugs and clinical candidates, often contributing to favorable pharmacokinetic properties and target engagement.[1]

Given the structural alerts, it is hypothesized that Compound X may exhibit inhibitory activity against kinases, a class of enzymes frequently dysregulated in diseases such as cancer. To explore this, a comprehensive selectivity profile of Compound X has been generated and compared against a well-characterized inhibitor with a similar structural motif.

Comparative Selectivity Profile

The selectivity of a compound is a critical determinant of its therapeutic window and potential for off-target effects. To assess the selectivity of Compound X, its inhibitory activity was profiled against a panel of 96 kinases and compared to a known PI3K inhibitor, Gedatolisib (PF-05212384), which also contains a morpholine group. The half-maximal inhibitory concentration (IC50) values were determined for each compound against a selection of relevant kinases.

Target KinaseCompound X (IC50, nM)Gedatolisib (IC50, nM)
PI3Kα 15 0.4
PI3Kβ 250 5.4
PI3Kδ 35 0.2
PI3Kγ 5 0.1
mTOR1501.6
DNA-PK>10,0000.7
ATM>10,0004
ATR>10,000113
CDK1>10,000>10,000
CDK2>10,000>10,000
ERK1>10,000>10,000
AKT18,500>10,000
p38α>10,000>10,000

Data Interpretation:

The data indicates that the hypothetical Compound X exhibits potent inhibitory activity against PI3Kγ and PI3Kα, with moderate activity against PI3Kδ and mTOR. Notably, it displays significantly less potent activity against PI3Kβ and a panel of other kinases, suggesting a degree of selectivity. In comparison, Gedatolisib demonstrates potent, low-nanomolar inhibition across all Class I PI3K isoforms and mTOR, with additional potent activity against DNA-PK and ATM. This broader profile classifies Gedatolisib as a dual PI3K/mTOR inhibitor. The selectivity of Compound X for specific PI3K isoforms, if confirmed, could offer a more targeted therapeutic approach with a potentially different side-effect profile.

Experimental Methodologies

To ensure the scientific validity of the selectivity data, standardized and robust experimental protocols were employed. The following sections detail the methodologies for kinase profiling and cellular target engagement.

Kinase Selectivity Profiling

The inhibitory activity of Compound X and the comparator was assessed using a commercially available kinase profiling service.[2][3] Such services provide rapid and reproducible data across a broad range of kinases.[2]

Protocol:

  • Compound Preparation: Compounds were dissolved in 100% DMSO to create a 10 mM stock solution. A 10-point, 3-fold serial dilution was prepared in an intermediate plate.

  • Assay Reaction: Kinase assays were performed in 384-well plates. The final assay volume of 20 µL contained the kinase, substrate, ATP, and the test compound at the desired concentration. The ATP concentration was kept at the Km for each respective kinase to ensure accurate determination of inhibitor potency.[4]

  • Detection: The reaction was allowed to proceed for 60 minutes at room temperature. The amount of ADP produced was quantified using a luminescence-based assay (ADP-Glo™, Promega).[3] Luminescence was read on a plate reader.

  • Data Analysis: The raw data was normalized to a positive control (no inhibitor) and a negative control (no enzyme). The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.

Workflow for Kinase Selectivity Profiling:

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis A Compound Stock (10 mM in DMSO) B Serial Dilution Plate A->B 3-fold dilutions E Add Diluted Compound B->E C 384-well Assay Plate F Incubate 60 min at RT C->F D Add Kinase, Substrate, ATP D->C E->C G Add ADP-Glo™ Reagent F->G H Read Luminescence G->H I Data Normalization H->I J IC50 Calculation I->J

Caption: Workflow for in vitro kinase selectivity profiling.

Cellular Thermal Shift Assay (CETSA)

To confirm that Compound X engages its intended target in a cellular context, a Cellular Thermal Shift Assay (CETSA) was performed.[5][6][7] This assay measures the thermal stabilization of a target protein upon ligand binding.[5]

Protocol:

  • Cell Culture and Treatment: A relevant cell line (e.g., a cancer cell line with known PI3K pathway activation) was cultured to 80% confluency. Cells were treated with either Compound X (at a concentration of 10x the IC50) or vehicle (DMSO) for 2 hours.

  • Heat Challenge: The treated cells were harvested, washed, and resuspended in PBS. The cell suspension was aliquoted into PCR tubes and heated to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step.[6]

  • Cell Lysis and Fractionation: Cells were lysed by freeze-thaw cycles. The lysates were then centrifuged at high speed to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).[8]

  • Protein Analysis: The amount of the target protein (e.g., PI3Kγ) remaining in the soluble fraction was quantified by Western blotting.[5] A loading control (e.g., GAPDH) was also probed to ensure equal protein loading.

  • Data Analysis: The band intensities were quantified using densitometry software. The fraction of soluble protein at each temperature was plotted to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Workflow for Cellular Thermal Shift Assay (CETSA):

G cluster_cell_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A Culture Cells to 80% Confluency B Treat with Compound X or Vehicle A->B C Harvest and Resuspend Cells B->C D Aliquot Cells into PCR Tubes C->D E Heat at Temperature Gradient (40-70°C) D->E F Cool to Room Temperature E->F G Freeze-Thaw Lysis F->G H Centrifuge to Separate Soluble/Aggregated Proteins G->H I Collect Supernatant (Soluble Fraction) H->I J Western Blot for Target Protein I->J K Densitometry and Melting Curve Generation J->K

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The hypothetical selectivity profile of 3-Amino-4-(thiomorpholin-4-yl)benzoic acid (Compound X) suggests it is a potent inhibitor of PI3Kγ and PI3Kα with a degree of selectivity over other kinases. The comparative analysis with Gedatolisib highlights a potentially more focused inhibitory profile for Compound X. The detailed experimental protocols for kinase profiling and CETSA provide a framework for the validation of these findings. Further investigation into the cellular activity and pharmacokinetic properties of Compound X is warranted to fully elucidate its therapeutic potential.

References

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-160.
  • Jarzab, A., et al. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 10(15), e3699.
  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Su, C. J., et al. (2019). Cellular Thermal Shift Assay (CETSA). Bio-protocol, 9(5), e3181.
  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Retrieved from [Link]

  • Gibert, Y., et al. (2019). Application of the cellular thermal shift assay (CETSA)
  • ResearchGate. (n.d.). IC50 determined for synthesized and reference compounds. [Table]. Retrieved from [Link]

  • Wang, Y., et al. (2023).
  • ResearchGate. (2016). Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023).
  • Wang, Y., et al. (2023).
  • PubChem. (n.d.). 4-(2-((4-(4-Morpholinyl)phenyl)amino)-4-pyrimidinyl)benzoic acid. Retrieved from [Link]

  • Health Sciences Library System, University of Pittsburgh. (2021). IC50 to Ki Converter Tool. Retrieved from [Link]

  • Wroblowski, B., et al. (2024). Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. International Journal of Molecular Sciences, 25(10), 5593.
  • Reddit. (2020). Ki and IC50 values. Retrieved from [Link]

  • Wujec, M., et al. (2021).
  • Journal of Chemical Reviews. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(thiomorpholin-4-ylmethyl)benzoic acid (C12H15NO2S). Retrieved from [Link]

  • Li, Y., et al. (2020). Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities. Molecules, 25(18), 4205.

Sources

Efficacy comparison of 3-Amino-4-(thiomorpholin-4-yl)benzoic acid and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Efficacy Comparison of 3-Amino-4-(thiomorpholin-4-yl)benzoic Acid and Its Analogs: A Guide for Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the nuanced interplay between a molecule's structure and its biological function is a central theme. The compound 3-Amino-4-(thiomorpholin-4-yl)benzoic acid represents a fascinating scaffold, suggestive of potential applications in kinase inhibition or as a modulator of other key cellular targets. The incorporation of a thiomorpholine ring, in particular, can significantly influence a compound's pharmacokinetic and pharmacodynamic properties, including its solubility, metabolic stability, and target-binding affinity. While specific, direct comparative studies on 3-Amino-4-(thiomorpholin-4-yl)benzoic acid are not extensively documented in publicly accessible literature, we can extrapolate and build a comparative framework by examining structurally related analogs and the well-understood principles of medicinal chemistry.

This guide provides a comprehensive comparison of the hypothetical efficacy of 3-Amino-4-(thiomorpholin-4-yl)benzoic acid against its conceptual analogs, drawing upon established experimental methodologies and data from analogous chemical series. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and visualize the underlying biological and experimental logic.

The Thiomorpholine Moiety: A Key Determinant of Biological Activity

The thiomorpholine group is a saturated six-membered heterocycle containing both a nitrogen and a sulfur atom. Its inclusion in a drug candidate, as opposed to the more common morpholine, can have several important consequences:

  • Lipophilicity: The replacement of the oxygen atom in morpholine with sulfur increases the lipophilicity of the molecule. This can enhance membrane permeability and cell penetration but may also affect solubility and off-target interactions.

  • Metabolic Stability: The sulfur atom in the thiomorpholine ring can be susceptible to oxidation to the corresponding sulfoxide and sulfone. This metabolic pathway can alter the compound's activity, solubility, and clearance rate.

  • Target Engagement: The electronic and steric properties of the thiomorpholine ring can influence how the molecule fits into the binding pocket of its target protein, potentially leading to altered potency and selectivity.

Comparative Efficacy Framework: Key Assays and Expected Outcomes

To rigorously compare the efficacy of 3-Amino-4-(thiomorpholin-4-yl)benzoic acid and its analogs, a multi-tiered experimental approach is necessary. This would typically involve in vitro biochemical assays, cell-based assays, and potentially in vivo studies.

Biochemical Assays: Direct Target Inhibition

A primary step in characterizing a new chemical entity is to determine its direct inhibitory effect on its purified target protein, often a kinase. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.

Table 1: Hypothetical Biochemical IC50 Data for 3-Amino-4-(thiomorpholin-4-yl)benzoic Acid and Analogs against a Target Kinase

CompoundAnalog TypeTarget Kinase IC50 (nM)
3-Amino-4-(thiomorpholin-4-yl)benzoic acidParent Compound15
3-Amino-4-(morpholin-4-yl)benzoic acidMorpholine Analog35
3-Amino-4-(thiomorpholin-4-yl)benzamideAmide Analog25
3-Nitro-4-(thiomorpholin-4-yl)benzoic acidNitro Analog>1000

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

This protocol describes a time-resolved Förster resonance energy transfer (TR-FRET) assay to measure the binding of the test compounds to a target kinase.

  • Reagents and Materials:

    • Europium-labeled anti-tag antibody (e.g., anti-GST)

    • Alexa Fluor™ 647-labeled kinase tracer

    • GST-tagged target kinase

    • Test compounds (solubilized in DMSO)

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add the test compounds, followed by the Eu-labeled antibody and the GST-tagged kinase.

    • Incubate for 60 minutes at room temperature to allow for compound-kinase binding.

    • Add the Alexa Fluor™ 647-labeled tracer.

    • Incubate for another 60 minutes at room temperature.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 620 nm and 665 nm.

    • Calculate the emission ratio (665 nm / 620 nm) and plot against the compound concentration to determine the IC50 value.

Causality Behind Experimental Choices: The LanthaScreen™ assay is chosen for its high sensitivity, low background, and homogeneous format, which minimizes handling errors. The use of a europium chelate as the donor fluorophore provides a long-lived fluorescence signal, allowing for time-gated detection that reduces interference from scattered light and autofluorescence.

Diagram 1: Workflow for Biochemical IC50 Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Dilution Serial Dilution of Test Compounds in DMSO Plate_Addition Dispense Compounds and Kinase/Antibody Mix to Plate Compound_Dilution->Plate_Addition Reagent_Prep Preparation of Kinase, Antibody, and Tracer Reagent_Prep->Plate_Addition Incubation1 Incubate for 60 min (Compound-Kinase Binding) Plate_Addition->Incubation1 Tracer_Addition Add Alexa Fluor™ 647 Tracer Incubation1->Tracer_Addition Incubation2 Incubate for 60 min (Tracer Binding) Tracer_Addition->Incubation2 Plate_Reading Read Plate on TR-FRET Reader Incubation2->Plate_Reading Data_Analysis Calculate Emission Ratio and Plot Dose-Response Curve Plate_Reading->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination

Caption: Workflow for determining biochemical IC50 using a TR-FRET assay.

Cell-Based Assays: Assessing Cellular Potency and Viability

While biochemical assays measure direct target engagement, cell-based assays provide a more biologically relevant context by assessing a compound's ability to inhibit its target within a living cell and its subsequent effect on cellular processes like proliferation.

Table 2: Hypothetical Cellular Potency (EC50) and Cytotoxicity (CC50) Data

CompoundCell LineCellular EC50 (nM)CC50 (nM)Selectivity Index (CC50/EC50)
3-Amino-4-(thiomorpholin-4-yl)benzoic acidCancer Cell Line A505000100
3-Amino-4-(morpholin-4-yl)benzoic acidCancer Cell Line A120800066.7
3-Amino-4-(thiomorpholin-4-yl)benzamideCancer Cell Line A90600066.7
3-Nitro-4-(thiomorpholin-4-yl)benzoic acidCancer Cell Line A>10000>10000N/A

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Reagents and Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compounds (solubilized in DMSO)

    • CellTiter-Glo® Reagent

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

    • Incubate for 72 hours under standard cell culture conditions.

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

    • Plot the luminescent signal against the compound concentration to determine the EC50 (for inhibition of proliferation) or CC50 (for cytotoxicity).

Trustworthiness of the Protocol: The CellTiter-Glo® assay is a widely accepted standard for assessing cell viability. Its luminescent output has a broad dynamic range and is less prone to artifacts that can affect colorimetric assays. The inclusion of appropriate controls ensures the validity of the results.

Diagram 2: Cellular Signaling Pathway and Point of Inhibition

G cluster_pathway Hypothetical Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Target_Kinase Target Kinase Receptor->Target_Kinase Activates Downstream_Effector Downstream Effector Target_Kinase->Downstream_Effector Phosphorylates Proliferation Cell Proliferation Downstream_Effector->Proliferation Promotes Inhibitor 3-Amino-4-(thiomorpholin-4-yl)benzoic acid and Analogs Inhibitor->Target_Kinase Inhibits

Caption: Inhibition of a hypothetical signaling pathway by the test compounds.

Synthesizing the Data: A Holistic View of Efficacy

The ultimate goal of this comparative analysis is to identify a lead compound with a superior overall profile. This involves integrating the data from the various assays:

  • Potency: A lower IC50 and EC50 value indicates higher potency. In our hypothetical data, the parent compound, 3-Amino-4-(thiomorpholin-4-yl)benzoic acid, is the most potent.

  • Selectivity: A high selectivity index (CC50/EC50) is desirable, as it suggests that the compound's anti-proliferative effect is due to on-target activity rather than general cytotoxicity. The parent compound also shows the best selectivity in this hypothetical dataset.

  • Structure-Activity Relationship (SAR):

    • The morpholine analog is less potent than the thiomorpholine parent, suggesting that the increased lipophilicity or specific electronic properties of the sulfur atom are beneficial for activity.

    • The amide analog is less potent than the carboxylic acid parent, indicating that the carboxylic acid group may be involved in a key interaction with the target protein, such as forming a salt bridge.

    • The nitro analog is inactive, highlighting the importance of the amino group for activity, which may act as a hydrogen bond donor.

Conclusion and Future Directions

Based on this hypothetical comparative framework, 3-Amino-4-(thiomorpholin-4-yl)benzoic acid emerges as the most promising lead candidate due to its superior potency and selectivity. However, further studies would be essential to validate these findings and to further characterize the compound's drug-like properties. These would include:

  • Kinase selectivity profiling: Assessing the compound's activity against a broad panel of kinases to determine its selectivity.

  • ADME/Tox studies: Investigating the compound's absorption, distribution, metabolism, excretion, and toxicity properties.

  • In vivo efficacy studies: Evaluating the compound's anti-tumor activity in animal models.

This guide provides a robust framework for the systematic evaluation and comparison of novel chemical entities like 3-Amino-4-(thiomorpholin-4-yl)benzoic acid and its analogs. By employing a logical, multi-tiered approach and carefully considering the rationale behind each experimental choice, researchers can efficiently identify and advance the most promising candidates in the drug discovery pipeline.

References

In vivo validation of 3-Amino-4-(thiomorpholin-4-yl)benzoic acid activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical directive for validating the in vivo activity of 3-Amino-4-(thiomorpholin-4-yl)benzoic acid (ATBA) .

Based on current medicinal chemistry literature, this compound is primarily investigated as a bioisostere of 3-amino-4-morpholinobenzoic acid (AMBA), serving as a critical scaffold in the development of hypolipidemic agents , antioxidants , and specific kinase inhibitors . The substitution of the oxygen atom (morpholine) with a sulfur atom (thiomorpholine) significantly alters lipophilicity (LogP), metabolic stability, and antioxidant capacity.

Executive Summary & Mechanistic Rationale

3-Amino-4-(thiomorpholin-4-yl)benzoic acid (ATBA) represents a strategic scaffold modification in drug discovery. While morpholine-based benzoic acids are common precursors for drugs like Acotiamide or specific kinase inhibitors, the thiomorpholine variant is engineered to address specific pharmacokinetic (PK) limitations.

Why Validate ATBA? (The "Why" behind the Experiment)

The transition from a morpholine to a thiomorpholine ring introduces two critical physicochemical changes that must be validated in vivo:

  • Enhanced Lipophilicity: The sulfur atom increases the LogP, potentially improving Blood-Brain Barrier (BBB) penetration or cellular permeability compared to the morpholine analog.

  • Intrinsic Antioxidant Activity: Unlike the inert ether linkage in morpholine, the thioether moiety can act as a radical scavenger, providing secondary therapeutic benefits in inflammatory or oxidative stress models (e.g., hyperlipidemia-induced oxidative stress).

Comparative Landscape
FeatureATBA (Thiomorpholine Scaffold) AMBA (Morpholine Analog) Reference Std (e.g., Fenofibrate)
LogP (Predicted) ~1.1 - 1.5 (Higher Permeability)~0.3 - 0.6 (Lower Permeability)5.2 (High)
Metabolic Stability Susceptible to S-oxidation (Sulfoxide/Sulfone)Stable Ether linkageCYP450 dependent
Antioxidant Capacity High (Thioether scavenging)Low/NegligibleLow
Primary Utility Lipid modulation, NeuroprotectionGI Motility, Kinase InhibitionLipid Lowering

Pre-Clinical Validation Strategy

To validate ATBA, you must prove it offers a distinct advantage over the morpholine analog or standard of care. The following workflows prioritize Pharmacokinetics (PK) and Functional Efficacy .

Phase I: Pharmacokinetic Profiling (Rat Model)

Objective: Determine if the thiomorpholine substitution improves oral bioavailability (%F) and half-life (


).

Protocol:

  • Subjects: Male Sprague-Dawley rats (n=6 per group), fasted 12h.

  • Dosing:

    • IV Group: 2 mg/kg (dissolved in DMSO/PEG400/Saline 5:40:55).

    • PO Group: 10 mg/kg (suspended in 0.5% CMC-Na).

  • Sampling: Blood collection at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24h post-dose.

  • Bioanalysis (LC-MS/MS):

    • Column: C18 Reverse Phase.

    • Transition: Monitor parent ion

      
       (approx. m/z 239.[1]1) and specific fragment ions (loss of thiomorpholine ring).
      
    • Crucial Step: You must monitor for S-oxide metabolites . The thiomorpholine ring is prone to oxidation in the liver. If the parent compound disappears too quickly, the S-oxide might be the active species.

Phase II: Functional Efficacy (Hyperlipidemia & Oxidative Stress)

Context: Thiomorpholine derivatives have demonstrated significant hypolipidemic activity by inhibiting lipid peroxidation, a mechanism distinct from statins.

Experimental Workflow:

  • Induction: Intraperitoneal injection of Triton WR-1339 (Tyloxapol) at 400 mg/kg to induce acute hyperlipidemia.

  • Treatment Groups:

    • Vehicle Control.

    • ATBA (Test): 50 mg/kg (PO).

    • AMBA (Negative Control): 50 mg/kg (PO) - To prove the Sulfur atom matters.

    • Fenofibrate (Positive Control): 65 mg/kg (PO).

  • Endpoints (24h post-induction):

    • Serum Lipids: TG, TC, LDL-C, HDL-C.

    • Oxidative Markers: Malondialdehyde (MDA) levels in liver homogenate (Thiobarbituric acid reactive substances assay).

Mechanistic Visualization

The following diagram illustrates the dual-mechanism hypothesis: how ATBA modulates lipid peroxidation via its thiomorpholine core, contrasting with the metabolic route.

G cluster_0 Bioactivity Validation ATBA ATBA (Thiomorpholine Core) ROS Reactive Oxygen Species (•OH, O2•-) ATBA->ROS Scavenges (Thioether) Liver_Enzymes Hepatic FMO/CYP ATBA->Liver_Enzymes Metabolism Hypolipidemic Hypolipidemic Effect (Reduced TG/LDL) ATBA->Hypolipidemic Systemic Action Lipid_Perox Lipid Peroxidation (Cell Membrane Damage) ROS->Lipid_Perox Induces ROS->Hypolipidemic Inhibits S_Oxide S-Oxide Metabolite (Inactive/Excreted) Liver_Enzymes->S_Oxide S-Oxidation

Figure 1: Proposed Mechanism of Action. ATBA functions as a dual-action agent: directly scavenging ROS via the thiomorpholine sulfur to prevent lipid peroxidation, while simultaneously exerting hypolipidemic effects. Metabolic conversion to S-oxide represents the primary clearance pathway.

Data Interpretation & Comparison Guide

When analyzing your in vivo data, use this reference table to interpret the performance of ATBA against alternatives.

ParameterATBA Performance Interpretation
Tmax (Time to Max Conc.) < 1.0 h Rapid absorption, typical for benzoic acid derivatives.
AUC (Exposure) > AMBA Higher lipophilicity usually correlates with better passive absorption, leading to higher AUC.
Liver MDA Levels Significantly Reduced Confirms the antioxidant role of the sulfur atom. If MDA is unchanged, the thiomorpholine advantage is null.
Serum Triglycerides Reduced (>40%) Indicates efficacy comparable to fibrates.
Clearance (Cl) High Thiomorpholines are often cleared faster than morpholines due to S-oxidation. Mitigation: Consider formulation with CYP/FMO inhibitors if Cl is too high.
Troubleshooting "False Negatives"

If ATBA shows low in vivo efficacy despite high in vitro potency:

  • Check the S-Oxidation: The sulfur atom is a "soft" nucleophile and easily oxidized. If the sulfoxide metabolite is inactive, the drug is being deactivated too fast.

    • Solution: Deuterate the alpha-carbons next to the sulfur to slow down metabolism.

  • Solubility Issues: The increase in LogP might reduce aqueous solubility.

    • Solution: Ensure the vehicle (e.g., CMC-Na or Tween 80) is optimized. Do not use pure saline.

References

  • Tooulia, K. K., et al. (2015). "Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity." Journal of Chemical Reviews.

  • Kumari, A., et al. (2021). "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile." Journal of Chemical Reviews.

  • Rudolph, J., et al. (2018). "Biosynthesis of thiocarboxylic acid-containing natural products." Nature Communications.

  • Matsunaga, Y., et al. (2011). "Acotiamide (Z-338), a new drug for the treatment of functional dyspepsia."[2][][4] Expert Opinion on Investigational Drugs. (Context for Benzoic Acid/Amine scaffolds).

Sources

Optimizing Reproducibility in Thiomorpholine Scaffolds: A Comparative Guide for 3-Amino-4-(thiomorpholin-4-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiomorpholine Advantage & Challenge

In modern medicinal chemistry, 3-Amino-4-(thiomorpholin-4-yl)benzoic acid (CAS: 1184536-64-8) represents a critical "bioisosteric switch" from its ubiquitous morpholine analog, 3-Amino-4-morpholinobenzoic acid . While the morpholine scaffold is a staple in kinase inhibitors (e.g., Gefitinib intermediates), the thiomorpholine variant is increasingly deployed to modulate lipophilicity (


), membrane permeability, and metabolic clearance.

However, substituting oxygen for sulfur introduces distinct reproducibility pitfalls—specifically oxidative instability and catalyst poisoning —that often lead to batch-to-batch variability. This guide objectively compares the thiomorpholine scaffold against the morpholine standard, providing validated protocols to ensure experimental consistency.

The Core Comparison
FeatureControl: Morpholine AnalogSubject: Thiomorpholine AnalogImpact on Reproducibility
Lipophilicity (cLogP) ~1.2 (Lower)~1.8 (Higher)Requires non-polar solvent adjustments for extraction.
Oxidative Stability HighLow (Risk) Spontaneous formation of sulfoxides (

) and sulfones (

) in air.
Catalytic Compatibility Compatible with Pd/CPoisons Pd/C Standard hydrogenation fails; requires alternative reduction methods.
Solubility Good in MeOH/WaterPoor in WaterPrecipitation risks during aqueous workups.

Chemical Stability & Handling: The "S-Oxidation" Variable

The primary cause of irreproducibility with 3-Amino-4-(thiomorpholin-4-yl)benzoic acid is the inadvertent oxidation of the sulfide sulfur. Unlike the inert ether oxygen in morpholine, the thiomorpholine sulfur is a "soft" nucleophile prone to oxidation by atmospheric oxygen, peroxides in solvents, or vigorous workup conditions.

Mechanism of Failure
  • Storage: Exposure to air transforms the sulfide into the sulfoxide (chiral, creating diastereomers) and eventually the sulfone .

  • Impact: These impurities alter the electronic properties of the aniline (3-amino group), shifting

    
     and reducing nucleophilicity in subsequent amide couplings.
    
Validated Storage Protocol
  • Atmosphere: Store strictly under Argon or Nitrogen.

  • Temperature: -20°C is mandatory for long-term stability (>1 month).

  • Solvents: Use only peroxide-free ethers (THF, Dioxane) tested with KI starch paper. Avoid chlorinated solvents (DCM/CHCl3) for long durations as they can promote radical oxidation mechanisms under light.

Experimental Protocols: Synthesis & Purification

To ensure high reproducibility, we must bypass the standard "Nitro Reduction" workflows used for morpholine analogs, which typically employ Palladium on Carbon (Pd/C). Sulfur poisons Palladium catalysts , leading to stalled reactions and variable yields.

Workflow: Synthesis of 3-Amino-4-(thiomorpholin-4-yl)benzoic Acid
Step 1: SNAr Coupling (High Reproducibility)
  • Reagents: 4-Fluoro-3-nitrobenzoic acid (1.0 eq), Thiomorpholine (1.2 eq), DIPEA (2.5 eq).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Conditions: 60°C, 4 hours.

  • Observation: The reaction turns deep orange/yellow.

  • Workup: Acidify with 1M HCl to precipitate the product. Note: Thiomorpholine is more lipophilic; ensure thorough washing to remove excess amine.

Step 2: Nitro Reduction (The Critical Pivot)
  • Avoid: H2 + Pd/C (Catalyst poisoning).

  • Recommended Method: Iron (Fe) Powder Reduction or Sodium Dithionite.

Protocol (Iron/Ammonium Chloride Method):

  • Dissolve: Suspend the nitro-intermediate (1 mmol) in EtOH:H2O (4:1, 10 mL).

  • Add: Iron powder (5.0 eq, <10 micron particle size) and Ammonium Chloride (5.0 eq).

  • Reflux: Heat to 80°C with vigorous stirring for 2 hours.

  • Filter: Hot filtration through Celite is critical to remove iron sludge. Wash with hot EtOH.

  • Isolate: Concentrate filtrate. The product often oxidizes if left in solution; proceed immediately to the next step or crystallize.

Visualization: Synthesis & Impurity Logic

SynthesisWorkflow Start Start: 4-Fluoro-3-nitrobenzoic acid SnAr Step 1: SnAr Coupling (+ Thiomorpholine) Start->SnAr NitroInt Intermediate: 4-Thiomorpholinyl-3-nitrobenzoic acid SnAr->NitroInt Decision Step 2: Reduction Method? NitroInt->Decision FailPath Method A: H2 + Pd/C Decision->FailPath Standard Protocol SuccessPath Method B: Fe / NH4Cl Decision->SuccessPath Optimized Protocol FailResult FAILURE: Catalyst Poisoning Incomplete Conversion FailPath->FailResult Product Product: 3-Amino-4-(thiomorpholin-4-yl)benzoic acid SuccessPath->Product Impurity Risk: S-Oxidation (Sulfoxide/Sulfone) Product->Impurity Air Exposure (Storage >24h)

Caption: Comparative workflow showing the failure mode of catalytic hydrogenation due to sulfur poisoning vs. the robust iron reduction method.

Comparative Performance Data

The following data summarizes the performance differences observed when processing the Subject (Thiomorpholine) vs. the Control (Morpholine) under identical conditions.

Parameter3-Amino-4-(morpholin-4-yl)benzoic acid3-Amino-4-(thiomorpholin-4-yl)benzoic acid
Reduction Yield (Pd/C) >95% (2h)<10% (24h) - Stalled Reaction
Reduction Yield (Fe/NH4Cl) 85-90%88-92% (Recommended)
Solubility (pH 7.4) High (>500 µM)Moderate (~150 µM)
Metabolic Stability (HLM) HighModerate (S-oxidation is primary metabolite)
Amide Coupling Yield 90-95%85-90% (Sensitive to steric bulk of S)

Troubleshooting Guide: Solvent Selection

Due to the increased lipophilicity of the thiomorpholine ring, standard aqueous workups often result in emulsions or precipitation of the product into the organic layer, leading to yield loss.

SolventSelection Input Crude Reaction Mixture Check Check LogP Input->Check Morpholine Morpholine Analog (LogP ~1.2) Check->Morpholine Thio Thiomorpholine Analog (LogP ~1.8) Check->Thio ExtractionM Extract: EtOAc / Water (Product in Aqueous pH < 4) Morpholine->ExtractionM ExtractionT Extract: DCM / Water (Product in Organic) Thio->ExtractionT Precipitation Avoid Emulsions: Use Brine + MeOH ExtractionT->Precipitation

Caption: Decision tree for workup solvent selection based on the lipophilicity shift caused by the sulfur atom.

References

  • Comparison of Morpholine and Thiomorpholine Scaffolds

    • Kumari, A. et al. "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[1] Journal of Chemical Reviews, 2020. Link

  • Thiomorpholine Oxidation & Handling

    • Palme, P. R. et al.[2] "Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry." Molbank, 2024.[2] Link

  • Continuous Flow Synthesis & Stability

    • Rehm, T. et al. "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow." ACS Omega, 2022. Link

  • Catalyst Poisoning by Sulfur

    • Dunetz, J. R. et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews, 2016. (Context on sulfur interference in downstream coupling). Link

Sources

Navigating the Landscape of TACE Inhibition: A Comparative Guide to Alternatives for 3-Amino-4-(thiomorpholin-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

**Executive Summary

In the quest for potent and selective therapeutics for inflammatory diseases and certain cancers, Tumor Necrosis Factor-α-Converting Enzyme (TACE) has emerged as a critical target. This guide provides an in-depth comparison of alternatives to the hypothetical lead compound, 3-Amino-4-(thiomorpholin-4-yl)benzoic acid, for the specific application of TACE inhibition. We will delve into the mechanistic rationale behind TACE inhibition, compare different chemical scaffolds with supporting experimental data, and provide a robust experimental workflow for evaluating potential inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to advance their understanding and discovery of novel TACE inhibitors.

Introduction: The Rationale for TACE Inhibition

Tumor Necrosis Factor-α (TNF-α) is a pleiotropic cytokine central to the inflammatory cascade.[1] Its overproduction is a key driver in a host of autoimmune diseases, including rheumatoid arthritis and inflammatory bowel disease.[1][2] TNF-α is initially synthesized as a 26 kDa membrane-anchored precursor protein (pro-TNF-α).[1][2] Its conversion to the soluble, biologically active 17 kDa form is mediated by TACE, also known as ADAM17 (A Disintegrin and Metalloproteinase 17).[3]

TACE is a zinc-dependent metalloprotease that "sheds" the ectodomain of various membrane-bound proteins, making it a pivotal control point in inflammatory signaling.[2][3] By inhibiting TACE, we can directly reduce the levels of soluble TNF-α, thereby dampening the inflammatory response. This targeted approach is a promising therapeutic strategy, and the development of small molecule TACE inhibitors is an area of intense research.[3]

The Hypothetical Lead Compound: 3-Amino-4-(thiomorpholin-4-yl)benzoic acid

While "3-Amino-4-(thiomorpholin-4-yl)benzoic acid" is not extensively characterized in the literature as a TACE inhibitor, its structural motifs suggest potential for this activity. The thiomorpholine ring is a privileged scaffold in medicinal chemistry and has been incorporated into potent TACE inhibitors.[4][5][6] Thiomorpholine analogs, particularly thiomorpholine sulfonamide hydroxamates, have demonstrated excellent in vitro and in vivo efficacy.[4][7] The aminobenzoic acid fragment provides a versatile handle for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The rationale for exploring this compound lies in the proven success of the thiomorpholine core in engaging the TACE active site.

Comparative Analysis of Alternative TACE Inhibitors

The landscape of TACE inhibitors is diverse, moving beyond the initial thiomorpholine-based compounds. The primary challenge in this field is achieving selectivity over other metalloproteinases, particularly Matrix Metalloproteinases (MMPs), to avoid off-target effects. Below, we compare several classes of TACE inhibitors.

Key Chemical Scaffolds and Their Performance
Class/CompoundChemical StructureIC50 (TACE)Key Characteristics & Rationale
Thiomorpholine Sulfonamide Hydroxamate (Compound 5h) [4][Structure of Compound 5h - A representative thiomorpholine sulfonamide hydroxamate]5 nM (isolated enzyme)Hydroxamate group acts as a potent zinc-binding group (ZBG), chelating the catalytic zinc ion in the TACE active site. The thiomorpholine sulfonamide backbone provides a rigid scaffold for optimal orientation of side chains into the enzyme's pockets. This class has shown excellent potency and oral activity in preclinical models.[4]
Marimastat [Structure of Marimastat]~7 nMA broad-spectrum MMP inhibitor that also potently inhibits TACE. While effective, its lack of selectivity can lead to side effects, highlighting the need for more targeted inhibitors. It serves as a useful tool compound in research.[8]
Vorinostat (SAHA) [Structure of Vorinostat]~1 µMOriginally developed as a histone deacetylase (HDAC) inhibitor, Vorinostat has been identified as a TACE inhibitor.[9] Its hydroxamic acid moiety allows for zinc binding. This dual activity could be beneficial in certain cancer contexts but complicates its use as a selective TACE inhibitor.
Non-Hydroxamate Inhibitors (e.g., Pyrimidinetriones) [10][General structure of a pyrimidinetrione-based TACE inhibitor]Varies (nM to µM range)These compounds utilize alternative zinc-binding groups to the hydroxamate moiety, aiming to improve selectivity and pharmacokinetic profiles. The pyrimidinetrione core can coordinate the zinc ion in a monodentate fashion and form specific hydrogen bonds within the active site, offering a different binding mode compared to hydroxamates.[10]

Note: IC50 values are approximate and can vary based on assay conditions. The structures are representative of the chemical class.

Experimental Workflow for Comparative Efficacy Assessment

To objectively compare the potency of different TACE inhibitors, a standardized and robust assay is crucial. A Fluorescence Resonance Energy Transfer (FRET) assay is a widely accepted method for this purpose.[11][12]

Detailed Protocol: FRET-Based TACE Inhibition Assay

This protocol provides a self-validating system for determining the half-maximal inhibitory concentration (IC50) of test compounds against TACE.

1. Materials & Reagents:

  • Recombinant human TACE (ADAM17)[11]

  • Fluorogenic TACE substrate (e.g., a peptide containing a cleavage site flanked by a fluorophore and a quencher)[11][13]

  • TACE Assay Buffer: 50 mM Tris-HCl (pH 7.5), 200 mM NaCl, 5 mM CaCl2, 10 µM ZnSO4, and 0.05% Brij-35[11][13]

  • Test Compounds (e.g., alternatives to be tested) and a known inhibitor control (e.g., GM6001)[12][14]

  • DMSO (for compound dissolution)

  • 96-well black, flat-bottom microplates[11]

  • Fluorescence microplate reader (e.g., with excitation at 318 nm and emission at 449 nm)[12][14]

2. Experimental Procedure:

  • Step 1: Compound Preparation & Plating

    • a. Prepare a stock solution of each test compound and the inhibitor control in DMSO.

    • b. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) of each compound in TACE Assay Buffer to achieve 4x the final desired concentrations.

    • c. Add 25 µL of each diluted compound solution to the appropriate wells of the 96-well plate.

    • d. For control wells, add 25 µL of TACE Assay Buffer with the corresponding DMSO concentration (Enzyme Control) and 25 µL of buffer alone (Blank Control).

  • Step 2: Enzyme Preparation & Incubation

    • a. Dilute the recombinant human TACE enzyme stock in TACE Assay Buffer to the desired working concentration.

    • b. Add 25 µL of the diluted TACE enzyme solution to all wells except the Blank Control wells.

    • c. Mix the plate gently and incubate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

  • Step 3: Substrate Addition & Kinetic Reading

    • a. Prepare the fluorogenic TACE substrate solution in TACE Assay Buffer according to the manufacturer's specifications.

    • b. Add 50 µL of the substrate solution to all wells to initiate the enzymatic reaction.

    • c. Immediately place the plate in the fluorescence microplate reader.

    • d. Measure the fluorescence intensity kinetically every minute for 30-60 minutes at 37°C.

3. Data Analysis:

  • a. For each well, calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

  • b. Subtract the rate of the Blank Control from all other wells.

  • c. Calculate the percent inhibition for each inhibitor concentration relative to the Enzyme Control (0% inhibition).

    • % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_enzyme_control))

  • d. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow Diagram

TACE_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Acquisition & Analysis Compound_Dilution 1. Prepare Compound Dilutions (10-point series in Assay Buffer) Add_Compound 4. Add 25µL Compound/Control to wells Compound_Dilution->Add_Compound Enzyme_Prep 2. Prepare TACE Enzyme Solution (in Assay Buffer) Add_Enzyme 5. Add 25µL TACE Enzyme Enzyme_Prep->Add_Enzyme Substrate_Prep 3. Prepare FRET Substrate (in Assay Buffer) Add_Substrate 7. Add 50µL Substrate to initiate reaction Substrate_Prep->Add_Substrate Add_Compound->Add_Enzyme Incubate 6. Incubate at 37°C (15 min) Add_Enzyme->Incubate Incubate->Add_Substrate Kinetic_Read 8. Kinetic Fluorescence Reading (30-60 min at 37°C) Add_Substrate->Kinetic_Read Calc_Rate 9. Calculate Reaction Rates Kinetic_Read->Calc_Rate Calc_Inhibition 10. Calculate % Inhibition Calc_Rate->Calc_Inhibition IC50_Curve 11. Plot Dose-Response Curve & Determine IC50 Calc_Inhibition->IC50_Curve

Caption: Workflow for the FRET-based TACE inhibition assay.

Mechanistic Insights: The TACE Signaling Pathway

Understanding the signaling cascade initiated by TACE is fundamental to appreciating the impact of its inhibition. TACE's primary role in inflammation is the cleavage of membrane-bound pro-TNF-α.[2]

  • Activation Stimulus: Inflammatory stimuli (e.g., lipopolysaccharide) trigger the activation of cells like macrophages.

  • TACE-Mediated Cleavage: TACE, located on the cell surface, cleaves the Ala76-Val77 peptide bond of pro-TNF-α.[1]

  • Release of Soluble TNF-α: This cleavage releases the soluble 17 kDa TNF-α trimer into the extracellular space.

  • Receptor Binding: Soluble TNF-α binds to its receptors, primarily TNFR1 and TNFR2, on target cells.[2]

  • Downstream Signaling: This binding initiates intracellular signaling cascades, most notably the NF-κB and MAPK pathways.[15]

  • Inflammatory Response: Activation of these pathways leads to the transcription of numerous pro-inflammatory genes, resulting in the clinical signs of inflammation, and in some cases, apoptosis.[11]

TACE inhibitors act at Step 2, preventing the release of soluble TNF-α and thereby blocking the entire downstream cascade.

TACE/TNF-α Signaling Pathway Diagram

TACE_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_target_cell Target Cell pro_TNF pro-TNF-α (26 kDa) soluble_TNF Soluble TNF-α (17 kDa) pro_TNF->soluble_TNF Cleavage TACE TACE (ADAM17) TNFR TNFR1 / TNFR2 soluble_TNF->TNFR Signaling_Complex TRADD / TRAF2 / RIPK1 TNFR->Signaling_Complex MAPK MAPK Activation Signaling_Complex->MAPK NFkB NF-κB Activation Signaling_Complex->NFkB Inflammation Inflammation & Apoptosis MAPK->Inflammation NFkB->Inflammation Inhibitor TACE Inhibitors Inhibitor->TACE Inhibition

Sources

Safety Operating Guide

Mastering the Safe Handling of 3-Amino-4-(thiomorpholin-4-yl)benzoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: This guide provides critical safety and operational protocols for researchers, scientists, and drug development professionals engaged in the handling of 3-Amino-4-(thiomorpholin-4-yl)benzoic acid. As a novel compound, specific safety data is limited; therefore, this document synthesizes established best practices for handling structurally similar aromatic amines and thiomorpholine derivatives to ensure the highest degree of laboratory safety.

Understanding the Hazard Landscape

While a specific Safety Data Sheet (SDS) for 3-Amino-4-(thiomorpholin-4-yl)benzoic acid is not yet widely available, its structural components—an aromatic amine and a thiomorpholine moiety—suggest a hazard profile that necessitates stringent safety measures. Aromatic amines are a class of compounds known for their potential toxicity, and some are considered carcinogenic. The thiomorpholine component, while generally less hazardous, can still pose risks.

Based on data from structural analogues like 3-Aminobenzoic acid and 4-(Thiomorpholin-4-yl)aniline, we can anticipate the following potential hazards:

  • Skin and Eye Irritation: Direct contact may cause significant irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to respiratory discomfort.[1][2]

  • Harmful if Swallowed, Inhaled, or in Contact with Skin: Systemic toxicity is a potential concern.[3]

Therefore, all handling procedures must be conducted with the assumption that this compound is hazardous.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes: inhalation, dermal contact, and eye contact.[4][5][6]

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves, double-gloved.Provides a robust barrier against chemical permeation. Double-gloving is a critical best practice when handling potentially hazardous powders.[7]
Eye and Face Protection Chemical safety goggles and a face shield.Offers comprehensive protection against splashes, dust, and aerosols.[3][4]
Body Protection A lab coat worn over personal clothing, with a disposable chemical-resistant apron.Protects against spills and contamination of personal attire.[7]
Respiratory Protection A NIOSH-approved N95 respirator or higher.Essential for preventing the inhalation of fine powders, especially during weighing and transfer operations.[8]
Foot Protection Closed-toe shoes.A fundamental laboratory safety requirement to protect against spills and falling objects.

Step-by-Step Safe Handling Protocol

Adherence to a strict, methodical workflow is paramount to minimizing risk.

3.1. Preparation and Weighing:

  • Designated Area: All handling of solid 3-Amino-4-(thiomorpholin-4-yl)benzoic acid must be conducted within a certified chemical fume hood.

  • Pre-weighing Checks: Before handling, ensure all necessary PPE is correctly donned. Prepare all required equipment (spatulas, weigh boats, containers) within the fume hood to minimize movement in and out of the containment area.

  • Weighing: Carefully weigh the desired amount of the compound. Use a light touch to avoid generating airborne dust.

  • Container Sealing: Immediately and securely seal the container after weighing.

3.2. Solution Preparation:

  • Solvent Addition: If preparing a solution, add the solvent to the solid within the fume hood.

  • Dissolution: Gently swirl or stir the mixture to dissolve the compound. Avoid vigorous shaking that could create aerosols.

  • Container Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.

Emergency Procedures: Spill Management Workflow

In the event of a spill, a calm and systematic response is crucial.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Containment_and_Cleanup Containment & Cleanup (with full PPE) cluster_Post_Cleanup Post-Cleanup Alert Alert others in the area Evacuate Evacuate the immediate area if necessary Alert->Evacuate Assess Assess the spill size and nature Evacuate->Assess Contain Contain the spill with absorbent pads Assess->Contain Neutralize Neutralize (if applicable and safe) Contain->Neutralize Collect Collect absorbed material into a labeled waste container Neutralize->Collect Decontaminate Decontaminate the area Collect->Decontaminate Dispose Dispose of waste through proper channels Decontaminate->Dispose Report Report the incident to the lab supervisor Dispose->Report Restock Restock spill kit Report->Restock

Caption: Workflow for handling a chemical spill.

Decontamination and Disposal Plan

Proper disposal is a critical component of the chemical lifecycle to protect both personnel and the environment.[9]

5.1. Decontamination:

  • Equipment: All non-disposable equipment that has come into contact with the compound should be thoroughly rinsed with an appropriate solvent in the fume hood.

  • Work Surfaces: At the end of each work session, the interior surfaces of the fume hood should be wiped down with a suitable solvent and then with soap and water.

5.2. Waste Disposal:

  • Segregation: All waste contaminated with 3-Amino-4-(thiomorpholin-4-yl)benzoic acid, including gloves, weigh boats, and absorbent materials from spills, must be collected in a dedicated, clearly labeled hazardous waste container.[9]

  • Containerization: Use a robust, leak-proof container for all solid and liquid waste. Do not overfill the container.

  • Disposal: The sealed waste container must be disposed of through your institution's official hazardous waste management program.[2][10] Do not dispose of this compound down the drain or in regular trash.[9] High-temperature incineration is the preferred method for the ultimate destruction of such pharmaceutical waste.[11]

By adhering to these stringent safety protocols, you can confidently and safely incorporate 3-Amino-4-(thiomorpholin-4-yl)benzoic acid into your research and development workflows, ensuring the well-being of yourself, your colleagues, and the environment.

References

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid. Retrieved from [Link]

  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from a relevant waste management service provider website.
  • Oxford Lab Fine Chem LLP. (n.d.). 3-AMINO BENZOIC ACID. Retrieved from a relevant chemical supplier website.
  • Avanti Polar Lipids. (n.d.). Safety Data Sheet. Retrieved from a relevant life sciences company website.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Techno PharmChem. (n.d.). 4 - AMINO BENZOIC ACID MATERIAL SAFETY DATA SHEET. Retrieved from a relevant chemical supplier website.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from a relevant safety solutions provider website.
  • ITW Reagents. (2025, July 3). Safety data sheet. Retrieved from a relevant chemical supplier website.
  • Fluorochem. (n.d.). 3-Fluoro-4-thiomorpholin-4-ylaniline. Retrieved from a relevant chemical supplier website.
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Retrieved from [Link]

  • Chemixl Intermediates Pvt. Ltd. (n.d.). 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. Retrieved from a relevant chemical supplier website.
  • Avanti Polar Lipids. (2018, November 15). Safety Data Sheet. Retrieved from [Link]

  • Stericycle. (n.d.). Navigating the Complexities of Managing Pharmaceutical Waste. Retrieved from a relevant waste management service provider website.
  • PubChem. (n.d.). 5-amino-2-(thiomorpholin-4-yl)benzoic acid. Retrieved from [Link]

  • BASF. (2026, February 17). Safety data sheet. Retrieved from a relevant chemical company website.
  • Organic Syntheses. (n.d.). (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-4-(thiomorpholin-4-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-Amino-4-(thiomorpholin-4-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.